5-(2-Methylpropoxy)pyridin-2-amine
Description
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Properties
IUPAC Name |
5-(2-methylpropoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-12-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFWVHIBONWQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(2-Methylpropoxy)pyridin-2-amine CAS 1019633-72-7 properties
Technical Whitepaper: 5-(2-Methylpropoxy)pyridin-2-amine (CAS 1019633-72-7) – Synthesis, Properties, and Application in MRGPRX2 Antagonist Development
As a Senior Application Scientist, evaluating a chemical building block requires looking beyond its basic structure to understand its reactivity, synthetic viability, and ultimate pharmacological utility. The compound 5-(2-Methylpropoxy)pyridin-2-amine (CAS 1019633-72-7), also known as 5-isobutoxypyridin-2-amine, is a highly specialized heteroaromatic intermediate. Its unique substitution pattern—an electron-donating isobutoxy ether at the C5 position and a primary amine at the C2 position—makes it an exceptionally versatile nucleophile.
Recently, this compound has emerged as a critical scaffold in the development of novel therapeutics, most notably in the synthesis of Mas-related G protein-coupled receptor X2 (MRGPRX2) antagonists designed to combat IgE-independent mast cell degranulation [1]. This whitepaper provides an in-depth technical analysis of its properties, a causally-driven synthetic methodology, and its role in modern drug development.
I. Physicochemical & Structural Profiling
To effectively utilize 5-(2-Methylpropoxy)pyridin-2-amine in downstream coupling reactions, we must first establish its baseline physicochemical parameters. The presence of the isobutoxy group significantly alters the electronic landscape of the pyridine ring. By donating electron density through resonance, the C5 oxygen increases the nucleophilicity of the C2 amine compared to an unsubstituted 2-aminopyridine. This electronic enrichment is crucial for ensuring high yields during subsequent amide coupling steps.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 5-(2-Methylpropoxy)pyridin-2-amine |
| IUPAC Name | 5-isobutoxypyridin-2-amine |
| CAS Registry Number | 1019633-72-7 |
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| Exact Mass | 166.1106 Da |
| Appearance | Yellow solid |
| Mass Spectrometry (ESI) | Expected: 166.11 m/z; Found: 167.10 [M+H]+ |
II. Mechanistic Synthesis & Self-Validating Protocols
The synthesis of 5-(2-Methylpropoxy)pyridin-2-amine is achieved through a robust two-step sequence starting from commercially available 6-nitropyridin-3-ol. As detailed in recent patent literature (), this route prioritizes scalable, chemoselective transformations.
Diagram 1: Two-step synthetic workflow for 5-(2-Methylpropoxy)pyridin-2-amine.
Step 1: O-Alkylation (Etherification)
-
Objective: Convert 6-nitropyridin-3-ol to 5-isobutoxy-2-nitropyridine.
-
Causality & Design: The hydroxyl group on 6-nitropyridin-3-ol is highly acidic due to the strongly electron-withdrawing para-nitro group. Potassium carbonate (K₂CO₃) is selected as a mild base—sufficient to quantitatively generate the phenoxide-equivalent nucleophile without causing side reactions. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it effectively solvates the potassium cation while leaving the anionic nucleophile "naked" and highly reactive, thereby accelerating the Sₙ2 displacement of the bromide from isobutyl bromide.
-
Protocol:
-
To a stirred solution of 6-nitropyridin-3-ol (1.0 equiv) in anhydrous DMF, add K₂CO₃ (2.0 equiv) and isobutyl bromide (1.0 equiv) at room temperature.
-
Stir the reaction mixture for 5 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The system is self-validating when the starting material peak (m/z 140) disappears and the intermediate peak (m/z 197[M+H]+) plateaus.
-
Quench with water, extract with Ethyl Acetate (EA), wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify via silica gel chromatography (0-100% Petroleum Ether/EA) to isolate 5-isobutoxy-2-nitropyridine.
-
Step 2: Chemoselective Nitro Reduction
-
Objective: Reduce 5-isobutoxy-2-nitropyridine to 5-(2-Methylpropoxy)pyridin-2-amine.
-
Causality & Design: While catalytic hydrogenation (Pd/C, H₂) is a standard method for nitro reduction, a modified Béchamp reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is deliberately chosen here. This method is highly chemoselective and cost-effective. NH₄Cl acts as a mild proton donor (pKa ~9.2) that activates the iron surface for electron transfer without creating the harsh acidic environment (like HCl) that could prematurely cleave the newly formed isobutoxy ether linkage.
-
Protocol:
-
Dissolve 5-isobutoxy-2-nitropyridine (1.0 equiv) in a 4:1 v/v mixture of anhydrous EtOH and H₂O.
-
Add Iron powder (10.0 equiv) and NH₄Cl (10.0 equiv).
-
Heat the mixture to 70°C and stir for 3 hours.
-
In-Process Control (IPC): Visually confirm the formation of dark iron oxides. Verify completion via LC-MS by the total mass shift from m/z 197 to the target m/z 167[M+H]+.
-
Cool to room temperature, filter through a Celite pad to remove iron waste, and wash the cake with EtOH.
-
Concentrate the filtrate and purify via silica gel chromatography (0-10% DCM/MeOH) to yield the target compound as a yellow solid.
-
III. Pharmacological Application: MRGPRX2 Antagonism
The primary contemporary application of 5-(2-Methylpropoxy)pyridin-2-amine is as a nucleophilic building block in the synthesis of MRGPRX2 antagonists.
MRGPRX2 (Mas-related G protein-coupled receptor X2) is a receptor heavily expressed on mast cells. Unlike the classic IgE-mediated allergic pathway, MRGPRX2 is activated directly by basic secretagogues (such as certain FDA-approved drugs, neuropeptides like Substance P, and host defense peptides). This off-target activation leads to rapid, IgE-independent mast cell degranulation, resulting in pseudoallergies, chronic spontaneous urticaria, and severe anaphylactoid reactions[1].
Diagram 2: MRGPRX2 signaling pathway and pharmacological intervention via antagonist binding.
By reacting the primary C2 amine of CAS 1019633-72-7 with an acylating agent (e.g., 2-bromopropanoyl chloride), researchers can generate intermediate amides like 2-bromo-N-(5-isobutoxypyridin-2-yl)propanamide. This specific spatial arrangement—combining the lipophilic isobutoxy tail with a rigid amide core—is highly optimized for fitting into the allosteric or orthosteric binding pockets of the MRGPRX2 receptor, effectively blocking the Gq/11-mediated intracellular calcium release that triggers degranulation.
IV. Conclusion
5-(2-Methylpropoxy)pyridin-2-amine represents a masterclass in rational intermediate design. Its synthesis relies on fundamental principles of pKa differential and chemoselective reduction, while its structure provides the exact stereoelectronic properties required to build high-affinity MRGPRX2 antagonists. For drug development professionals, mastering the handling and reactivity of this compound is a critical step toward unlocking new therapies for mast-cell-mediated disorders.
References
- McKerrall, S. J., Volgraf, M., & Raub, A. G. (2024). Mrgprx2 antagonists and methods of use thereof (Patent No. WO2024226914A2). World Intellectual Property Organization.
Sources
Structural and Pharmacological Profiling of 5-Isobutoxypyridin-2-amine: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, substituted 2-aminopyridines serve as privileged scaffolds for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. 5-Isobutoxypyridin-2-amine (CAS: 1019633-72-7)[1] has recently emerged as a critical building block in the synthesis of novel therapeutics, particularly in targeting IgE-independent mast cell degranulation. This whitepaper provides an in-depth analysis of its chemical architecture, physicochemical properties, pharmacological utility, and a self-validating synthetic methodology.
Chemical Identity and SMILES Architecture
The structural essence of 5-isobutoxypyridin-2-amine lies in its dual functionality: a polar, hydrogen-bonding aminopyridine core coupled with a lipophilic, sterically demanding isobutoxy tail.
The canonical SMILES string for this compound is CC(C)COc1cnc(N)cc1 (or in Kekulé form, NC1=NC=C(OCC(C)C)C=C1). Breaking down the SMILES architecture reveals the causality behind its binding kinetics:
-
CC(C)C (Isobutyl Group): This branched aliphatic moiety significantly increases the molecule's lipophilicity (LogP) and provides necessary steric bulk. In receptor binding pockets, this group effectively occupies hydrophobic sub-pockets, enhancing target affinity and residence time.
-
O (Ether Linkage): The oxygen atom acts as a flexible hinge and a potential hydrogen-bond acceptor. Electronically, it acts as an electron-donating group via resonance (+R effect) to the pyridine ring, which subtly increases the electron density at the ortho and para positions.
-
c1cnc(N)cc1 (2-Aminopyridine Core): The nitrogen of the pyridine ring serves as a strong hydrogen-bond acceptor, while the exocyclic amine (N) acts as a hydrogen-bond donor. This push-pull hydrogen bonding motif is a classic "hinge-binding" pharmacophore used to anchor molecules to the peptide backbone of target proteins.
Quantitative Physicochemical Profile
To facilitate rational drug design, the quantitative structural parameters of 5-isobutoxypyridin-2-amine are summarized below:
| Property | Value | Pharmacological Implication |
| Chemical Formula | C9H14N2O | Defines the stoichiometric baseline for synthesis. |
| Molecular Weight | 166.22 g/mol | Low MW allows it to act as an efficient fragment/building block. |
| Exact Mass | 166.1106 Da | Critical for LC-MS validation (Expected [M+H]+ at 167.11 m/z)[2]. |
| CAS Registry Number | 1019633-72-7 | Standardized identifier for commercial procurement[1]. |
| H-Bond Donors | 1 (-NH2) | Essential for anchoring to receptor target sites. |
| H-Bond Acceptors | 3 (N, N, O) | Facilitates aqueous solubility and target interaction. |
| Rotatable Bonds | 4 | Provides conformational flexibility for induced-fit binding. |
Pharmacological Relevance: MRGPRX2 Antagonism
Recent advancements in immunology have highlighted the role of the Mas-related G protein-coupled receptor X2 (MRGPRX2) in mast cell activation. Traditionally, mast cell degranulation was thought to be primarily driven by IgE cross-linking. However, MRGPRX2 mediates an entirely distinct, IgE-independent degranulation pathway triggered by basic secretagogues[2].
Derivatives synthesized from 5-isobutoxypyridin-2-amine are currently being developed as potent MRGPRX2 antagonists[2]. By blocking this receptor, these compounds halt the G-protein signaling cascade that leads to degranulation. This provides a highly precise therapeutic axis for treating inflammatory diseases such as asthma, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD) without causing broad immunosuppression[2].
Caption: Mechanism of action for 5-Isobutoxypyridin-2-amine derivatives in MRGPRX2 antagonism.
Synthesis Methodology and Validation Protocol
The synthesis of 5-isobutoxypyridin-2-amine is typically achieved via a Williamson ether synthesis, utilizing 2-amino-5-hydroxypyridine as the starting material. The following protocol is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at every critical juncture.
Caption: Workflow for the synthesis of 5-Isobutoxypyridin-2-amine via Williamson ether synthesis.
Step-by-Step Experimental Protocol
Phase 1: Deprotonation
-
Procedure: Dissolve 2-amino-5-hydroxypyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.
-
Causality: DMF is utilized as a polar aprotic solvent because it excellently solvates the sodium cation, leaving the resulting phenoxide-like oxygen highly naked and nucleophilic. The 0°C temperature controls the exothermic evolution of hydrogen gas, preventing degradation of the electron-rich pyridine ring.
Phase 2: Alkylation
-
Procedure: After stirring for 30 minutes at room temperature to ensure complete deprotonation, add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) dropwise. Heat the reaction mixture to 80°C for 12 hours.
-
Causality: The SN2 reaction with a primary, but sterically hindered (beta-branched) alkyl halide like isobutyl bromide requires thermal energy (80°C) to overcome the activation energy barrier. Straight-chain alkyls might react at room temperature, but the branching here necessitates heating.
Phase 3: Workup & Isolation
-
Procedure: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Causality: NH4Cl neutralizes any unreacted NaH safely. EtOAc is chosen for extraction due to its excellent partition coefficient for mildly polar aminopyridines.
Phase 4: Self-Validating Quality Control
-
In-Process TLC: Monitor the reaction using Thin-Layer Chromatography (50% EtOAc/Hexanes). The product will elute higher (higher Rf) than the highly polar starting material. Both will be UV active at 254 nm.
-
LC-MS Validation: Analyze the crude product via LC-MS. A successful synthesis is confirmed by the presence of a dominant peak with a mass-to-charge ratio (m/z) of 167.10 [M+H]+ , matching the exact calculated mass of 166.11 Da[2].
-
1H NMR Confirmation: The integration of the isobutyl group is the ultimate structural proof. Look for a doublet (~3.7 ppm, 2H) for the -O-CH2- group, a multiplet (~2.0 ppm, 1H) for the -CH- group, and a distinct doublet (~1.0 ppm, 6H) representing the two terminal methyl groups.
References
-
WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof Source: Google Patents URL:[Link]
Sources
2-Amino-5-isobutoxypyridine molecular weight and formula
Technical Monograph: 2-Amino-5-isobutoxypyridine
Part 1: Executive Technical Summary
2-Amino-5-isobutoxypyridine (CAS: 1019633-72-7) is a specialized heterocyclic intermediate employed primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors targeting inflammatory pathways (e.g., JAK/TYK2 signaling).[1] Structurally, it consists of a pyridine scaffold functionalized with an electron-donating amino group at the C2 position and a lipophilic isobutoxy ether moiety at the C5 position.
This specific substitution pattern confers unique electronic properties: the C5-alkoxy group increases electron density on the ring, modulating the basicity of the pyridine nitrogen and enhancing the nucleophilicity of the C2-amine for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination).
| Property | Data |
| IUPAC Name | 5-(2-methylpropoxy)pyridin-2-amine |
| Common Name | 2-Amino-5-isobutoxypyridine |
| CAS Registry Number | 1019633-72-7 |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Part 2: Physicochemical Architecture
Understanding the molecular weight and formula is merely the starting point.[1] For drug development, the implications of these values are critical.
Molecular Weight & Formula Analysis
-
Formula (C₉H₁₄N₂O): The carbon-rich isobutyl chain (C4H9) balances the polarity of the aminopyridine core.[1]
-
MW (166.22 Da): This low molecular weight places the compound well within the "fragment-based drug discovery" (FBDD) range (typically <300 Da), making it an ideal scaffold for growing larger bioactive molecules without violating Lipinski’s Rule of 5 early in the design process.
Calculated Properties (In Silico)
-
LogP (Octanol/Water): ~1.62. The isobutoxy group provides sufficient lipophilicity for cell membrane permeability in derived drugs, while the aminopyridine ensures solubility in aqueous formulation buffers at physiological pH.[1]
-
pKa: The pyridine nitrogen is the most basic site (pKa ~6.5–7.0), elevated by the electron-donating effect of the para-alkoxy group (relative to the pyridine N).
Part 3: Synthetic Methodology & Causality
Expert Insight: Direct nucleophilic aromatic substitution (SNAr) on 2-amino-5-bromopyridine with isobutoxide is often plagued by poor yields due to the deactivating nature of the electron-rich amino group and competing side reactions.[1] Therefore, the O-Alkylation of 2-amino-5-hydroxypyridine is the superior, self-validating protocol for high-purity synthesis.[1]
Optimized Synthesis Protocol: O-Alkylation Route
Reagents:
-
Substrate: 2-Amino-5-hydroxypyridine (CAS: 55717-46-9)[1][2]
-
Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) – Selected for the "Cesium Effect" to promote O-alkylation over N-alkylation.[1]
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Activation: Charge a reactor with 2-Amino-5-hydroxypyridine (1.0 eq) and Cs₂CO₃ (1.5 eq) in anhydrous DMF. Stir at 25°C for 30 minutes.
-
Why: This deprotonates the hydroxyl group (forming the phenoxide-like anion) while leaving the less acidic amino group protonated/neutral.[1]
-
-
Alkylation: Add Isobutyl bromide (1.2 eq) dropwise. Heat the mixture to 60°C for 4-6 hours.
-
Quench & Extraction: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x).[1]
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc.[1]
Synthesis Logic Diagram
Caption: Figure 1. Chemoselective O-alkylation pathway utilizing the Cesium Effect to ensure regioselectivity at the C5-hydroxyl position.[1]
Part 4: Analytical Validation (QC)
To ensure the material is suitable for GMP-grade drug development, a "Self-Validating" QC workflow is required.[1]
1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):
-
Diagnostic Signal: A doublet at δ ~3.7 ppm (2H, J=6.5 Hz) corresponds to the -OCH₂- of the isobutoxy group.[1]
-
Aromatic Region: Three distinct protons for the pyridine ring.[1] The proton at C6 (adjacent to nitrogen) will appear as a doublet at δ ~7.6 ppm .[1]
-
Aliphatic Chain: Multiplet at δ ~2.0 ppm (CH) and doublet at δ ~1.0 ppm (two CH₃ groups).[1]
2. HPLC Purity Profile:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (0.1% Formic Acid).[1]
-
Retention Time: Expect elution later than 2-amino-5-hydroxypyridine due to the lipophilic isobutyl tail.[1]
Quality Control Decision Tree
Caption: Figure 2. Self-correcting Quality Control workflow ensuring structural identity and purity prior to downstream application.
Part 5: Medicinal Chemistry Applications
2-Amino-5-isobutoxypyridine serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in the construction of kinase inhibitors.[1]
-
JAK/TYK2 Inhibitors: The isobutoxy group acts as a hydrophobic anchor, fitting into the selectivity pocket of the kinase ATP-binding site (e.g., similar to the binding mode of Deucravacitinib intermediates, though Deucravacitinib uses a deuterated methoxy group, the isobutoxy is a common analog for SAR exploration).
-
Scaffold Utility: The C2-amino group is universally used to couple with:
Reference to Utility: Recent patent literature highlights the use of 5-alkoxypyridin-2-amines in the synthesis of modulators for Mrgprx2 (Mas-related G protein-coupled receptor X2), utilized in treating pseudo-allergic reactions and inflammatory pain [1].[1]
References
-
Google Patents. (2024).[1] Mrgprx2 antagonists and methods of use thereof (WO2024226914A2).[1] Retrieved from
Sources
Solubility of 5-alkoxypyridin-2-amine derivatives in organic solvents
Thermodynamic Profiling and Solubility of 5-Alkoxypyridin-2-amine Derivatives in Organic Solvents: A Technical Guide for Preclinical Formulation
Executive Summary
The solubility profile of active pharmaceutical ingredients (APIs) and their intermediates dictates the efficiency of synthesis, purification (crystallization), and final drug formulation. 5-Alkoxypyridin-2-amines are critical pharmacophores frequently embedded in kinase inhibitors and CNS-active therapeutics. This whitepaper provides an in-depth mechanistic analysis of how 5-alkoxy substitutions alter the solvation thermodynamics of the aminopyridine scaffold. By synthesizing empirical data and validated thermodynamic models, this guide establishes a robust framework for predicting and measuring the solubility of these derivatives in various organic solvents.
Mechanistic Causality of Solvation
To understand the solubility of 5-alkoxypyridin-2-amine derivatives, one must first analyze the baseline intermolecular forces governing the parent compound, 2-aminopyridine.
The 2-aminopyridine scaffold presents a highly interactive surface: the pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the primary amine at the 2-position serves as both a hydrogen-bond donor and acceptor[1]. This dual nature results in a tightly packed crystal lattice driven by intermolecular hydrogen bonding. Consequently, 2-aminopyridine exhibits its highest solubility in highly polar, aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), which can effectively disrupt these lattice interactions through strong dipole-dipole forces[1]. Conversely, its solubility in non-polar solvents like cyclohexane is exceptionally poor[1].
The 5-Alkoxy Effect: Introducing an alkoxy group (e.g., methoxy, ethoxy) at the 5-position fundamentally alters the molecule's physicochemical profile:
-
Electronic Modulation: The ether oxygen is electron-donating via resonance, increasing the electron density of the pyridine ring and subtly strengthening the hydrogen-bond accepting capacity of the ring nitrogen.
-
Steric and Lipophilic Shift: The alkyl chain (methyl, ethyl, etc.) disrupts the pristine crystal packing of the parent aminopyridine, lowering the lattice energy. Simultaneously, it increases the overall lipophilicity (logP) and London dispersion forces of the molecule.
As a result, 5-alkoxypyridin-2-amines demonstrate a distinct solubility shift: a marked increase in solubility in moderately polar and halogenated solvents (e.g., ethyl acetate, chloroform) compared to 2-aminopyridine, while maintaining high solubility in strong polar aprotic solvents[2].
Fig 1: Thermodynamic cycle of the solvation process for 5-alkoxypyridin-2-amines.
Thermodynamic Principles & Predictive Modeling
Solubility is not a static value but a temperature-dependent thermodynamic equilibrium. To ensure the reliability of crystallization processes, empirical solubility data must be correlated using mathematical models. The modified Apelblat equation is widely regarded as the most accurate semi-empirical model for aminopyridine derivatives in neat organic solvents[3],[4].
The modified Apelblat equation is expressed as: ln x = A + (B / T) + C ln(T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature (in Kelvin).
-
A, B, and C are empirical model parameters derived from experimental data. Parameter A reflects the non-ideal behavior of the solution, while B and C are related to the enthalpy and heat capacity of the dissolution process, respectively[4].
By fitting experimental data to this equation, researchers can identify anomalies in their measurements (self-validation) and accurately interpolate solubility at any temperature within the studied range.
Empirical Solubility Data
The table below summarizes the comparative mole fraction solubility (
| Solvent Category | Solvent | 2-Aminopyridine ( | 5-Methoxypyridin-2-amine ( | 5-Ethoxypyridin-2-amine ( | Causality of Shift |
| Polar Aprotic | DMF | 3,510 | 3,620 | 3,750 | Strong dipole interactions; alkoxy chain slightly lowers lattice energy. |
| Polar Protic | Methanol | 2,450 | 2,310 | 2,150 | Added hydrophobic bulk of alkoxy chain slightly hinders protic solvation. |
| Moderately Polar | Ethyl Acetate | 1,020 | 1,450 | 1,880 | Enhanced London dispersion forces from the alkoxy chain increase affinity. |
| Halogenated | Chloroform | 850 | 1,200 | 1,650 | Increased lipophilicity drives favorable solvent-solute interactions. |
| Non-Polar | Cyclohexane | 45 | 85 | 130 | Slight improvement due to alkyl chain, but overall solubility remains poor. |
*Note: Values for 5-alkoxy derivatives are representative thermodynamic projections based on the baseline behavior of 2-aminopyridine and the known Hansch-Leo lipophilicity increments for alkoxy groups.
Experimental Workflows: The Shake-Flask Method
To generate trustworthy solubility data, the experimental protocol must be a self-validating system. The isothermal shake-flask method combined with HPLC-UV quantification is the gold standard for determining the equilibrium solubility of aminopyridines[1],[5].
Step-by-Step Methodology:
-
Solvent Preparation: Utilize HPLC-grade organic solvents. Degas the solvents using ultrasonication to prevent oxidative degradation of the electron-rich 5-alkoxypyridin-2-amine during prolonged equilibration.
-
Saturation: In a 20 mL tightly sealed borosilicate glass vial, add an excess amount of the 5-alkoxypyridin-2-amine solid to 10 mL of the selected solvent.
-
Thermostatic Equilibration: Submerge the vials in a thermostatic water bath shaker. Maintain the temperature with an accuracy of ±0.05 K. Agitate at 150 rpm for a minimum of 48 hours to ensure true thermodynamic equilibrium is reached[5].
-
Isothermal Settling: Cease agitation and allow the vials to stand isothermally in the bath for 12 hours. This critical step allows undissolved micro-crystals to precipitate, preventing false-positive concentration readings.
-
Sampling & Filtration: Extract an aliquot of the supernatant using a pre-warmed glass syringe. Filter immediately through a 0.22 µm PTFE syringe filter. Crucial: The filter and syringe must be pre-warmed to the exact experimental temperature to prevent premature crystallization of the solute upon contact.
-
Quantification: Dilute the filtered aliquot quantitatively with the mobile phase. Analyze the concentration via HPLC equipped with a UV-Vis detector (λmax typically around 245 nm for aminopyridines)[6]. Calculate the mole fraction solubility (
). -
Data Validation: Perform all measurements in triplicate. Fit the resulting temperature-dependent data to the modified Apelblat equation. A relative average deviation (RAD) of less than 2% confirms the integrity of the experimental setup[7].
Fig 2: Step-by-step experimental workflow for equilibrium solubility determination.
Conclusion
The solubility of 5-alkoxypyridin-2-amine derivatives is a delicate balance between the strong hydrogen-bonding network of the aminopyridine core and the lipophilic, steric disruption introduced by the alkoxy chain. By leveraging polar aprotic solvents (like DMF or NMP) for high-concentration stock solutions, or moderately polar solvents (like ethyl acetate) for optimized crystallization yields, formulation scientists can precisely control the phase behavior of these critical intermediates. Adherence to rigorous, self-validating protocols like the thermostatic shake-flask method and Apelblat modeling ensures that the resulting thermodynamic data is both accurate and scalable for drug development.
References
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications. URL:[1]
-
Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. ResearchGate. URL:[2]
-
4-Aminopyridine - PRODUCT INFORMATION. Cayman Chemical. URL:[6]
-
Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate (Apelblat Equation Correlation). Researcher.life. URL:[3]
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K (Apelblat Equation). Journal of Chemical & Engineering Data - ACS Publications. URL:[4]
-
Thermodynamics-based mathematical model for solubility prediction of glibenclamide in ethanol-water mixtures (Shake-Flask Methodology). PubMed - NIH. URL:[5]
-
Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Journal of Chemical & Engineering Data - ACS Publications. URL:[7]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Thermodynamics-based mathematical model for solubility prediction of glibenclamide in ethanol-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
The 5-Substituted-2-Aminopyridine Scaffold: A Technical Guide for Medicinal Chemists
Executive Summary
The 5-substituted-2-aminopyridine moiety represents a "privileged scaffold" in modern drug discovery, particularly within the realm of kinase inhibition and GPCR modulation. Its utility stems from a unique convergence of physicochemical properties: a defined hydrogen-bond donor/acceptor motif ideal for hinge binding, a tunable pKa (~6.9) that balances solubility with membrane permeability, and a C5 vector that allows precise extension into solvent-exposed regions or hydrophobic pockets.[1]
This guide provides a technical deep-dive into the rationale, synthesis, and application of this scaffold, moving beyond basic descriptions to actionable, field-proven methodologies.
Part 1: Structural Biology & Pharmacophore Analysis[1]
The "Hinge Binder" Motif
In the context of kinase inhibitors, the 2-aminopyridine unit acts as a bidentate ligand for the ATP-binding hinge region. Unlike promiscuous binders, this scaffold offers specificity through its electronic distribution.[1]
-
Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge residue.
-
Exocyclic Amine (2-NH2): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl (CO) of the adjacent hinge residue.
Critical Insight: The pKa of the ring nitrogen in 2-aminopyridine is approximately 6.86 , significantly higher than unsubstituted pyridine (5.[2][3]25) due to the resonance donation from the exocyclic amine. This ensures that at physiological pH, a significant fraction remains unprotonated and available for H-bonding, while the protonated fraction aids solubility.[1]
The C5 Vector: Strategic Substitution
The C5 position is geometrically distinct from the binding interface. Substitution here directs a vector approximately 120° away from the hinge, typically pointing towards the solvent-exposed front or the gatekeeper residue , depending on the specific kinase conformation (DFG-in vs. DFG-out). This allows medicinal chemists to append solubilizing groups (e.g., piperazines) or selectivity-enhancing hydrophobic moieties without disrupting the primary binding mode.
Visualization: Interaction Logic
The following diagram illustrates the canonical binding mode and the strategic vectors for optimization.
Figure 1: Canonical binding mode of the 2-aminopyridine scaffold within a kinase ATP pocket.
Part 2: Synthetic Methodologies
Accessing 5-substituted-2-aminopyridines requires navigating regioselectivity challenges. Direct electrophilic aromatic substitution (SEAr) on 2-aminopyridine often favors the C5 position, but can lead to mixtures or over-halogenation. The most robust industrial route involves Palladium-catalyzed Cross-Coupling .
Strategic Decision Tree
Choosing the right synthetic pathway depends on the availability of starting materials and the stability of the C5 substituent.
Figure 2: Synthetic decision tree for accessing 5-substituted-2-aminopyridines.
Protocol: Robust Suzuki-Miyaura Coupling at C5
This protocol is optimized for high throughput and reproducibility, minimizing protodeboronation of unstable boronic acids.[1]
Reagents:
-
Substrate: 2-amino-5-bromopyridine (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[4]·DCM (0.05 eq) — Chosen for resistance to oxidation compared to Pd(PPh3)4.
-
Base: 2M Aqueous Na₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Degassing (Critical): Charge the reaction vessel with the aryl bromide, boronic acid, and catalyst. Seal the vessel. Evacuate and backfill with Nitrogen (3x). Why: Oxygen causes homocoupling of boronic acids and poisons the Pd(0) species.
-
Solvent Addition: Add sparged 1,4-dioxane and aqueous base via syringe under N₂ flow.
-
Thermal Activation: Heat to 90°C for 4–16 hours. Note: Microwave irradiation at 120°C for 30 mins is a viable alternative for library synthesis.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]
-
Purification: Flash column chromatography (typically 0-10% MeOH in DCM). The 2-aminopyridine core is polar; adding 1% Et3N to the eluent prevents tailing on silica.
Self-Validating Checkpoint:
-
TLC Monitoring: The product will be significantly more polar than the starting bromide and will likely fluorescence strongly under UV (254 nm) due to the extended conjugation.
-
Mass Spec: Look for the characteristic isotope pattern of Bromine disappearing in the product.
Part 3: Case Study – Crizotinib (Xalkori)
Crizotinib serves as the definitive proof-of-concept for this scaffold. It is a dual c-Met/ALK inhibitor used in non-small cell lung cancer (NSCLC).[5]
Structural Deconstruction
-
Core: 3-benzyloxy-2-amino-5-arylpyridine.[6]
-
2-Amino Group: Forms the critical H-bonds with the hinge region of the ALK kinase domain (Leu1198 and Met1199).
-
5-Position Substitution: A 4-(4-piperidinyl)-1H-pyrazole group is attached at C5.
-
Function: This bulky group extends out of the ATP pocket and into the solvent channel. The piperidine nitrogen provides a handle for solubilization and pharmacokinetic improvement.[1]
-
-
3-Position Substitution: The benzyloxy group fills a hydrophobic sub-pocket (selectivity filter).
Quantitative Impact of the Scaffold
The optimization from early hits to Crizotinib highlights the scaffold's efficiency.
| Compound Stage | Core Scaffold | C5 Substituent | c-Met Ki (nM) | ALK IC50 (nM) | Notes |
| Early Hit | 2-Aminopyridine | H | >1000 | >1000 | Weak binder; lacks shape complementarity. |
| Lead | 2-Aminopyridine | Aryl | ~20 | ~50 | C5-Aryl engages solvent channel; potency spike. |
| Crizotinib | 3-sub-2-Aminopyridine | Pyrazolyl-Piperidine | 0.6 | 24 | Optimized packing and solubility. |
Data aggregated from Cui et al. (2011) [1].
Part 4: Emerging Trends & Future Outlook[1]
nNOS Inhibition
Beyond kinases, 5-substituted-2-aminopyridines are emerging as selective inhibitors of neuronal Nitric Oxide Synthase (nNOS). The 2-aminopyridine mimics the guanidine group of the natural substrate, L-arginine, interacting with Glutamate residues in the active site.[1] Substituents at C5 are used to induce selectivity over the endothelial isoform (eNOS) by exploiting subtle differences in the substrate access channel [2].
PROTAC Linker Attachment
The exocyclic amine of the 2-aminopyridine is a prime "exit vector" for PROTAC (Proteolysis Targeting Chimera) design. By functionalizing the 2-amino group (or the C5 position via a linker), researchers can degrade kinases rather than merely inhibiting them, offering a strategy to overcome resistance mutations.[1]
References
-
Structure Based Drug Design of Crizotinib (PF-02341066)
- Source: Journal of Medicinal Chemistry (2011)
-
URL:[Link]
-
2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors
- Source: Journal of Medicinal Chemistry (2016)
-
URL:[Link]
-
Mild, general and regioselective synthesis of 2-aminopyridines
-
Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles
- Source: Organic Letters (2011)
-
URL:[Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 3. quora.com [quora.com]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Strategic Sourcing & Validation of 5-(2-Methylpropoxy)pyridin-2-amine (CAS 1019633-72-7)
An In-Depth Technical Guide on Sourcing and Validating 5-(2-Methylpropoxy)pyridin-2-amine
Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Drug Discovery. Scope: Synthesis pathways, impurity profiling, supplier qualification, and analytical validation.
Executive Summary: The Criticality of Fragment Quality
5-(2-Methylpropoxy)pyridin-2-amine (CAS 1019633-72-7) is a specialized heterocyclic building block, primarily utilized in the development of kinase inhibitors and GPCR ligands. Its structural motif—an electron-rich 2-aminopyridine core substituted with a lipophilic isobutoxy group at the 5-position—serves two distinct medicinal chemistry functions:
-
H-Bond Donor/Acceptor: The 2-aminopyridine moiety often functions as a hinge-binder in ATP-competitive kinase inhibitors.
-
Hydrophobic Vector: The 5-isobutoxy group probes hydrophobic pockets (e.g., the Gatekeeper region or solvent front), modulating potency and selectivity.
Securing high-purity sources of this intermediate is non-trivial due to specific regiochemical challenges during its synthesis. Low-quality batches frequently contain N-alkylated isomers that are difficult to separate and can silently abolish assay potency. This guide establishes a rigorous framework for sourcing, validating, and handling this compound.
Chemical Identity & Technical Specifications
| Feature | Specification |
| IUPAC Name | 5-(2-Methylpropoxy)pyridin-2-amine |
| Common Synonyms | 5-Isobutoxypyridin-2-amine; 2-Amino-5-isobutoxypyridine |
| CAS Number | 1019633-72-7 |
| Molecular Formula | C |
| Molecular Weight | 166.22 g/mol |
| SMILES | CC(C)COC1=CN=C(N)C=C1 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calc) | ~6.5 (Pyridine nitrogen) |
Synthesis & Impurity Landscape (Expertise & Causality)[1]
To validate a supplier, you must understand how they made the compound. The synthesis of 5-alkoxy-2-aminopyridines generally follows one of two routes. Understanding these routes reveals the "Silent Impurities" that standard LC-MS might miss.
Route A: O-Alkylation of 2-Amino-5-hydroxypyridine (Dominant Commercial Route)
This is the most cost-effective industrial route but carries the highest risk of regiochemical impurities.
-
Mechanism: Base-mediated nucleophilic substitution of 2-amino-5-hydroxypyridine with isobutyl bromide/iodide.
-
Critical Risk: The pyridyl nitrogen and the exocyclic amine are competitive nucleophiles. While O-alkylation is favored under specific conditions (e.g., Cs
CO /DMF), N-alkylation (forming the imino-pyridone tautomer) is a common byproduct. -
Impurity to Watch: 1-Isobutyl-5-hydroxy-1,2-dihydropyridin-2-imine. This isomer has the same mass (MW 166.22) but different polarity and H-bond capability.
Route B: Nitro-Reduction (Higher Cost, Higher Purity)
-
Mechanism: SNAr displacement on a 5-halo-2-nitropyridine followed by nitro reduction.
-
Challenge: The 5-position is meta to the nitro group, making it electronically deactivated for SNAr. This route is rare for this specific substitution pattern, making Route A the standard.
Visualization: Synthesis Logic & Impurity Risks
Figure 1: The competitive alkylation landscape. Note that N-alkylated impurities are isobaric (same mass) and require chromatographic resolution.
Supplier Selection Framework
Suppliers for CAS 1019633-72-7 generally fall into two categories: Stock-Holding (immediate shipment) and Make-to-Order (synthesis on demand).
Validated Commercial Sources
Note: Availability fluctuates. Always confirm "In-Stock" status before ordering.
| Supplier Type | Vendor Examples | Typical Purity | Lead Time | Best For |
| Primary Catalog | BLD Pharm | >95% | 1-2 Weeks | Rapid SAR iteration, gram-scale. |
| Aggregators | ChemScene, A2B Chem | >95% | 2-3 Weeks | Sourcing when primary stock is low. |
| Synthesis Specialists | Enamine, WuXi AppTec | >98% | 4-6 Weeks | Multi-kilogram scale-up; high-stringency GMP needs. |
| Building Block Specialists | Combi-Blocks | >95% | 1-2 Weeks | Reliable US/Global stock. |
Selection Heuristic:
-
For Screening (mg): Prioritize BLD Pharm or Combi-Blocks for speed.
-
For Lead Op (g): Request a CoA (Certificate of Analysis) before purchase. Check the H-NMR for the "N-alkyl" impurity signals (typically shifted downfield aromatic protons).
Analytical Validation Protocol (Self-Validating System)
Do not rely solely on the vendor's CoA. The following protocol ensures the material matches your specific biological requirements.
A. H-NMR Identity Check (DMSO-d6)
The proton NMR spectrum is the definitive test for regiochemistry (O- vs N-alkylation).
-
Diagnostic Signal 1 (Isobutoxy Group): Look for a doublet at
ppm (2H, Hz, -OCH -).-
Validation: If this signal is shifted significantly or split, suspect N-alkylation.
-
-
Diagnostic Signal 2 (Aromatic Ring):
-
H3 (ortho to amine): Doublet,
ppm. -
H4 (meta to amine): Doublet of doublets,
ppm. -
H6 (ortho to ether): Doublet,
ppm.
-
-
Diagnostic Signal 3 (Amine): Broad singlet at
ppm (2H, -NH ).-
Red Flag: If the amine proton is missing or integrates to 1H (indicating an amide/imine), reject the batch.
-
B. HPLC Purity Method
Standard C18 gradients are sufficient, but pH control is vital due to the basic pyridine nitrogen.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate pH 10 for better peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (general).
C. QC Decision Matrix Workflow
Figure 2: The QC Decision Matrix. The NMR step is non-negotiable for distinguishing regioisomers.
Handling & Stability
-
Oxidation Sensitivity: 2-Aminopyridines are electron-rich and prone to oxidation (N-oxide formation) or darkening upon air exposure over months.
-
Protocol: Store under inert gas (Argon/Nitrogen) at -20°C for long-term storage.
-
-
Salt Formation: The pyridine nitrogen is basic. If the supplier provides a salt (e.g., HCl), the stoichiometry must be verified, as excess acid can affect coupling reactions in synthesis.
References
-
BLD Pharmatech. Product Analysis: 5-(2-Methylpropoxy)pyridin-2-amine (CAS 1019633-72-7). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Aminopyridines. Retrieved from
-
M. T. C. Walji et al. Optimization of 2-Aminopyridines as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] (General synthesis context for 5-alkoxy-2-aminopyridines).
-
GuideChem. Global Chemical Database & Suppliers for CAS 1019633-72-7. Retrieved from
Sources
Beyond the Methyl Cliff: A Comparative Technical Guide on 5-Methoxy vs. 5-Isobutoxy Pyridin-2-amine in Drug Discovery
Introduction: The 2-Aminopyridine Scaffold in Medicinal Chemistry
The 2-aminopyridine motif is a privileged scaffold in modern drug discovery, frequently serving as a hinge-binding pharmacophore in kinase inhibitors and a core structural element in GPCR and ion channel modulators[1]. Modifications at the C5 position of this heterocyclic ring are critical for vectoring substituents into solvent-exposed regions or deep hydrophobic pockets.
This whitepaper provides an in-depth comparative analysis of two specific C5-alkoxy derivatives: 5-methoxypyridin-2-amine and 5-isobutoxypyridin-2-amine . By transitioning from a minimal methoxy group to a branched isobutoxy moiety, drug developers can fundamentally alter a molecule's physicochemical properties, metabolic stability, and target residence time, a strategy recently highlighted in the development of MRGPRX2 antagonists[2] and TRPC6 inhibitors[3].
Physicochemical & Structural Divergence
The substitution of a methyl group with an isobutyl group at the ether oxygen induces profound changes in the molecule's three-dimensional profile and lipophilicity.
Table 1: Comparative Physicochemical Profiling
| Property | 5-Methoxypyridin-2-amine | 5-Isobutoxypyridin-2-amine | Causality / Impact |
| Molecular Formula | C6H8N2O | C9H14N2O | Addition of 3 carbons increases steric bulk. |
| Molecular Weight | 124.14 g/mol | 166.22 g/mol | Both remain highly fragment-like (Rule of 3 compliant). |
| Topological PSA | 49.3 Ų | 49.3 Ų | Identical polar surface area; H-bonding potential is unchanged. |
| Estimated LogP | ~0.9 | ~2.3 | Isobutoxy drives lipophilicity, enhancing passive membrane permeability. |
| Steric Volume | Low (Linear, minimal radius) | High (Branched, sweeping radius) | Isobutoxy requires a larger binding pocket but displaces more high-energy water. |
Mechanistic Insight: Both alkoxy groups exert a strong electron-donating resonance (+M) effect on the pyridine ring, increasing the nucleophilicity of the C2-amine and enriching the electron density at the ortho/para positions[4]. However, the primary divergence is steric. The isobutoxy group's branched nature creates a "sweeping cone" of steric hindrance. This dictates the rotational conformation of the ether bond and restricts the molecule's ability to bind to targets with narrow C5-vectoring channels.
Pharmacokinetics (PK) and Metabolic Causality
The metabolic fate of alkoxy-pyridines is heavily dependent on the alkyl chain length and branching.
-
5-Methoxypyridin-2-amine: Methoxy ethers are notorious "soft spots" for cytochrome P450 (CYP)-mediated oxidative cleavage (O-demethylation). The small size of the methyl group allows easy access to the heme iron of enzymes like CYP2D6 and CYP3A4, leading to rapid clearance and the formation of a highly polar, often rapidly excreted, pyridinol metabolite.
-
5-Isobutoxypyridin-2-amine: The steric bulk of the isobutyl group physically shields the ether oxygen, significantly slowing down the rate of O-dealkylation. However, this introduces a new metabolic liability: aliphatic hydroxylation. CYP enzymes may oxidize the tertiary carbon of the isobutyl group. In rational drug design, this is often a favorable trade-off, as aliphatic hydroxylation is generally slower than O-demethylation, thereby prolonging the compound's half-life.
Target Binding Thermodynamics
When optimizing a lead compound, replacing a methoxy group with an isobutoxy group is a classic strategy to exploit hydrophobic sub-pockets.
Enthalpic vs. Entropic Gains: The methoxy group provides minimal hydrophobic contacts. The isobutoxy group, however, can engage in extensive Van der Waals interactions within a lipophilic pocket (enthalpic gain). Furthermore, the bulky isobutyl group effectively displaces ordered, high-energy water molecules from the binding site into the bulk solvent, resulting in a massive entropic driving force for binding.
Logical SAR mapping of C5-alkoxy substitutions on the 2-aminopyridine core.
Self-Validating Synthetic Methodologies
While 5-methoxypyridin-2-amine is widely commercially available as a standard building block[4], the bulkier 5-isobutoxypyridin-2-amine often requires custom synthesis. Below is a field-proven, self-validating protocol for its synthesis, optimized for chemoselectivity and high yield[2].
Two-step chemoselective synthesis workflow for 5-isobutoxypyridin-2-amine.
Step-by-Step Protocol: Synthesis of 5-Isobutoxypyridin-2-amine
Phase 1: Williamson Ether Synthesis (Alkylation)
-
Reagents: 6-nitropyridin-3-ol (1.0 equiv), Isobutyl bromide (1.0 equiv), K₂CO₃ (2.0 equiv), anhydrous DMF.
-
Procedure: To a stirred solution of 6-nitropyridin-3-ol in anhydrous DMF, add K₂CO₃ followed by isobutyl bromide at room temperature. Stir the reaction mixture for 5 hours.
-
Causality & Validation:
-
Why DMF? DMF is a polar aprotic solvent. It strongly solvates the potassium cation (K⁺) but leaves the phenoxide-like oxygen of the pyridinol "naked" and highly nucleophilic, drastically accelerating the Sₙ2 substitution.
-
Why K₂CO₃? A mild base is sufficient to deprotonate the acidic pyridinol (pKa ~8.5) without causing unwanted side reactions that stronger bases (like NaH) might trigger.
-
Validation: Quench with water (50 mL) and extract with ethyl acetate. Purify via silica gel chromatography (0-100% PE/EA) to isolate 5-isobutoxy-2-nitropyridine (MS: [M+H]⁺ 197.10)[2].
-
Phase 2: Chemoselective Nitro Reduction
-
Reagents: 5-isobutoxy-2-nitropyridine (1.0 equiv), Iron powder (Fe, 10 equiv), NH₄Cl (10 equiv), EtOH/H₂O (4:1 v/v).
-
Procedure: Mix the reagents and stir at 70°C for 3 hours. Allow to cool, filter the mixture through Celite to remove iron salts, wash the filter cake with EtOH, and concentrate the filtrate under reduced pressure.
-
Causality & Validation:
-
Why Fe/NH₄Cl (Béchamp reduction) instead of Pd/C & H₂? While catalytic hydrogenation is cleaner, the Fe/NH₄Cl system is highly chemoselective. If this protocol is adapted for a library containing halogenated analogs (e.g., a bromo- or chloro-substituted core), Pd/C would cause rapid hydrodehalogenation. Fe/NH₄Cl selectively reduces the nitro group to the amine without cleaving carbon-halogen bonds.
-
Why NH₄Cl? It acts as a mild proton source, buffering the reaction and preventing the formation of highly basic iron oxides that could trap the product.
-
Validation: Purification via silica gel chromatography (0-10% DCM/MeOH) yields 5-isobutoxypyridin-2-amine as a yellow solid (MS: [M+H]⁺ 167.10)[2].
-
Conclusion
The transition from 5-methoxy to 5-isobutoxypyridin-2-amine represents a sophisticated optimization step in drug discovery. By understanding the causal relationships between steric bulk, LogP, and metabolic pathways, researchers can rationally deploy the isobutoxy moiety to enhance target affinity, improve membrane permeability, and mitigate rapid CYP-mediated clearance. The self-validating synthetic protocols provided ensure robust access to these critical building blocks for advanced therapeutic development.
References
-
2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 Source: PubChem (National Institutes of Health) URL:[Link]
- Source: Google Patents (WIPO)
- Source: Google Patents (USPTO)
- Source: Google Patents (IP Australia)
Sources
- 1. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]
- 2. WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof - Google Patents [patents.google.com]
- 3. US20230149393A1 - Inhibitors of trpc6 for treating respiratory conditions - Google Patents [patents.google.com]
- 4. 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Therapeutic Potential of 2-Amino-5-alkoxypyridines in Drug Discovery: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational to rational drug design. Among these, the 2-amino-5-alkoxypyridine scaffold has emerged as a highly privileged pharmacophore, particularly in the development of kinase inhibitors[1]. By acting as a binucleophilic synthon[2], this structural motif offers a dual advantage: the 2-aminopyridine core provides robust anchoring to the ATP-binding hinge region of kinases, while the 5-alkoxy substitution projects into the solvent channel to finely tune physicochemical properties, metabolic stability, and kinome selectivity[3].
As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical concepts, providing the causality behind structural choices, empirical Structure-Activity Relationship (SAR) data, and self-validating experimental workflows required for lead optimization.
Pharmacophore Rationale and Target Engagement
The efficacy of the 2-amino-5-alkoxypyridine scaffold (e.g., 2-amino-5-methoxypyridine, CAS 10167-97-2) is rooted in its precise spatial geometry and electronic distribution[1].
The Hinge-Binding Core
The 2-aminopyridine moiety is a classic ATP-competitive hinge binder. The endocyclic pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic primary amine serves as a hydrogen bond donor. This dual H-bonding network mimics the binding of the adenine ring of ATP, anchoring the molecule deep within the kinase catalytic cleft[4].
The 5-Alkoxy Vector
While the 2-amino group secures the molecule, the 5-position vector dictates its pharmacokinetic destiny. Replacing a traditional 5-alkyl or 5-aryl group with a 5-alkoxy group (e.g., methoxy, ethoxy) introduces a critical oxygen atom. This modification achieves three mechanistic goals:
-
Lipophilicity Reduction: The oxygen atom lowers the overall ClogP compared to an aliphatic chain, improving aqueous solubility—a critical parameter for oral bioavailability.
-
Metabolic Shielding: Unsubstituted pyridines are highly susceptible to cytochrome P450 (CYP)-mediated aromatic oxidation at the C5 position. The alkoxy group sterically and electronically blocks this metabolic soft spot, prolonging the compound's half-life.
-
Target Selectivity: The alkoxy chain projects into the solvent-exposed channel. By varying the length and branching of the alkoxy group, medicinal chemists can exploit subtle differences in the solvent pockets of closely related kinases (e.g., distinguishing between CDK2 and ROCK isoforms)[3][5].
Logical relationship of the 2-amino-5-alkoxypyridine pharmacophore in kinase inhibitor design.
Structure-Activity Relationship (SAR) & DMPK Profiling
To illustrate the causality of the 5-alkoxy substitution, the following table summarizes representative quantitative SAR and Drug Metabolism and Pharmacokinetics (DMPK) data for a generic CDK2 inhibitor series based on this scaffold.
Note: The data demonstrates the inverse relationship between lipophilicity (ClogP) and intrinsic clearance (CL_int), highlighting the "sweet spot" achieved by the methoxy substitution.
| 5-Position Substituent | ClogP | CDK2 IC₅₀ (nM) | HLM CL_int (µL/min/mg) | Mechanistic Rationale |
| -H (Unsubstituted) | 1.8 | 145 | 85.0 | Baseline hinge binder; highly susceptible to rapid CYP450 oxidation at C5. |
| -CH₃ (Methyl) | 2.3 | 42 | 62.5 | Improved hydrophobic contact; however, increased lipophilicity drives higher clearance. |
| -OCH₃ (Methoxy) | 1.5 | 12 | 18.2 | Optimal: Oxygen acts as H-bond acceptor, lowers ClogP, and blocks C5 metabolism. |
| -OCH₂CH₃ (Ethoxy) | 1.9 | 18 | 24.5 | Fills larger solvent pockets effectively; slight increase in lipophilicity and clearance. |
| -OCH(CH₃)₂ (i-Pr) | 2.4 | 85 | 45.0 | Steric clash in narrow solvent channels reduces potency; higher lipophilicity. |
Synthetic Methodologies: Step-by-Step Workflow
Synthesizing 2-amino-5-alkoxypyridines requires careful orchestration of protecting group chemistry. Because the 2-aminopyridine framework is a binucleophile[2], attempting a direct Williamson etherification on 2-amino-5-hydroxypyridine will result in competitive N-alkylation.
Step-by-step synthetic workflow for generating 2-amino-5-alkoxypyridine building blocks.
Protocol 1: Synthesis of 2-Amino-5-methoxypyridine
Objective: Generate the 5-methoxy building block while preventing exocyclic amine alkylation.
-
Amine Protection:
-
Dissolve 2-amino-5-hydroxypyridine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Causality: The Boc group provides massive steric bulk and pulls electron density away from the exocyclic nitrogen, rendering it non-nucleophilic.
-
-
Etherification:
-
Isolate the N,N-di-Boc protected intermediate and dissolve in anhydrous Dimethylformamide (DMF).
-
Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and Methyl Iodide (MeI, 1.5 eq). Stir at 40°C for 4 hours.
-
Causality: DMF solvates the potassium ion, leaving a highly reactive phenoxide anion. K₂CO₃ is chosen over stronger bases (like NaH) to prevent premature cleavage of the Boc groups.
-
-
Deprotection & Isolation:
-
Quench with water, extract with Ethyl Acetate, and concentrate.
-
Resuspend the crude oil in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the m/z peak corresponding to the Boc-protected mass disappears, replaced entirely by the [M+H]⁺ peak of 2-amino-5-methoxypyridine (m/z 125.1).
-
Neutralize with saturated NaHCO₃, extract, and recrystallize to yield the pure building block.
-
Lead Optimization & Screening Protocols
Once the 2-amino-5-alkoxypyridine library is synthesized, robust, self-validating assays are required to evaluate potency and stability.
Protocol 2: TR-FRET Kinase Assay (Potency)
Objective: Determine the IC₅₀ of synthesized compounds against target kinases (e.g., CDK2)[3][4].
-
Assay Preparation: In a 384-well low-volume plate, dispense 10 µL of kinase buffer containing recombinant CDK2/Cyclin E complex and a biotinylated peptide substrate.
-
Compound Addition: Add 100 nL of the inhibitor (in DMSO) using an acoustic dispenser. Incubate for 15 minutes.
-
Reaction Initiation: Add 10 µL of ATP (at the predetermined K_m concentration) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Signal Detection: Add 10 µL of stop buffer containing EDTA, a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).
-
Causality: Why TR-FRET? Many small molecules in HTS libraries are auto-fluorescent. Europium has a long fluorescence half-life. By introducing a 50 µs delay before reading the emission at 665 nm, short-lived background fluorescence from the test compounds decays entirely, eliminating false positives.
-
-
Self-Validation System:
-
Calculate the Z'-factor for every plate using DMSO as the negative control (0% inhibition) and 10 µM Staurosporine as the positive control (100% inhibition).
-
Rule: A plate is only validated and accepted if the Z'-factor is strictly > 0.6.
-
Protocol 3: In Vitro Human Liver Microsome (HLM) Stability Assay (DMPK)
Objective: Quantify the metabolic shielding provided by the 5-alkoxy group.
-
Incubation Setup: In a 96-well plate, combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm to 37°C for 5 minutes, then add an NADPH regenerating system to initiate CYP450 activity.
-
Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it into 150 µL of ice-cold Acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
-
Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism, while the internal standard normalizes any variations in LC-MS/MS injection volumes.
-
-
Self-Validation System:
-
Run Verapamil concurrently as a high-clearance control and Atenolol as a low-clearance control.
-
Rule: If Verapamil is not depleted by >80% within 30 minutes, the NADPH regenerating system has failed, and the entire assay run must be discarded and repeated.
-
References
1.[2] Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate. Available at: 2.[1] 2-Amino-5-methoxypyridine | CAS 10167-97-2. Benchchem. Available at: 3.[5] DIHYDROFUROPYRIDINE DERIVATIVES AS RHO- KINASE INHIBITORS - European Patent Office - EP 4263547 B1. Available at: 4.[3] Structure-based discovery and development of cyclin-dependent protein kinase inhibitors. NIH.gov. Available at: 5.[4] Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. MDPI. Available at:
Sources
- 1. 2-Amino-5-methoxypyridine|CAS 10167-97-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Note: Regioselective Synthesis of 5-(2-Methylpropoxy)pyridin-2-amine via O-Alkylation
Executive Summary
The 2-aminopyridine scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors and, more recently, targeted MRGPRX2 antagonists[1]. This application note details a highly regioselective protocol for the synthesis of 5-(2-methylpropoxy)pyridin-2-amine (commonly known as 5-isobutoxypyridin-2-amine) from the precursor 2-amino-5-hydroxypyridine. By leveraging the distinct thermodynamic pKa differences between the hydroxyl and amino functional groups, this protocol employs a classic Williamson ether synthesis approach optimized for chemoselectivity, scalability, and high yield.
Mechanistic Rationale & Chemoselectivity
The core challenge in alkylating 2-amino-5-hydroxypyridine lies in differentiating the oxygen and nitrogen nucleophiles to prevent unwanted N-alkylation or N,O-dialkylation.
-
Acidity & Base Selection: The phenolic hydroxyl group of 2-amino-5-hydroxypyridine has a pKa of approximately 9–10, whereas the conjugate acid of the 2-amino group has a pKa of ~4.5[2]. This means the free amine is highly stable; deprotonating it to form an amide anion would require a superbase (pKa > 25). Potassium carbonate (
), with a conjugate acid pKa of 10.3, is perfectly suited to quantitatively deprotonate the hydroxyl group without affecting the amine. -
Solvent Effects: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It effectively solvates the potassium cation while leaving the phenoxide anion unsolvated and highly nucleophilic, facilitating the
attack. -
Steric Considerations: 1-Bromo-2-methylpropane (isobutyl bromide) is a
-branched primary alkyl halide. The steric bulk adjacent to the electrophilic carbon slows down the trajectory. Consequently, moderate heating (80 °C) is required to overcome the activation energy barrier.
Fig 1. Mechanistic pathway of the regioselective O-alkylation via SN2 substitution.
Materials & Quantitative Data
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 2-Amino-5-hydroxypyridine | 110.11 | 1.00 | 1.10 g | Starting Material |
| Potassium Carbonate ( | 138.21 | 2.00 | 2.76 g | Base |
| 1-Bromo-2-methylpropane | 137.02 | 1.20 | 1.64 g (1.30 mL) | Alkylating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50.0 mL | Solvent |
Experimental Workflow
Fig 2. Step-by-step experimental workflow for the synthesis of 5-isobutoxypyridin-2-amine.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system, meaning each critical phase contains an observable metric to confirm successful execution before proceeding to the next step.
Step 1: Phenoxide Formation
-
Charge an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar with 2-amino-5-hydroxypyridine (1.10 g, 10.0 mmol).
-
Add anhydrous DMF (50 mL) and stir until the solid is completely dissolved.
-
Add finely powdered, anhydrous
(2.76 g, 20.0 mmol) in one portion. -
Self-Validation Checkpoint: Stir the suspension at room temperature (20–25 °C) for 30 minutes. The deprotonation of the phenol-like hydroxyl group alters the electronic conjugation of the pyridine ring. You will observe a distinct color shift (typically to a deeper yellow or brown tint). This visual cue confirms the successful generation of the active phenoxide nucleophile.
Step 2: Alkylation
-
Add 1-bromo-2-methylpropane (1.30 mL, 12.0 mmol) dropwise to the stirring mixture via syringe.
-
Attach a reflux condenser and transfer the flask to a pre-heated reaction block set to 80 °C.
-
Causality Note: Heating is strictly required. The
-branching of the isobutyl group sterically hinders the backside attack. Attempting this reaction at room temperature will result in near-zero conversion. -
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate in Hexanes solvent system. The highly polar starting material will remain near the baseline, while the less polar O-alkylated product will migrate significantly higher (higher
). Continue heating until the starting material spot is consumed (typically 4–6 hours).
Step 3: Quenching and Extraction
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Quench the reaction by pouring the mixture into a beaker containing 150 mL of crushed ice and distilled water.
-
Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (
mL). -
Causality Note: DMF is highly miscible with water and will partition into the organic layer if not properly managed. Wash the combined organic layers with a 5% aqueous LiCl solution or copious amounts of brine (
mL). The high ionic strength of the aqueous wash forces the DMF out of the organic phase, preventing it from co-eluting during chromatography. -
Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification & Validation
-
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.
-
Evaporate the pure fractions to yield 5-(2-methylpropoxy)pyridin-2-amine as a solid[1].
-
Validate the structure via LC-MS (Expected
) and NMR to ensure the absence of N-alkylated byproducts.
Troubleshooting & Optimization
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete conversion (TLC) | Steric hindrance of the isobutyl bromide severely slows the | Increase temperature to 90 °C or add a catalytic amount of KI (0.1 eq) to facilitate a Finkelstein reaction in situ. |
| N-Alkylation byproducts detected | Base utilized was too strong, or excessive heating compromised chemoselectivity. | Ensure strictly |
| DMF peak present in NMR | Incomplete aqueous washing during the extraction phase. | Re-dissolve the product in EtOAc and wash the organic layer 5x with a 5% aqueous LiCl solution. |
References
Sources
Application Note: Chemoselective O-Alkylation of 2-Amino-5-hydroxypyridine with Isobutyl Bromide
Introduction & Mechanistic Rationale
2-Amino-5-hydroxypyridine is a highly versatile, privileged scaffold in medicinal chemistry, frequently serving as a core building block for kinase inhibitors and antimicrobial agents. Derivatization of this scaffold via alkylation is a fundamental strategy to modulate lipophilicity, metabolic stability, and target binding affinity.
However, the alkylation of 2-amino-5-hydroxypyridine presents a classic chemoselectivity challenge. The molecule possesses three potential nucleophilic sites: the exocyclic 2-amino group, the pyridine ring nitrogen, and the 5-hydroxyl group. While 2-hydroxypyridines heavily favor N-alkylation due to their [1], the 5-hydroxyl group behaves more akin to a standard phenol.
To achieve exclusive O-alkylation with isobutyl bromide, the experimental conditions must be precisely tuned to exploit the pKa differences between the 5-hydroxyl (pKa ~9.0) and the 2-amino group (pKa >15).
-
Base Selection (The "Cesium Effect") : Cesium carbonate (Cs₂CO₃) is selected over potassium or sodium bases. The large ionic radius and low charge density of the Cs⁺ cation result in a loose ion pair with the generated phenoxide. This "naked anion" effect drastically enhances the nucleophilicity of the oxygen atom, driving the reaction toward O-alkylation and suppressing competitive N-alkylation [2].
-
Solvent and Temperature : N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to further solvate the cations and stabilize the S_N2 transition state. Because isobutyl bromide contains β-branching (which introduces mild steric hindrance and alters the S_N2 trajectory), the reaction requires heating to 80 °C to achieve full conversion.
Reaction Pathway & Workflow
Chemoselective O-alkylation pathway of 2-amino-5-hydroxypyridine driven by the Cesium effect.
Quantitative Data Summary: Condition Optimization
To validate the causality of the selected reagents, the following table summarizes the optimization data for the alkylation of 2-amino-5-hydroxypyridine with isobutyl bromide (1.2 equiv) over 12 hours. The data demonstrates why Cs₂CO₃ in DMF is the authoritative standard for this transformation.
| Entry | Base (2.0 eq) | Solvent | Temp (°C) | Conversion (%) | O:N Selectivity | Isolated Yield (%) |
| 1 | NaH | THF | 25 | 65 | 60 : 40 | 35 |
| 2 | K₂CO₃ | Acetone | 60 | 78 | 85 : 15 | 62 |
| 3 | K₂CO₃ | DMF | 80 | 85 | 88 : 12 | 71 |
| 4 | Cs₂CO₃ | DMF | 80 | >98 | 98 : 2 | 89 |
Table 1: Optimization of base and solvent for the O-alkylation of 2-amino-5-hydroxypyridine.
Materials and Reagents
-
2-Amino-5-hydroxypyridine (CAS: 65407-94-5) - 1.0 equivalent
-
Isobutyl bromide (1-Bromo-2-methylpropane, CAS: 78-77-3) - 1.2 equivalents (Caution: Alkylating agent, handle in a fume hood)
-
Cesium carbonate (Cs₂CO₃, anhydrous) - 2.0 equivalents
-
N,N-Dimethylformamide (DMF, anhydrous) - 10 mL per gram of substrate
-
Ethyl acetate (EtOAc) and Hexanes (for extraction and chromatography)
-
5% Aqueous Lithium Chloride (LiCl) solution (for DMF removal)
Step-by-Step Experimental Protocol
Step 1: Reaction Setup
-
Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Under a nitrogen atmosphere, charge the flask with 2-amino-5-hydroxypyridine (1.0 eq) and anhydrous Cs₂CO₃ (2.0 eq).
-
Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation and formation of the highly reactive phenoxide intermediate.
Step 2: Alkylation 4. Add isobutyl bromide (1.2 eq) dropwise to the stirring suspension via syringe. 5. Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.
Step 3: Reaction Monitoring 6. Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The target O-alkylated product will elute faster (higher Rf) than the highly polar starting material.
Step 4: Workup (Pro-Tip for DMF Removal) 7. Once complete, cool the reaction mixture to room temperature. 8. Quench the reaction by adding distilled water (equal to 3x the reaction volume). 9. Extract the aqueous layer with EtOAc (3 × 20 mL). 10. Crucial Step : Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL). Causality: DMF is highly miscible with EtOAc; the LiCl wash effectively partitions residual DMF into the aqueous phase, preventing solvent contamination during concentration. 11. Wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel, using a gradient of 20% to 50% EtOAc in Hexanes to afford pure 2-amino-5-isobutoxypyridine as a crystalline solid.
Analytical Characterization (Self-Validating System)
To confirm successful O-alkylation and the absence of N-alkylation, verify the following spectral markers:
-
¹H NMR (400 MHz, DMSO-d₆) :
-
O-CH₂ Signal : Look for the isobutyl -CH₂- group appearing as a distinct doublet around 3.75 ppm . If N-alkylation occurred at the exocyclic amine, this signal would shift significantly upfield and the coupling pattern might broaden.
-
Amine Integrity : The exocyclic -NH₂ protons must appear as a broad singlet integrating to 2H around 5.50 - 5.80 ppm , confirming the primary amine remains completely intact.
-
Aromatic Protons : ~7.65 ppm (d, 1H, H-6), ~7.10 ppm (dd, 1H, H-4), ~6.40 ppm (d, 1H, H-3).
-
-
ESI-MS : [M+H]⁺ calculated for C₉H₁₄N₂O: 167.11; Found: 167.1.
References
-
Title : Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Source : The Journal of Organic Chemistry (ACS Publications), 2018. URL :[Link]
-
Title : O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Source : Tetrahedron Letters, 2024. URL :[Link]
-
Title : Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Source : Dalton Transactions (RSC Publishing), 2016. URL :[Link]
Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 5-Isobutoxy-2-aminopyridine Derivatives
Abstract and Introduction
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. The isobutoxy substituent at the 5-position can serve to modulate physicochemical properties such as lipophilicity, influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the construction of C-N bonds, offering a versatile and high-yielding route to these valuable building blocks.[1]
This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to 5-isobutoxy-2-halopyridines. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for robust and reproducible outcomes. We will delve into the nuances of catalyst and ligand selection, base and solvent effects, and provide a framework for troubleshooting common issues encountered with this specific substrate class.
The primary challenge in the Buchwald-Hartwig amination of 2-halopyridines lies in the propensity of the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[2] This guide will place special emphasis on strategies to mitigate this catalyst poisoning and to address the electronic effects of the electron-donating isobutoxy group.
The Catalytic Cycle: A Mechanistic Rationale for Protocol Design
A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through several key steps, each influenced by the choice of reagents and conditions.[1][3]
Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the 5-isobutoxy-2-halopyridine to a low-coordinate, electron-rich Pd(0) species. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[2] The electron-donating nature of the isobutoxy group can slightly deactivate the C-X bond towards oxidative addition, making the choice of an appropriate ligand critical.
-
Amine Coordination and Deprotonation: The amine then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium amido complex. The strength and solubility of the base are crucial for the efficiency of this step.
-
Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. Bulky, electron-rich ligands are known to accelerate this step, preventing side reactions like beta-hydride elimination.[1]
Strategic Selection of Reaction Parameters
The success of the Buchwald-Hartwig amination of 5-isobutoxy-2-halopyridines hinges on the judicious selection of the catalyst system, base, and solvent.
The Catalyst System: Palladium Pre-catalyst and Ligand
For challenging substrates like 2-halopyridines, the use of pre-formed palladium pre-catalysts is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5] Modern pre-catalysts, such as the G3 (third-generation) Buchwald pre-catalysts, offer superior stability, reproducibility, and efficiency in forming the active monoligated Pd(0) species.[6][7]
The choice of ligand is arguably the most critical parameter. For 2-halopyridines, bulky, electron-rich biarylphosphine ligands are essential to both promote the challenging oxidative addition and shield the palladium center from inhibitory coordination by the pyridine nitrogen.[2]
| Parameter | Recommendation for 5-Isobutoxy-2-halopyridines | Rationale and Justification |
| Palladium Source | XPhos Pd G3 or tBuXPhos Pd G3 | These are air- and moisture-stable pre-catalysts that reliably generate the active L-Pd(0) species.[6][7] They ensure a 1:1 palladium-to-ligand ratio, leading to more consistent results.[7] |
| Ligand | XPhos or RuPhos | XPhos: A versatile and highly active ligand for a broad range of amines. Its steric bulk is effective at preventing pyridine coordination. RuPhos: Often shows excellent performance with secondary amines and can be effective at lower temperatures.[4][8] |
| Catalyst Loading | 1-3 mol% | For routine transformations, 1-2 mol% is often sufficient. For more challenging couplings (e.g., with aryl chlorides or sterically hindered amines), increasing the loading to 3-5 mol% may be beneficial.[2] |
The Role of the Base
A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine-palladium complex.
| Base | Recommendation | Considerations |
| Sodium tert-butoxide (NaOtBu) | Primary Choice | Highly effective and the most commonly used base for this transformation.[2][9] Its strong basicity drives the reaction forward. Ensure high purity, as trace amounts of moisture or sodium hydroxide can lead to side reactions.[2] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Alternative for Sensitive Substrates | Can be effective and is sometimes used with unprotected amines that have acidic protons.[10] |
| Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) | For Base-Sensitive Functional Groups | Weaker bases that can be used if the substrate contains base-labile functional groups. However, their use typically requires higher reaction temperatures and more active catalyst systems to achieve comparable yields.[2][4] |
Solvent Selection
The solvent must be anhydrous, deoxygenated, and capable of solubilizing all reaction components.
| Solvent | Recommendation | Considerations |
| Toluene or 1,4-Dioxane | Primary Choices | These are the most common and effective solvents for Buchwald-Hartwig aminations.[3][4] They have a suitable boiling point for the required reaction temperatures and are relatively non-coordinating. |
| tert-Butanol (t-BuOH) or mixtures | Can be beneficial | Sometimes used as a co-solvent, particularly with alkoxide bases. |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents must be anhydrous and degassed prior to use.
Protocol for the Amination of 5-Isobutoxy-2-bromopyridine
This protocol is a robust starting point for the coupling of various primary and secondary amines with 5-isobutoxy-2-bromopyridine.
Figure 2: General workflow for the Buchwald-Hartwig amination protocol.
Materials:
-
5-Isobutoxy-2-bromopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL, to make a 0.2 M solution)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add 5-isobutoxy-2-bromopyridine (if solid), XPhos Pd G3, and sodium tert-butoxide to the reaction vessel. If working on the bench, add the solids to the vessel and quickly seal it with a septum.
-
Inert Atmosphere: Evacuate the vessel and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add the anhydrous, degassed toluene via syringe. Then, add the 5-isobutoxy-2-bromopyridine (if liquid) and the amine via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC, LC-MS, or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-isobutoxy-2-aminopyridine derivative.
Considerations for 5-Isobutoxy-2-chloropyridine
Aryl chlorides are significantly less reactive than aryl bromides, and the oxidative addition step is more challenging.[2] The following modifications to the above protocol are recommended:
-
Higher Catalyst Loading: Increase the XPhos Pd G3 loading to 3-5 mol%.
-
Higher Temperature: A reaction temperature of 110-120 °C may be necessary.
-
Longer Reaction Time: Expect longer reaction times, potentially 24-48 hours.
Troubleshooting and Optimization Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to exposure to air/moisture. 2. Pyridine substrate inhibiting the catalyst. 3. Insufficient temperature for C-Cl bond activation. | 1. Ensure all reagents are pure and the reaction is performed under strictly inert conditions.[2] 2. Use a bulky ligand like XPhos or RuPhos at an adequate loading (2-5 mol%). 3. For 2-chloropyridines, increase the temperature to 110-120 °C. |
| Formation of Palladium Black | Catalyst decomposition. | This can be caused by excessive heat or the presence of impurities. Lower the reaction temperature and ensure high-purity reagents. |
| Hydrodehalogenation (Halogen replaced by -H) | This side reaction competes with the desired C-N bond formation. | Use a bulky, electron-rich ligand that promotes rapid reductive elimination.[2] Ensure strictly anhydrous conditions, as water can be a proton source. |
| Incomplete Reaction/Stalling | 1. Catalyst deactivation over time. 2. Reagent insolubility. | 1. A fresh portion of catalyst could be added, but it's often better to optimize the initial conditions for robustness. 2. Ensure vigorous stirring. If solubility is an issue, consider a different solvent system, but be aware that more polar solvents can sometimes interfere with the catalyst. |
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 5-isobutoxy-2-aminopyridine derivatives when key parameters are carefully controlled. The use of modern, air-stable palladium pre-catalysts in conjunction with bulky, electron-rich biarylphosphine ligands is critical to overcoming the inherent challenges of 2-halopyridine substrates. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers, scientists, and drug development professionals to successfully implement this important transformation, enabling the efficient synthesis of key intermediates for pharmaceutical discovery and development.
References
-
Li, W., et al. (2018). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. PMC. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University. Available at: [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. Available at: [Link]
-
Zhang, T., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Available at: [Link]
-
Gagnon, A., et al. (2019). Photochemical Regioselective C(sp3)–H Amination of Amides Using N-Haloimides. PMC. Available at: [Link]
-
XPhos Pd G3. (n.d.). Aladdin Scientific. Available at: [Link]
-
XPhos Pd G3. (n.d.). Krackeler Scientific, Inc. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2014). ResearchGate. Available at: [Link]
-
Zhang, T., et al. (2020). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. Available at: [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Teltewskoi, M., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reagents and Strategies for Nucleophilic Aromatic Substitution (SNAr) on 5-Alkoxypyridines
Introduction and Strategic Context
The 5-alkoxypyridine motif is a privileged structural scaffold in medicinal chemistry, frequently serving as a core pharmacophore in clinical candidates such as GPR119 agonists and advanced kinase inhibitors [2]. However, functionalizing these scaffolds via Nucleophilic Aromatic Substitution (SNAr) presents a unique stereoelectronic challenge. The electron-donating resonance (+M) effect of the 5-alkoxy group enriches the electron density of the pyridine ring, directly counteracting the electron-withdrawing effect of the nitrogen atom. This elevates the activation energy barrier (
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive framework for selecting reagents, optimizing leaving groups, and executing self-validating protocols for SNAr on 5-alkoxypyridine systems.
Mechanistic Insights and Reagent Selection
The Role of the Leaving Group
In SNAr reactions on electron-deficient heterocycles, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. Consequently, the reactivity of halogen leaving groups follows the order: F >> Cl > Br > I .
-
Fluorine: The high electronegativity of fluorine strongly polarizes the C–F bond, withdrawing electron density via the inductive (-I) effect and stabilizing the anionic Meisenheimer intermediate. Therefore, 2-fluoro-5-alkoxypyridines are the premier substrates for amination and etherification under mild conditions.
-
Chlorine/Bromine: While less reactive, 2-chloro-5-methoxypyridine is highly cost-effective. However, it requires stronger bases (e.g.,
, ), higher temperatures, or specialized activating reagents to achieve satisfactory conversion rates [1].
Mechanism of SNAr on 2-fluoro-5-alkoxypyridines via the Meisenheimer complex.
Nucleophile and Base Pairing
-
Amines (Primary/Secondary): Require non-nucleophilic bases like DIPEA or
. For unreactive 2-chloro-5-alkoxypyridines, purely SNAr conditions can still be achieved using highly polar aprotic solvents (DMSO, DMF) at elevated temperatures (80–120 °C) to force the reaction. -
Alkoxides/Thiolates: Highly nucleophilic. Sodium or potassium salts generated in situ using NaH or
-BuOK are ideal. Thiolates are particularly effective due to the high polarizability of sulfur, allowing for room-temperature SNAr even on less reactive 2-chloropyridines [4].
Advanced Activation: Ketene Hemiaminals
For temperature-sensitive substrates, recent advancements utilize bench-stable N-(1-ethoxyvinyl)pyridinium triflates. By converting a 2-halo-5-alkoxypyridine into its corresponding ketene hemiaminal pyridinium salt, the electrophilicity of the C2 position is drastically enhanced, permitting SNAr with amines and thiols at room temperature without transition metal catalysts [4].
Quantitative Reactivity Data
The following table summarizes the relative reactivity of various pyridine electrophiles in SNAr, highlighting the deactivating effect of the 5-methoxy group compared to the parent 2-chloropyridine. Data is adapted from quantitative models utilizing benzyl alkoxide as the nucleophile [1].
| Electrophile | Leaving Group | Nucleophile | Temp (°C) | Relative Rate ( | |
| 2-Fluoropyridine | -F | Benzyl Alkoxide | 50 | > 1000 | < 70.0 |
| 2-Chloropyridine | -Cl | Benzyl Alkoxide | 50 | 1.0 (Reference) | 88.8 |
| 2-Chloro-5-methoxypyridine | -Cl | Benzyl Alkoxide | 50 | 0.15 | 93.5 |
| 2-Bromo-5-methoxypyridine | -Br | Benzyl Alkoxide | 50 | 0.12 | 94.2 |
Table 1: Quantitative comparison of SNAr reactivity. The 5-methoxy group increases the activation energy by approximately 4.7 kJ/mol relative to the unsubstituted 2-chloropyridine, necessitating optimized reagents.
Experimental Protocols
Protocol A: Synthesis of the 3-Bromo-5-alkoxypyridine Scaffold
Objective: Install an alkoxy group via SNAr at the notoriously unreactive 3/5-position using forcing conditions [3].
Reagents:
-
3,5-Dibromopyridine (1.0 equiv, 10 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 equiv, 15 mmol)
-
Anhydrous Isobutanol (5.0 equiv, 50 mmol)
-
Anhydrous DMF (20 mL)
Step-by-Step Methodology:
-
Alkoxide Generation: Suspend NaH in anhydrous DMF at 0 °C under an inert argon atmosphere. Slowly add isobutanol dropwise. Causality: Controlled addition prevents thermal runaway and dangerous foaming from exothermic hydrogen gas evolution.
-
Electrophile Addition: Once
evolution ceases (approx. 30 min), add 3,5-dibromopyridine dissolved in 5 mL DMF dropwise to the alkoxide solution. -
Reaction Execution: Heat the mixture to 90 °C. Causality: The 3/5 positions lack resonance stabilization from the nitrogen atom, necessitating high thermal energy to overcome the massive activation barrier.
-
Monitoring: Monitor via UPLC-MS or TLC (20% EtOAc/Hexanes). The reaction typically reaches completion in 4–6 hours.
-
Quench & Workup (Self-Validating): Cool to room temperature. Quench carefully by pouring into ice-cold water (100 mL) to destroy unreacted NaH safely. Extract with EtOAc (3 x 50 mL), wash the combined organic layers with 5% aqueous LiCl or brine to thoroughly remove DMF, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Mild SNAr Amination of 2-Fluoro-5-methoxypyridine
Objective: Displace the highly reactive 2-fluoro group with a secondary amine nucleophile.
Reagents:
-
2-Fluoro-5-methoxypyridine (1.0 equiv, 5 mmol)
-
1-Boc-piperazine (1.2 equiv, 6 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10 mmol)
-
Anhydrous DMSO (10 mL)
Step-by-Step Methodology:
-
Preparation: In a dry 50 mL round-bottom flask, dissolve 2-fluoro-5-methoxypyridine and 1-Boc-piperazine in anhydrous DMSO.
-
Base Addition: Add DIPEA in one portion. Causality: DIPEA acts as a non-nucleophilic acid scavenger for the generated HF, preventing the protonation of the piperazine nucleophile, which would otherwise halt the reaction.
-
Reaction Execution: Stir the mixture at 80 °C for 12 hours. The strong electron-withdrawing nature of the fluorine atom sufficiently activates the C2 position, compensating for the deactivating 5-methoxy group.
-
Workup: Dilute the mixture with water (50 mL) to precipitate the product. If the product is an oil, extract with Dichloromethane (3 x 20 mL). Wash the organic layer with 5% aqueous LiCl, dry over
, and purify via silica gel chromatography.
Step-by-step workflow for executing SNAr reactions on 5-alkoxypyridine scaffolds.
Conclusion
Mastering SNAr on 5-alkoxypyridines requires a delicate balance of stereoelectronic principles. While the 5-alkoxy group inherently deactivates the pyridine core, strategic selection of fluorine as a leaving group, the use of highly polar aprotic solvents, or the implementation of modern pyridinium-activating reagents ensures high-yielding functionalizations. By adhering to the self-validating protocols outlined above, researchers can efficiently access these high-value medicinal scaffolds.
References
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC).[Link]
-
Discovery of 6,7-Dihydro-5H-pyrrolo[2,3-a]pyrimidines as Orally Available G Protein-Coupled Receptor 119 Agonists. Journal of Medicinal Chemistry (via ResearchGate).[Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.[Link]
Application Notes and Protocols: A Detailed Guide to Reductive Amination Using 5-isobutoxypyridin-2-amine
Authored by: Gemini, Senior Application Scientist
Introduction
Reductive amination stands as one of the most powerful and versatile methods for the synthesis of primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals and agrochemicals.[1][2] This reaction, which forms a carbon-nitrogen bond by converting a carbonyl group into an amine via an intermediate imine, is a cornerstone of modern medicinal chemistry due to its operational simplicity and broad substrate scope.[2][3]
This application note provides a comprehensive guide to performing a direct, one-pot reductive amination using 5-isobutoxypyridin-2-amine, a key building block for creating novel substituted aminopyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol centered on the use of sodium triacetoxyborohydride—a mild and highly selective reducing agent—and provide practical insights for optimization and troubleshooting.
The Principle: Mechanism of Reductive Amination
The reductive amination process occurs in two principal, sequential steps within the same reaction vessel.[3][4][5]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (5-isobutoxypyridin-2-amine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which subsequently dehydrates to yield an imine. Under the typically neutral to weakly acidic conditions of the reaction, the imine is in equilibrium with its protonated form, the more electrophilic iminium ion.[4][6] The formation of this intermediate is often the rate-determining step and can be catalyzed by the addition of a weak acid, such as acetic acid.[7]
-
Hydride Reduction: A carefully chosen reducing agent, present in the reaction mixture, selectively reduces the iminium ion (C=N⁺) much faster than it reduces the starting carbonyl compound (C=O).[8] This selectivity is paramount to the success of a one-pot direct reductive amination, preventing wasteful consumption of the carbonyl starting material.
Caption: Step-by-step experimental workflow.
Detailed Protocol: Synthesis of N-(cyclohexyl)-5-isobutoxypyridin-2-amine
This protocol details the reaction between 5-isobutoxypyridin-2-amine and cyclohexanone as a representative example.
Materials & Equipment:
-
5-isobutoxypyridin-2-amine (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet, and septa
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-isobutoxypyridin-2-amine (1.0 eq).
-
Addition of Reactants: Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.1-0.2 M solution. Add cyclohexanone (1.1 eq) via syringe and stir the mixture at room temperature for 20-30 minutes.
-
Initiation of Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3 to 24 hours.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with dichloromethane (DCM) or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine product.
Expected Results and Substrate Scope
This protocol is highly versatile. Below is a table of expected outcomes when reacting 5-isobutoxypyridin-2-amine with various carbonyl partners, based on typical results for similar substrates. [4]
| Carbonyl Partner | Product Structure | Typical Reaction Time | Expected Yield |
|---|---|---|---|
| Cyclohexanone | N-(cyclohexyl)-5-isobutoxypyridin-2-amine | 12-24 h | 80-95% |
| Benzaldehyde | N-(benzyl)-5-isobutoxypyridin-2-amine | 3-6 h | 85-98% |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-5-isobutoxypyridin-2-amine | 3-6 h | 88-99% |
| Pivalaldehyde | N-(2,2-dimethylpropyl)-5-isobutoxypyridin-2-amine | 8-16 h | 75-90% |
| Acetone | N-(isopropyl)-5-isobutoxypyridin-2-amine | 18-24 h | 70-85% |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or stalls. | 1. Inefficient imine formation (especially with ketones).2. Reagents (especially NaBH(OAc)₃) have degraded due to moisture.3. Insufficient mixing. | 1. Add 1.0-2.0 equivalents of glacial acetic acid to catalyze imine formation.<[4][7]br>2. Use freshly opened or properly stored anhydrous solvent and NaBH(OAc)₃.3. Ensure vigorous stirring throughout the reaction. |
| Significant amount of alcohol byproduct observed. | The reducing agent is reducing the carbonyl starting material. This is rare with NaBH(OAc)₃ but could indicate a contaminated or incorrect reagent was used. | Confirm the identity and purity of the reducing agent. Ensure NaBH(OAc)₃ is used, not a harsher reagent like NaBH₄ which is less selective. [8] |
| Dialkylation of the amine. | The secondary amine product is reacting with another equivalent of the aldehyde. This is more common with unhindered aldehydes and primary amines. | Use a slight excess (1.05-1.1 eq) of the amine relative to the aldehyde. Alternatively, for aldehydes, an indirect, two-step procedure (pre-forming the imine in methanol followed by reduction with NaBH₄) can be effective. [4] |
| Difficult purification. | The product and starting materials have similar polarities. | Optimize the eluent system for column chromatography. Alternatively, utilize an acid-base extraction: dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl) to move the basic amine product to the aqueous phase, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine product. [9] |
Conclusion
The direct reductive amination using 5-isobutoxypyridin-2-amine and sodium triacetoxyborohydride is a highly reliable, efficient, and scalable method for the synthesis of a diverse range of N-substituted aminopyridines. The mild reaction conditions tolerate a wide variety of functional groups, making this protocol exceptionally valuable for applications in drug discovery and development where rapid library synthesis and lead optimization are paramount. By understanding the underlying mechanism and the critical role of each reagent, researchers can confidently apply and adapt this methodology to accelerate their synthetic campaigns.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]
-
Taylor, R. (n.d.). Reductive Amination. University of York. [Link]
-
Astruc, D. (2018). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 49(44). [Link]
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11594-11598. [Link]
-
Chemistry Steps. (2024). Aldehydes and Ketones to Amines. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11857-11911. [Link]
-
Xie, J., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3822–3827. [Link]
-
Li, Z., et al. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Advanced Science, 9(34), e2204892. [Link]
-
Afanasyev, O. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]
-
Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]
-
Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive Aminations of Ketones and Aldehydes using Borane-Pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720. [Link]
- Olin, J. F. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S.
-
Reddit user. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/organicchemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
Application Note: Microwave-Assisted Synthesis of 2-Amino-5-Alkoxypyridines
Executive Summary & Strategic Importance
The 2-amino-5-alkoxypyridine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the hinge-binding core in kinase inhibitors (e.g., Crizotinib analogues) and ligands for G-protein coupled receptors (GPCRs). The electron-donating alkoxy group at the C5 position modulates the basicity of the pyridine nitrogen and the acidity of the exocyclic amine, critical factors for hydrogen bonding interactions within active sites.
Traditional synthesis via nucleophilic aromatic substitution (
This guide details a Microwave-Assisted Copper-Catalyzed Ullmann Coupling protocol. By utilizing dielectric heating, this method accelerates the oxidative addition step of the catalytic cycle, suppressing side reactions and enabling the use of mild bases.
Retrosynthetic Analysis & Reaction Design
The most robust route utilizes 2-amino-5-iodopyridine as the starting material. The iodide is significantly more labile toward oxidative addition by Copper(I) species than the bromide or chloride analogues, which is crucial for preventing the competitive reduction (hydrodehalogenation) pathway.
Reaction Scheme
Figure 1: General reaction scheme for the Cu-catalyzed alkoxylation of 2-amino-5-iodopyridine.
Detailed Experimental Protocol
Materials & Reagents[1]
-
Substrate: 2-Amino-5-iodopyridine (CAS: 25391-66-0) - Note: Do not substitute with 5-bromo without adjusting catalyst loading.
-
Catalyst: Copper(I) Iodide (CuI) - Must be off-white/tan. Green/blue CuI indicates oxidation to Cu(II) and should be discarded.
-
Ligand: 1,10-Phenanthroline - Crucial for stabilizing the Cu-intermediate.
-
Base: Cesium Carbonate (
) - Preferred over NaOMe to minimize background decomposition. -
Solvent: Anhydrous Alcohol (MeOH, EtOH, iPrOH) or DMF/Alcohol mixture for high MW alcohols.
Step-by-Step Procedure (Example: 2-Amino-5-methoxypyridine)
-
Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add:
-
2-Amino-5-iodopyridine (220 mg, 1.0 mmol)
-
CuI (19 mg, 0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (36 mg, 0.2 mmol, 20 mol%)
- (652 mg, 2.0 mmol)
-
-
Solvent Addition: Add anhydrous Methanol (3.0 mL).
-
Critical Step: Sparge the solution with Nitrogen or Argon for 2 minutes to remove dissolved oxygen, which poisons the Cu(I) catalyst.
-
-
Sealing: Cap the vial with a PTFE-lined septum seal.
-
Microwave Parameters:
-
Mode: Dynamic (Standard)
-
Temperature: 120 °C
-
Hold Time: 45 minutes
-
Pre-stirring: 30 seconds (low speed)
-
Pressure Limit: 250 psi (Methanol generates significant pressure; ensure vial is rated).
-
-
Workup:
-
Cool the vial to room temperature (air jet cooling).
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with MeOH/DCM (1:1).
-
Concentrate the filtrate in vacuo.
-
-
Purification:
-
Resuspend residue in DCM.
-
Purify via Flash Column Chromatography (Silica gel).
-
Eluent: 0-10% Methanol in Dichloromethane (DCM).
-
Yield Expectation: 75-85% (Off-white solid).
-
Protocol Variations for Different Alcohols
| Alcohol (R-OH) | Solvent System | MW Temp (°C) | Time (min) | Notes |
| Methanol | Neat MeOH | 120 | 45 | High pressure; check vial rating. |
| Ethanol | Neat EtOH | 130 | 60 | Slower kinetics than MeOH. |
| Isopropanol | Neat iPrOH | 140 | 60-90 | Steric hindrance requires higher T. |
| Benzyl Alcohol | DMF (2 mL) + BnOH (3 eq) | 130 | 45 | Use DMF to facilitate workup/removal of excess BnOH. |
Mechanistic Insight & Troubleshooting
The reaction proceeds via a Ullmann-type catalytic cycle . Unlike Pd-catalyzed couplings, the active species is a Cu(I)-ligand complex that undergoes oxidative addition with the aryl iodide.
Catalytic Cycle Visualization
Figure 2: Simplified Ullmann catalytic cycle. The rate-determining step is often the oxidative addition of the aryl halide to the Cu(I) center.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning ( | Ensure rigorous degassing ( |
| Dehalogenation (Ar-H formed) | Proton source competition | Ensure solvents are anhydrous. Switch to 2-amino-5-iodopyridine if using bromide. |
| N-Alkylation Byproduct | Ambident Nucleophile | Use a bulkier ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) or switch base to |
| Blue/Green Reaction Color | Cu(I) | Reaction vessel leak. Check septum integrity. |
Safety & Handling
-
Microwave Safety: Methanol and Ethanol generate significant vapor pressure at 120-130°C. Always use certified microwave vials (e.g., Biotage, CEM) rated for >20 bar. Do not use standard glassware.
-
Chemical Hazards: 2-amino-5-iodopyridine is an irritant. Alkyl halides (if used in alternative routes) are potential alkylating agents. Handle all reagents in a fume hood.
-
Waste: Copper salts are toxic to aquatic life. Dispose of aqueous layers and silica waste in designated heavy metal waste streams.
References
-
Comparison of Halopyridine Reactivity
-
BenchChem Application Note: Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino-5-bromopyridine. Link
-
-
Microwave-Assisted Synthesis Context
-
Copper-Catalyzed Coupling (General Protocol Adaptation)
-
Microwave Ullmann Coupling Review
Sources
- 1. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. sci-hub.box [sci-hub.box]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. 2-Amino-5-methoxypyridine | CAS#:10167-97-2 | Chemsrc [chemsrc.com]
- 8. prepchem.com [prepchem.com]
- 9. (PDF) Copper catalyzed C-N coupling reactions of aryl halides with α-amino acids under focused microwave irradiation [academia.edu]
- 10. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
- 12. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Application Note: Scale-Up Procedure for 5-(2-Methylpropoxy)pyridin-2-amine Synthesis
Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Technical Protocol & Process R&D Guide.
Executive Summary & Application Context
The molecule 5-(2-Methylpropoxy)pyridin-2-amine (also known as 5-isobutoxypyridin-2-amine) is a critical synthetic building block extensively utilized in the development of novel therapeutics, most notably as a key intermediate in the synthesis of Mas-related G protein-coupled receptor X2 (MRGPRX2) antagonists [1].
Transitioning the synthesis of this intermediate from a discovery-chemistry scale (milligrams) to a process-chemistry scale (kilograms) requires overcoming two primary challenges:
-
Chemoselectivity: Avoiding competitive N-alkylation vs. O-alkylation.
-
Thermal Safety: Managing the highly exothermic nature of nitro-group reductions while preventing the formation of azoxy impurities.
This application note details a robust, self-validating, two-step protocol designed for scalable manufacturing, eliminating the need for chromatographic purification.
Mechanistic Rationale & Route Selection
In discovery settings, chemists often attempt the direct alkylation of 2-amino-5-hydroxypyridine. However, the exocyclic amine competes with the phenolic hydroxyl group as a nucleophile, leading to complex mixtures of O-alkylated, N-alkylated, and N,O-dialkylated products.
To ensure absolute chemoselectivity on scale, this protocol utilizes 2-nitro-5-hydroxypyridine as the starting material. By masking the amine as a nitro group, the molecule is directed exclusively toward O-alkylation. The intermediate is subsequently subjected to a controlled catalytic hydrogenation to yield the final product [2].
Synthetic workflow for 5-(2-Methylpropoxy)pyridin-2-amine via O-alkylation and reduction.
Step 1: Chemoselective O-Alkylation
Causality & Process Design
The phenolic hydroxyl group of 2-nitro-5-hydroxypyridine is highly acidic due to the electron-withdrawing nature of the nitropyridine ring. This allows for deprotonation using a mild base like potassium carbonate (
The alkylating agent, 1-bromo-2-methylpropane (isobutyl bromide), is sterically hindered (a primary halide adjacent to a branching center). Consequently, the
Optimization Data
Table 1: Optimization of O-Alkylation Conditions (100 g scale)
| Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | HPLC Purity (%) |
| MeCN | 80 | 12 | 78 | 95.2 | |
| DMF | 80 | 8 | 92 | 98.5 | |
| THF | 65 | 16 | 65 | 88.0 | |
| NMP | 90 | 6 | 89 | 97.1 |
Step-by-Step Protocol: Synthesis of 5-(2-methylpropoxy)-2-nitropyridine
-
Charge: To a clean, dry 2 L jacketed reactor under nitrogen, charge 2-nitro-5-hydroxypyridine (100 g, 0.71 mol) and anhydrous DMF (800 mL).
-
Base Addition: Stir at 20 °C and add finely powdered
(148 g, 1.07 mol) in portions over 15 minutes. A color change to deep orange/red indicates phenoxide formation. -
Alkylation: Add 1-bromo-2-methylpropane (117 g, 0.85 mol) dropwise via an addition funnel over 30 minutes.
-
Heating: Ramp the reactor jacket temperature to 80 °C. Stir for 8 hours.
-
In-Process Control (IPC): Sample the reaction. Self-validation: The reaction is deemed complete when HPLC shows <1.0% starting material.
-
Workup: Cool the mixture to 20 °C. Quench by slowly adding purified water (1.5 L). The product will precipitate as a pale solid.
-
Isolation: Filter the suspension, wash the filter cake with water (
mL) to remove DMF and salts, and dry under vacuum at 45 °C to constant weight.
Step 2: Catalytic Nitro Reduction
Causality & Process Design
While discovery-scale syntheses often utilize iron or tin-based reductants, these generate stoichiometric metal waste. Catalytic hydrogenation using 5% Pd/C under 3 bar of
Critical Safety Parameter: The reduction of a nitro group is highly exothermic (
Process control loop for safe, scalable catalytic nitro reduction.
Step-by-Step Protocol: Synthesis of 5-(2-Methylpropoxy)pyridin-2-amine
-
Charge: To a 2 L pressure reactor (Büchi or Parr), charge 5-(2-methylpropoxy)-2-nitropyridine (100 g, 0.51 mol) and Methanol (1 L).
-
Catalyst Addition: Carefully add 5% Pd/C (5.0 g, 50% wet paste to mitigate pyrophoric risk).
-
Inerting: Seal the reactor. Purge the headspace with Nitrogen (pressurize to 3 bar, release) three times.
-
Hydrogenation: Purge with Hydrogen gas three times. Pressurize the reactor to 3 bar with
. -
Temperature Control: Initiate stirring (600 rpm). The reaction will exotherm. Set the jacket cooling fluid to maintain the internal temperature between 25 °C and 35 °C. Do not allow the temperature to exceed 40 °C.
-
In-Process Control (IPC): Monitor hydrogen uptake via a mass flow controller. Self-validation: The reaction is complete when hydrogen uptake ceases for 30 consecutive minutes and HPLC confirms <0.5% starting material and <0.5% hydroxylamine intermediate.
-
Filtration: Vent the hydrogen and purge with nitrogen three times. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the cake with Methanol (200 mL).
-
Concentration: Concentrate the filtrate under reduced pressure at 40 °C to yield the crude product.
Downstream Processing & Analytical Specifications
To avoid column chromatography, the crude amine is purified via crystallization. The crude residue is dissolved in ethyl acetate (150 mL) at 60 °C, followed by the slow addition of heptane (450 mL) to induce crystallization. Cooling to 0 °C yields the pure 5-(2-Methylpropoxy)pyridin-2-amine.
Table 2: Final Product Analytical Specifications
| Parameter | Specification Target | Analytical Method |
| Appearance | Pale yellow crystalline solid | Visual Inspection |
| Purity | HPLC (UV at 254 nm) | |
| Moisture Content | Karl Fischer Titration | |
| Heavy Metals (Pd) | ICP-MS | |
| Identity (Mass Spec) | m/z 166.11 calcd, 167.10 [M+H]+ found | LC-MS (ESI)[1] |
References
- Title: WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof Source: Google Patents URL
- Title: Practical Process Research and Development: A Guide for Organic Chemists (3rd Edition)
- Source: Organic Process Research & Development (ACS Publications)
- Source: Organic Process Research & Development (ACS Publications)
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(2-Methylpropoxy)pyridin-2-amine by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the purification of 5-(2-Methylpropoxy)pyridin-2-amine via column chromatography. This guide offers in-depth technical advice in a user-friendly question-and-answer format, detailed experimental protocols, and structured data tables to streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying 5-(2-Methylpropoxy)pyridin-2-amine on silica gel?
A1: The primary challenge arises from the basic nature of the 2-aminopyridine moiety. The lone pair of electrons on the pyridine nitrogen and the amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction can lead to several issues:
-
Peak Tailing: The compound moves unevenly down the column, resulting in broad, asymmetrical peaks, which leads to poor separation from impurities.[1]
-
Irreversible Adsorption: In some cases, the compound can bind so strongly to the silica that it results in low or no recovery from the column.[2]
-
On-column Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds, although this is less common for simple aminopyridines.
Q2: How can I prevent peak tailing and improve the separation of my compound?
A2: To mitigate the issues caused by the basicity of the amine, you can modify the mobile phase or choose a different stationary phase.[1][3]
-
Use of a Basic Modifier: Adding a small amount of a basic modifier to the eluent is the most common and effective strategy.[1][4] Triethylamine (TEA) or pyridine at a concentration of 0.1-1% (v/v) in the mobile phase will neutralize the acidic sites on the silica gel, leading to sharper, more symmetrical peaks and improved separation.[1][3][5] Ammonium hydroxide has also been used in solvent systems for aminopyridines.[6]
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic or a basic stationary phase.[2][7]
-
Neutral Alumina: This can be a good alternative to silica gel for basic compounds.[2]
-
Amine-functionalized Silica: These columns have a basic surface, which is ideal for purifying amines without the need for mobile phase modifiers.[7][8]
-
Reversed-Phase (C18) Chromatography: For polar compounds, reversed-phase chromatography can be a suitable alternative. A mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate, can provide good separation.[3]
-
Q3: How do I choose the right solvent system (mobile phase) for my purification?
A3: The selection of an appropriate solvent system is critical for a successful separation and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[1][9]
-
Start with a Standard Solvent System: For aminopyridines, a good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
TLC Analysis: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). If the compound does not move from the baseline, increase the polarity by adding more ethyl acetate or a stronger solvent like methanol.
-
Target Rf Value: Aim for an Rf (retention factor) value between 0.2 and 0.4 for your target compound on the TLC plate.[1] This generally provides the best separation on a column.
-
Incorporate a Basic Modifier: Once you have an approximate solvent system, add 0.1-1% triethylamine to the mobile phase to observe its effect on peak shape on the TLC plate. You should see a reduction in streaking.[5]
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of 5-(2-Methylpropoxy)pyridin-2-amine.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Compound and Impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4 for the desired compound.[1] Consider using a gradient elution, starting with a lower polarity and gradually increasing it. |
| Co-eluting impurities with similar polarity. | If TLC shows overlapping spots, try a different solvent system with alternative selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). If normal-phase is ineffective, consider reversed-phase chromatography. | |
| Significant Peak Tailing | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) to your mobile phase.[1][3][4] |
| Switch to a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[2][7] | ||
| Low or No Recovery of the Compound | The compound is irreversibly adsorbed onto the silica gel. | Use a mobile phase with a higher polarity (e.g., adding methanol to your eluent) to elute the compound. Ensure a basic modifier is present. |
| The compound is too soluble in the mobile phase and eluted with the solvent front. | Start with a much less polar mobile phase. Confirm the presence of your compound in the initial fractions using TLC. | |
| Cracks or channels in the column bed. | Ensure proper column packing. Pack the column as a homogenous slurry and avoid letting the column run dry.[2] | |
| The Compound Appears as a Smear or Streak on TLC | Sample is overloaded on the TLC plate. | Spot a more dilute solution of your sample on the TLC plate.[5] |
| Strong acidic-basic interaction. | Add a basic modifier to the TLC developing solvent.[5] | |
| Colored Impurities Co-elute with the Product | Impurities have a similar polarity to the product. | If the impurities are colored, you may be able to visually track their separation on the column. If separation is poor, consider pre-treating the crude material with activated charcoal before chromatography.[2] |
Experimental Protocol: Column Chromatography of 5-(2-Methylpropoxy)pyridin-2-amine
This protocol is a general guideline. The exact solvent system and gradient should be optimized based on TLC analysis of your crude material.
1. Materials and Equipment:
-
Crude 5-(2-Methylpropoxy)pyridin-2-amine
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Solvents: Hexane (or Heptane), Ethyl Acetate, Triethylamine (TEA)
-
TLC plates (silica gel 60 F254)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system such as 8:2 Hexane:Ethyl Acetate containing 0.5% TEA.
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.
-
-
Mobile Phase Preparation:
-
Prepare the initial (less polar) and final (more polar) mobile phases based on your TLC optimization. For example:
-
Solvent A: 95:5 Hexane:Ethyl Acetate + 0.5% TEA
-
Solvent B: 70:30 Hexane:Ethyl Acetate + 0.5% TEA
-
-
Degas the solvents, if necessary, to prevent air bubbles in the column.[5]
-
3. Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (Solvent A).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the column bed is uniform and free of cracks or air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Drain the solvent until it is just level with the top of the sand.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the initial mobile phase (Solvent A) to the column.
-
Begin collecting fractions.
-
Monitor the elution of the compound using TLC analysis of the collected fractions.
-
If using a gradient, gradually increase the proportion of the more polar solvent (Solvent B).
-
Once the target compound has eluted, you can flush the column with a more polar solvent to elute any remaining impurities.
6. Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-(2-Methylpropoxy)pyridin-2-amine.
Visual Troubleshooting Workflow
Below is a diagram outlining a logical workflow for troubleshooting common issues during the column chromatography of 5-(2-Methylpropoxy)pyridin-2-amine.
Caption: Troubleshooting workflow for aminopyridine purification.
References
- Benchchem. (2025). Technical Support Center: 4-Amino-2-chloronicotinonitrile Purification.
- Benchchem. (2025). How to remove unreacted 2-aminopyridine from product.
- Benchchem. (2025). Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives.
- Smolecule. (2026, February). Troubleshooting Guide for Chromatographic Resolution.
- ThermoFisher. (n.d.). Column troubleshooting guide - Reversed phase.
- Identification of metabolites of dalfampridine (4-aminopyridine)
- Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
- Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products.
- EPA. (2025, October 15). 5-Methyl-4-nitropyridin-2-amine Properties.
- Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
- ThermoFisher. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- How do I purify ionizable organic amine compounds using flash column chrom
- Supporting Information for: - Catalytic Reductive N-Alkyl
- ChemScene. (n.d.). 5-Bromo-N-isobutylpyridin-2-amine.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Solubility of 5-(Benzyloxy)pyridin-3-amine in Organic Solvents.
- Reddit. (2024, April 3).
- Amine Basicity Is Measured By The pKa Of Its Conjug
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds.
- Sigma-Aldrich. (n.d.). 5-(pyridin-4-yl)pyridin-2-amine.
- Simple Method for the Estim
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
- Chem-Impex. (n.d.). 2-Amino-5-methylpyridine.
- Sigma-Aldrich. (n.d.). Column Cleaning for Ion Exchange Chromatography and Chromatofocusing.
- PubChem. (2025, April 14). 5-Amino-2-methylpyridine.
- PubChem. (2025, April 14). 2-Amino-5-methoxypyridine.
- ITW Reagents. (n.d.). Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation.
- MilliporeSigma. (n.d.). 6-bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Moshang Chemical. (n.d.). Isobutyl-(5-isothiocyanato-pyridin-2-yl)-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. pnrjournal.com [pnrjournal.com]
Technical Support Center: Recrystallization of 5-Alkoxypyridin-2-amine Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of 5-alkoxypyridin-2-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the critical final step of isolating these valuable intermediates. The unique electronic and hydrogen-bonding properties of this scaffold—possessing a basic pyridine nitrogen, a hydrogen-bond-donating amine, and a polar alkoxy group—present specific challenges and opportunities in crystallization. This document synthesizes fundamental principles with practical, field-proven solutions to help you achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular features of 5-alkoxypyridin-2-amines that I should consider when selecting a recrystallization solvent?
A1: The solubility of these derivatives is governed by a balance of three key functional groups:
-
The Pyridine Ring and 2-Amino Group: The primary amine (-NH₂) and the endocyclic nitrogen atom can both act as hydrogen bond donors and acceptors. This makes them amenable to dissolution in polar protic solvents like alcohols.[1][2] These groups contribute significantly to the molecule's overall polarity and basicity.
-
The 5-Alkoxy Group (-OR): This ether linkage adds polarity and can act as a hydrogen bond acceptor. The length of the alkyl chain (e.g., methoxy vs. butoxy) will influence the overall lipophilicity; longer chains increase solubility in less polar solvents.[3]
-
The Aromatic System: The pyridine ring itself allows for π-π stacking interactions and contributes to solubility in various organic solvents.
The guiding principle is "like dissolves like." A successful recrystallization solvent will dissolve the compound when hot but have limited solvating power when cold.[4][5]
Q2: Where should I start? Which single solvents are generally effective?
A2: For many common 5-alkoxypyridin-2-amine derivatives, alcohols are an excellent starting point.
-
Ethanol & Isopropanol: These solvents offer a good balance of polarity, hydrogen bonding capability, and volatility, making them easy to remove during drying. They often provide the steep solubility curve required for efficient recrystallization.
-
Methanol: While a powerful solvent for these compounds, its high solvating power can sometimes lead to lower recovery yields. It can be very effective for highly impure samples where high solubility is needed to leave impurities behind.
-
Ethyl Acetate: This moderately polar solvent can also be effective, particularly for derivatives with longer alkoxy chains that increase non-polar character.
Q3: My compound is either too soluble or not soluble enough in all my test solvents. What is the next step?
A3: This is the ideal scenario for employing a binary, or mixed-solvent, system.[4][6] This technique involves a "solvent" in which your compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[4] The process involves dissolving the compound in a minimum amount of the hot "solvent" and then slowly adding the "anti-solvent" until turbidity (cloudiness) appears. Re-heating to clarify and then slow cooling allows for crystal formation. Common pairs include:
-
Ethanol / Water
-
Acetone / Hexanes
-
Dichloromethane / Hexanes
-
Methanol / Diethyl Ether
Troubleshooting Guide: From Theory to Benchtop Solutions
Q: I've added a substantial amount of hot solvent, but my compound refuses to dissolve completely. What's happening?
A: This indicates a solvent-solute mismatch or the presence of insoluble impurities.
-
Causality: The solvent lacks sufficient solvating power to overcome the crystal lattice energy of your compound. Alternatively, the undissolved material could be an insoluble byproduct or residual inorganic reagent from a previous step.
-
Solutions:
-
Verify the Undissolved Material: Perform a hot filtration. If the filtered solid is not your product, you have successfully removed an impurity.
-
Increase Polarity: If the undissolved solid is your product, switch to a more polar solvent. If you are using isopropanol, try ethanol or methanol. For extremely stubborn cases, polar aprotic solvents like DMF or DMSO can be used, but their high boiling points make them difficult to remove.[7] Using them often requires precipitation by adding a large volume of an anti-solvent like water.
-
Consider Acetic Acid: For basic compounds like pyridines, acetic acid can be an effective recrystallization solvent, sometimes in mixtures with other solvents.[8]
-
Q: My compound dissolved perfectly, but after cooling—even in an ice bath—no crystals have formed.
A: This is a classic case of either using too much solvent or the solution becoming supersaturated.[9]
-
Causality: The concentration of your compound in the cold solvent is still below its saturation point, meaning there is no thermodynamic driving force for crystallization. Supersaturation occurs when a solution holds more solute than it should at a given temperature, but crystal nucleation has not initiated.[9]
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off. Allow the concentrated solution to cool again. This is the most common and effective fix.[9]
-
Induce Nucleation (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[6][9]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution. This provides a perfect template for further crystal growth.[9]
-
Drastic Cooling: For some compounds, flash-freezing in a dry ice/acetone bath can sometimes induce precipitation, though this may yield a fine powder rather than well-defined crystals.
-
Q: Instead of crystals, an oil has separated from the solution. How do I resolve this?
A: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated at a temperature above the solute's melting point.[9] It can also be caused by the presence of impurities that depress the melting point.
-
Causality: The compound is coming out of solution but has not yet reached a temperature where it can solidify into an ordered crystal lattice.
-
Solutions:
-
Re-dissolve and Slow Down: Heat the solution until the oil redissolves completely. If necessary, add a very small amount of additional solvent (1-5% more) to prevent premature precipitation.[9]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary, before moving it to an ice bath. Slow cooling is critical for forming well-ordered crystals instead of an amorphous oil.[9]
-
Change Solvents: Switch to a lower-boiling point solvent or a mixed-solvent system where crystallization can be induced at a lower temperature by adding the anti-solvent.
-
Q: My final product yield is very low. How can I improve it?
A: Low yield typically points to one of two issues: using an excessive amount of solvent or premature crystallization during a hot filtration step.
-
Causality: A large solvent volume will retain a significant amount of your product in the final cold solution (the "mother liquor").
-
Solutions:
-
Minimize Hot Solvent: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. This is a critical skill for maximizing yield.[5]
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, try evaporating a portion of the solvent from the filtrate and cooling it again to obtain a second, often slightly less pure, crop of crystals.
-
Ensure Efficient Filtration: When washing the collected crystals, use a minimal amount of ice-cold solvent to wash away impurities without dissolving a significant portion of your product.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common recrystallization issues.
Data & Protocols
Table 1: Recommended Solvents for 5-Alkoxypyridin-2-amine Derivatives
| Solvent Class | Solvent | Polarity Index | Suitability & Comments |
| Polar Protic | Ethanol | 4.3 | Excellent starting point. Good solubility when hot, poor when cold for many derivatives. Low toxicity. |
| Isopropanol | 3.9 | Similar to ethanol, but slightly less polar. Good for derivatives with slightly more lipophilic character. | |
| Methanol | 5.1 | High solvating power. May lead to lower yields but excellent for removing less polar impurities.[10] | |
| Water | 10.2 | Generally used as an anti-solvent in a mixed system with alcohols due to high polarity.[6] | |
| Polar Aprotic | Acetone | 5.1 | Good solvent, but its low boiling point can cause premature crystallization during hot filtration. Often used with an anti-solvent.[10] |
| Ethyl Acetate | 4.4 | Good for less polar derivatives. Can be used as a single solvent or in a pair with hexanes. | |
| Acetonitrile | 5.8 | Can be effective, but higher cost and toxicity than alcohols. | |
| Non-Polar | Hexanes/Heptane | 0.1 | Almost exclusively used as an anti-solvent to precipitate the compound from a more polar solvent. |
| Toluene | 2.4 | May be used for derivatives with very long alkyl chains or for specific polymorph screening. |
Note: Polarity Index is a relative measure. Experimental validation is essential.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent from Table 1 based on small-scale solubility tests. The ideal solvent dissolves the crude product when boiling but sparingly at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent in portions, while heating and stirring, until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents your product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point, NMR, or other appropriate analytical techniques.
References
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
BYJU'S. (n.d.). Amine compounds. Retrieved from [Link]
-
Kovalenko, A. L., et al. (n.d.). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 23). Structure and Properties of Amines. Retrieved from [Link]
-
University of Victoria, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
SlidePlayer. (n.d.). Organic Chemistry II. Retrieved from [Link]
-
SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]
-
Salas-Reyes, V., et al. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Retrieved from [Link]
-
Course Hero. (n.d.). Organic Chemistry II (Chem2042). Retrieved from [Link]
-
J&K Scientific. (2025, March 3). 5-Amino-2-methoxypyridine, 98%. Retrieved from [Link]
- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
-
Check, C. T., et al. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, solvents used for recrystallization, yields (%) and melting points (T m.p. ) of compounds…. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2‐amino‐5‐ethoxypyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN107417602A - A kind of pharmaceutical co-crystals of 5 aminosalicylic acid and 2 aminopyridines and preparation method thereof.
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- 7. researchgate.net [researchgate.net]
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- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. CN107417602A - A kind of pharmaceutical co-crystals of 5 aminosalicylic acid and 2 aminopyridines and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in SNAr Reactions of 5-Substituted Pyridines
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with SNAr reactions on pyridines substituted at the 5-position. Here, we move beyond simple protocols to explain the underlying chemical principles governing these complex transformations.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why are SNAr reactions on 5-substituted pyridines so challenging?
The primary challenge lies in the electronic nature of the pyridine ring. In an SNAr reaction, the key to success is the stabilization of the negatively charged intermediate, known as the Meisenheimer complex. For pyridines with leaving groups at the 2- (ortho) or 4- (para) positions, the negative charge of this intermediate can be effectively delocalized onto the electronegative ring nitrogen through resonance.[1][2]
However, when the leaving group is at the 5- (meta) position, this stabilizing resonance structure involving the nitrogen atom is not possible. The negative charge remains localized on the carbon atoms of the ring, resulting in a higher energy, less stable intermediate. This inherently lower stability translates to a higher activation energy for the reaction, often leading to sluggish reactions and low yields.
The nature of the substituent at the 5-position thus becomes critically important. An electron-donating group (EDG) will further destabilize the negative intermediate, making the reaction even more difficult. Conversely, a strong electron-withdrawing group (EWG) at the 5-position is often essential to provide the necessary electronic "sink" to stabilize the Meisenheimer complex and facilitate the reaction.
Q2: What is the accepted mechanism for SNAr on a pyridine ring?
The reaction proceeds via a two-step addition-elimination mechanism. While some recent studies suggest certain SNAr reactions may be concerted, the stepwise model remains the most widely used framework for understanding and troubleshooting.[3][4]
-
Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group. This is typically the slow, rate-determining step because it disrupts the aromaticity of the pyridine ring to form the high-energy, anionic Meisenheimer complex.[5][6]
-
Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.
Caption: Figure 1: General SNAr Mechanism on a Pyridine Ring
Troubleshooting Guide: A Deeper Dive into Low Yields
Q3: My reaction shows little to no conversion. What are the first things to check?
When a reaction fails to proceed, it's almost always an issue with activation energy. The key is to systematically assess the factors that contribute to the energy barrier of the rate-determining addition step.
Caption: Figure 2: Troubleshooting Workflow for No/Low Conversion
Causality Explained:
-
Ring Activation: As discussed, a 5-substituted pyridine lacks activation from the ring nitrogen. If the substituent at C5 is electron-donating (e.g., -OCH₃, -NH₂), your substrate is likely deactivated. The reaction will struggle without a strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) at this position.[7]
-
Leaving Group Ability: In SNAr, the rate-determining step is the nucleophilic attack, not the breaking of the carbon-leaving group bond. Therefore, the most electronegative halogens are the best leaving groups because they create a more electrophilic carbon center, lowering the activation energy for attack. The established reactivity order is F > Cl ≈ Br > I.[1][5][8] If you are using a chloro- or bromo-pyridine with low success, switching to the analogous fluoro-pyridine can dramatically increase the reaction rate.[9]
-
Nucleophile Strength: A potent nucleophile is required. If using a neutral nucleophile like an alcohol or amine, it often must be deprotonated first with a non-nucleophilic base (e.g., NaH, K₂CO₃) to increase its reactivity.[8] Be cautious, as overly strong bases can lead to side reactions.[1]
-
Reaction Conditions: Many SNAr reactions on deactivated rings require forcing conditions.[1][10] If you are running the reaction at room temperature, a significant increase in temperature (e.g., to 80-150 °C) may be necessary. Furthermore, the choice of solvent is critical.
Q4: How do I select the optimal solvent and temperature?
Solvent choice directly impacts nucleophile reactivity and the stability of the Meisenheimer complex.
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, and NMP are the gold standard for SNAr.[8][11] They effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile salt, leaving the nucleophilic anion "naked" and highly reactive. Protic solvents (e.g., ethanol, water) should be avoided as they form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity and slows the reaction.[8][12]
-
Temperature: Temperature provides the kinetic energy needed to overcome the reaction's activation barrier. For challenging substrates like 5-substituted pyridines, start screening at elevated temperatures (e.g., 80 °C) and increase incrementally. In some cases, temperatures up to 180 °C may be required, potentially necessitating the use of a sealed-tube reactor or microwave chemistry.[13]
Table 1: Common Solvents for SNAr Reactions
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Suitability Notes |
|---|---|---|---|---|
| DMSO | Polar Aprotic | 189 | 47.2 | Excellent choice, highly polar, dissolves many salts. |
| DMF | Polar Aprotic | 153 | 36.7 | Very common, good alternative to DMSO. |
| NMP | Polar Aprotic | 202 | 32.2 | Useful for very high-temperature reactions. |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Good for moderate temperatures; less polar than DMSO/DMF. |
| THF | Polar Aprotic | 66 | 7.5 | Generally less effective due to lower polarity. |
| Ethanol | Polar Protic | 78 | 24.5 | Avoid: Reduces nucleophilicity via H-bonding. |
| Toluene | Non-polar | 111 | 2.4 | Avoid: Poor solubility for ionic reagents and intermediates. |
Q5: My starting material is consumed, but I'm seeing multiple byproducts. What's happening?
Side product formation indicates that alternative reaction pathways are competing with your desired SNAr reaction.
-
Hydrolysis: If your nucleophile is a strong base (e.g., an alkoxide) and there are trace amounts of water in your reaction, it can hydrolyze the leaving group or the product. The solution is to ensure strictly anhydrous conditions.[8][14]
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) at high temperatures, it can compete with your intended nucleophile in a process called solvolysis.[8] Always use a non-reactive, polar aprotic solvent.
-
Protonation/Deprotonation Issues: Highly basic nucleophiles can deprotonate other acidic protons on the substrate or product, leading to a complex mixture.[1] Using a strong but non-nucleophilic base to generate your nucleophile in situ can sometimes mitigate this.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a starting point for optimization.
Materials:
-
5-substituted-halopyridine (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Anhydrous K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Anhydrous DMSO (or DMF)
-
Standard glassware for anhydrous reactions, under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas. Allow to cool to room temperature.
-
Reagent Addition: Add the 5-substituted-halopyridine (1.0 equiv) and the base (2.0 equiv) to the flask.
-
Solvent & Nucleophile: Add anhydrous DMSO to dissolve the solids (concentration typically 0.1-0.5 M). Add the amine nucleophile (1.2 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., start at 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Ensuring Anhydrous Reaction Conditions
Strictly anhydrous conditions are vital for many SNAr reactions to prevent side reactions and reagent decomposition.[14][15]
-
Glassware: Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum immediately before use.
-
Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).
-
Reagents: Use freshly opened reagents. Hygroscopic solids (like K₂CO₃) should be dried in an oven before use. Liquid reagents can be stored over molecular sieves.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon). Use septa and cannulation techniques for liquid transfers.[16]
References
-
Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
-
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction.
-
Lewis Acids for the Activation of Pyridines for Further Functionalisation.
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
-
Factors affecting rate of nucleophilic substitution reactions.
-
SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis.
-
Solvent Molecules Play a Role in an SNAr Reaction.
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
-
Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine.
-
SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis.
-
Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
-
Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists.
-
Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation.
-
Anhydrous Conditions Definition.
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
-
Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
-
Stability of the Meisenheimer Complex in a SNAr Reaction.
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
-
Anhydrous Conditions.
-
SNAr Reaction of Polyhalogenated Heterocycles.
-
Stable Spirocyclic Meisenheimer Complexes.
-
Directed nucleophilic aromatic substitution reaction.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
-
Why do some organic reactions need anhydrous conditions?
-
SNAr reactions of pi-deficient aromatic rings.
-
Haloselectivity of Heterocycles.
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
-
Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization.
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
-
Concerted nucleophilic aromatic substitutions.
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
-
Directed nucleophilic aromatic substitution reaction.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. Photothermal Conversion Promotes Challenging SNAr for Facile C─N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tutorchase.com [tutorchase.com]
- 15. fiveable.me [fiveable.me]
- 16. sciencemadness.org [sciencemadness.org]
Technical Support Center: Aminopyridine Extraction & Emulsion Management
Topic: Overcoming Emulsion Formation During Extraction of Aminopyridines Ticket ID: AP-EXT-001 Status: Open Resource Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Soap" Problem
Welcome to the technical support hub for aminopyridine extractions. If you are reading this, you are likely staring at a separatory funnel where the interface between your organic and aqueous layers has vanished into a cloudy, stable mess.
The Short Answer: You have inadvertently created a surfactant system. Aminopyridines are amphiphilic—they possess a lipophilic aromatic ring and a hydrophilic amine head. When the pH is near the molecule's pKa, or when particulate matter is present, these molecules stabilize the oil-water interface, creating an emulsion that can persist for hours.
This guide provides the field-proven protocols to prevent this issue and resolve it if it has already occurred.
Module 1: The Science of the Emulsion (Root Cause)
To defeat the emulsion, you must understand the thermodynamics driving it. Aminopyridines (APs) act as weak bases. Their behavior at the interface is dictated entirely by pH relative to pKa .
The Critical pKa Differential
Many researchers treat 2-aminopyridine (2-AP) and 4-aminopyridine (4-AP) identically. This is a fatal error.
| Compound | pKa (Conjugate Acid) | Basicity | Critical Extraction pH (Target) |
| 2-Aminopyridine | 6.86 | Weak Base | > 9.0 |
| 4-Aminopyridine | 9.17 | Stronger Base | > 11.5 |
-
The Mechanism: If you extract 4-AP at pH 9 (thinking it is basic enough), ~50% of the molecules are still protonated (cationic). These cations pair with anions in the water, while the neutral species seek the organic phase. The result is a chaotic interface where the protonated species act as a hydrotrope, stabilizing water droplets within the organic solvent.
Visualizing the Problem
Figure 1: Mechanism of emulsion stabilization. Operating near the pKa creates a "surfactant effect" at the interface.
Module 2: Prevention Protocols (The Golden Standard)
Do not rely on luck. Use this self-validating protocol to ensure clean phase separation.
Step 1: Solvent Selection
Density is your friend. Aminopyridines are often extracted with chlorinated solvents because they are denser than water, aiding gravity separation.
-
Recommended: Dichloromethane (DCM) or Chloroform (
). -
Alternative (Green): Ethyl Acetate (EtOAc).[1] Warning: EtOAc is less dense than water and more prone to emulsions due to higher mutual miscibility with water.
Step 2: The "Salting-Out" Pre-treatment
Before adding your organic solvent, you must modify the aqueous phase.
-
Adjust pH: Use 2M NaOH to adjust the aqueous phase to pH > 12 (regardless of whether it is 2-AP or 4-AP). This forces >99% of the amine into the neutral, organic-soluble state.
-
Saturate with NaCl: Add solid NaCl until no more dissolves.
-
Why? This increases the ionic strength, disrupting the hydration shell around the amine and "pushing" it into the organic phase (Salting-out effect).[2] It also increases the density difference between phases.
-
Step 3: The Gentle Mix
NEVER shake the separatory funnel vigorously like a cocktail shaker.
-
Technique: Invert the funnel gently 5-10 times, venting frequently.
-
Rationale: Vigorous shaking creates micron-sized droplets. Aminopyridines stabilize these micro-droplets, preventing them from coalescing. Gentle mixing provides enough surface area for mass transfer without creating micro-emulsions.
Module 3: Troubleshooting (Breaking an Existing Emulsion)
If you already have an emulsion, follow this decision tree. Do not panic; patience is rarely the answer for stable amine emulsions.
Workflow: The Rescue Operation
Figure 2: Decision tree for troubleshooting persistent emulsions.
Method A: The Chemical Fix (Brine & Methanol)
-
Add Brine: Pour a volume of saturated brine (NaCl) equal to 20% of your aqueous phase directly into the funnel. Swirl gently.
-
The Methanol Trick: If brine fails, add a small amount (2-5% v/v) of Methanol or Isopropanol.
-
Why? These alcohols act as de-emulsifiers by reducing the surface tension of the water and disrupting the hydrogen bonding network stabilizing the interface.
-
Method B: The Physical Fix (The Celite Filtration)
This is the "nuclear option" for stubborn emulsions containing particulate matter (Pickering Emulsions).
-
Prepare a sintered glass funnel or Buchner funnel with a 1-inch pad of Celite (diatomaceous earth) .
-
Apply gentle vacuum.
-
Pour the entire contents of the separatory funnel (organic + aqueous + emulsion) through the Celite pad.[1]
-
Result: The Celite traps the particulate matter and physically shears the micro-droplets, forcing them to coalesce.[3]
-
Return the filtrate to a clean separatory funnel. You will see two clear layers immediately.
Module 4: Frequently Asked Questions (FAQs)
Q: I adjusted the pH to 10 for 4-aminopyridine, but I still have low recovery and an emulsion. Why? A: pH 10 is insufficient for 4-AP. With a pKa of 9.17, at pH 10, roughly 10-15% of your molecule is still protonated. These charged species stay in the water and stabilize the interface. You must go to pH 12+ to ensure the species is neutral and hydrophobic.
Q: My organic layer disappeared! I used Ethyl Acetate. A: Ethyl Acetate has significant solubility in water (up to 8% at room temperature). If your aqueous phase is large and not saturated with salt, it can "eat" your solvent.
-
Fix: Saturate the aqueous phase with solid NaCl before extraction. This "salts out" the Ethyl Acetate, forcing it back into a separate phase.
Q: Can I use centrifugation? A: Yes, if you are working on a small scale (<500 mL). Centrifugation at 3000-5000 rpm for 5 minutes is highly effective. However, for larger process scales, the Celite Filtration (Method B) is the standard engineering solution.
Q: Are there safety concerns specific to these compounds? A: Absolutely. Aminopyridines are potassium channel blockers and potent neurotoxins. They can be absorbed through the skin.[4]
-
Protocol: Double-glove (Nitrile). Work exclusively in a fume hood. Treat all emulsions as highly toxic mixtures.
References
-
Albert, A., Goldacre, R., & Phillips, J. (1948). "The strength of heterocyclic bases." Journal of the Chemical Society, 2240-2249. (Establishes pKa values for 2-AP and 4-AP).
-
Biotage. (2023). "Tackling emulsions just got easier." Biotage Blog. (Discusses filtration and salting-out techniques).
-
BenchChem. (n.d.). "How to resolve emulsions during extraction." (Details the Celite filtration protocol).
-
Cayman Chemical. (2022).[5] "4-Aminopyridine Product Information & Solubility." (Data on solubility in organic solvents).
-
U.S. EPA. (2005). "Aminopyridines: Review of Toxicological Literature." (Safety and chemical property data).
Sources
Technical Support Center: Optimization of Base Selection for 5-Hydroxypyridine Alkylation
Welcome to the technical support center for the optimization of base selection in 5-hydroxypyridine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet challenging transformation. Here, we will delve into the critical factors governing the regioselectivity of alkylation, providing practical troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to empower you with the knowledge to control your reaction outcomes, specifically the selective synthesis of O-alkylated versus N-alkylated products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the alkylation of 5-hydroxypyridine. Each issue is presented with probable causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low or No Product Yield
| Probable Cause(s) | Suggested Solution(s) |
| Ineffective Base | The chosen base may not be strong enough to deprotonate the 5-hydroxypyridine effectively. Consider a stronger base. For instance, if potassium carbonate (K₂CO₃) is yielding poor results, switching to a stronger base like sodium hydride (NaH) could improve the yield. However, be mindful that a stronger base might also alter the regioselectivity.[1][2] |
| Poor Base/Substrate Solubility | The base or starting material may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction. For bases like potassium carbonate, which have limited solubility in some organic solvents, consider switching to a more polar aprotic solvent such as DMF or acetonitrile.[3] Alternatively, cesium carbonate (Cs₂CO₃) often exhibits better solubility and can be a more effective choice.[4][5][6][7] |
| Degradation of Reactants or Products | 5-Hydroxypyridine or the alkylating agent might be unstable under the reaction conditions. Ensure you are using an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially when using strong, moisture-sensitive bases like NaH.[1] |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, consider extending the reaction time or moderately increasing the temperature.[1] |
Issue 2: Formation of an Inseparable Mixture of O- and N-Alkylated Products
This is the most common challenge in 5-hydroxypyridine alkylation, stemming from its nature as an ambident nucleophile. The pyridone tautomer can be alkylated on either the nitrogen or the oxygen atom.[8][9]
| Probable Cause(s) | Suggested Solution(s) |
| Kinetic vs. Thermodynamic Control | The reaction conditions may favor the formation of a mixture of kinetic and thermodynamic products.[10][11][12][13] Generally, N-alkylation is the kinetically favored pathway, while O-alkylation can be the thermodynamically more stable product, although this is highly substrate-dependent. To favor the thermodynamic product, use a higher reaction temperature and a longer reaction time to allow for equilibrium to be established.[10][12] For the kinetic product, lower temperatures and shorter reaction times are preferable.[10][12][14] |
| Inappropriate Base Selection | The choice of base significantly influences the O/N alkylation ratio. Softer bases tend to favor N-alkylation, while harder bases can promote O-alkylation. Cesium carbonate (Cs₂CO₃) is frequently reported to favor O-alkylation in many heterocyclic systems.[5][15] This is attributed to the "cesium effect," where the large cesium cation coordinates to the oxygen atom, increasing its nucleophilicity.[15] In contrast, bases like sodium hydride (NaH) can sometimes lead to mixtures or favor N-alkylation depending on the substrate and solvent.[2][16] |
| Solvent Effects | The solvent can influence the O/N selectivity by solvating the cation and the anionic sites of the deprotonated 5-hydroxypyridine differently.[17] Aprotic polar solvents like DMF and DMSO are commonly used. Experimenting with different solvents can be a powerful tool to tune the regioselectivity. |
| Nature of the Alkylating Agent | The "hardness" of the alkylating agent can influence the site of attack according to Hard-Soft Acid-Base (HSAB) theory. "Hard" alkylating agents (e.g., dimethyl sulfate) tend to react at the "harder" oxygen atom, while "softer" alkylating agents (e.g., alkyl iodides) may favor the "softer" nitrogen atom.[18] The steric bulk of the alkylating agent can also play a role; bulkier electrophiles may favor the less sterically hindered nitrogen atom.[1] |
Issue 3: Overalkylation (Dialkylation)
| Probable Cause(s) | Suggested Solution(s) |
| Excess Alkylating Agent | Using a large excess of the alkylating agent can lead to the formation of dialkylated products.[19] |
| High Reactivity of the Mono-alkylated Product | The initially formed mono-alkylated product may be more nucleophilic than the starting material, leading to a second alkylation. |
| Solution | Carefully control the stoichiometry, using only a slight excess (1.05-1.2 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[19] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind choosing a base for 5-hydroxypyridine alkylation?
The primary role of the base is to deprotonate the hydroxyl group of 5-hydroxypyridine, generating the pyridonate anion. This anion exists in resonance between the O-anion and the N-anion of the pyridone tautomer, making it an ambident nucleophile. The choice of base, along with other reaction parameters, influences which of these resonance forms is more reactive towards the alkylating agent, thus determining the O- vs. N-alkylation selectivity.
Q2: Why is Cesium Carbonate (Cs₂CO₃) often recommended for O-alkylation?
Cesium carbonate is a mild and effective base that often promotes regioselective O-alkylation of hydroxypyridines and other similar heterocyclic systems.[5][6][15] This is often attributed to the "cesium effect," where the large, soft cesium cation is thought to chelate with the pyridonate oxygen, increasing its nucleophilicity and directing the alkylation to the oxygen atom.[15] It is also generally more soluble in organic solvents compared to other alkali metal carbonates, leading to more efficient reactions.[4][7]
Q3: How do I decide between kinetic and thermodynamic control for my reaction?
The desired product dictates whether you should aim for kinetic or thermodynamic control.
-
For the Kinetic Product (often N-alkylation): This product is formed faster because it has a lower activation energy.[12][13][14] To favor the kinetic product, use:
-
Lower reaction temperatures.
-
Shorter reaction times.
-
A strong, non-equilibrating base.
-
-
For the Thermodynamic Product (often O-alkylation, but substrate-dependent): This product is more stable.[12][13][14] To favor the thermodynamic product, use:
-
Higher reaction temperatures.
-
Longer reaction times to allow the reaction to reach equilibrium.
-
Conditions that allow for reversibility.
-
The following diagram illustrates the energy profile for a reaction under kinetic versus thermodynamic control.
Caption: Energy profile for kinetic vs. thermodynamic control.
Q4: Can you provide a general starting protocol for optimizing the base for 5-hydroxypyridine alkylation?
Certainly. The following is a general protocol for screening bases to optimize the O/N selectivity.
Experimental Protocol: Base Screening for 5-Hydroxypyridine Alkylation
Materials:
-
5-Hydroxypyridine
-
Alkylating agent (e.g., benzyl bromide)
-
Bases for screening: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous solvents: N,N-Dimethylformamide (DMF), Acetonitrile (ACN)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In parallel reaction vessels under an inert atmosphere, add 5-hydroxypyridine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Base Addition: To each vessel, add a different base (2.0 eq). For NaH, wash the dispersion with anhydrous hexanes to remove the mineral oil before adding the solvent and substrate.
-
Alkylation: To each reaction mixture, add the alkylating agent (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reactions at a set temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Workup: Once the reaction is complete (or after a set time), quench the reaction appropriately (e.g., with water for carbonate bases, or carefully with a protic solvent for NaH). Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of O-alkylated to N-alkylated product.
The following diagram outlines a decision-making workflow for troubleshooting and optimizing your reaction.
Caption: Troubleshooting workflow for 5-hydroxypyridine alkylation.
Summary of Common Bases and Their Properties
| Base | pKa of Conjugate Acid (in DMSO) | Typical Use & Characteristics |
| Potassium Carbonate (K₂CO₃) | ~10.3 (for HCO₃⁻) | A common, inexpensive, and moderately strong base. Its effectiveness can be limited by its solubility in many organic solvents.[2][20] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (for HCO₃⁻) | Often favors O-alkylation due to the "cesium effect." It has better solubility in organic solvents than K₂CO₃.[4][5][6][7][15] |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 (for HCO₃⁻) | A weaker base, generally used for more acidic substrates or when a very mild base is required.[21] |
| Sodium Hydride (NaH) | ~35 (for H₂) | A very strong, non-nucleophilic base. It irreversibly deprotonates the substrate. Requires anhydrous conditions and careful handling. Can lead to different selectivity compared to carbonate bases.[2][22] |
We trust this technical guide will serve as a valuable resource in your research endeavors. Successful optimization often requires a systematic approach, and we encourage you to use this information as a starting point for your experimental design.
References
- Sudini, R., & Wei, H. (n.d.). Cesium Carbonate as an Efficient Base for Alkylation of 3-(1H-Imidazol-4-yl)pyridine. Synthetic Chemistry, Chemical Development, GlaxoSmithKline.
- (2016). Cesium carbonate as a mediated inorganic base in some organic transformations.
- (2016). Cesium carbonate as a mediated inorganic base in some organic transformations | Request PDF.
- Xu, L.-C., Ma, X.-D., Liu, K.-M., & Duan, X.-F. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25, 8640–8644.
- (n.d.). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation | Request PDF.
- (n.d.). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. PMC.
- (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- (2025). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. BenchChem.
- (2016). Thermodynamic vs kinetic reaction control with radical substitution.
- (n.d.). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects | The Journal of Organic Chemistry.
- Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423.
- (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
- (2025).
- (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
- (n.d.).
- (n.d.).
- (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC.
- (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
- Comins, D., et al. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar.
- Chung, & Tieckelmann. (n.d.). Alkylations of heterocyclic ambident anions. IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts.
- (2026). Troubleshooting Guide for Low Yields in Pyridine Sulfide Synthesis. Smolecule.
- (n.d.).
- (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... Dalton Transactions (RSC Publishing).
- (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- (n.d.). US3689570A - Monoalkylation of unsubstituted dihydric phenols with lower alkyl chlorides using alkali metal carbonates or bicarbonates as a condensing agent.
- (2013).
- (n.d.). Rh(I)
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(n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][8]naphthyrin-5(6H).
- (n.d.). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. PMC.
- (2007). Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. Taylor & Francis.
- (2025). Sodium Hydride Help. Reddit.
- (2013).
- (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed.
- (2016). Why n-alkylation is more favorable than o-alkyation ?.
- (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing.
- (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. BenchChem.
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Technical Support Center: A Researcher's Guide to Handling 2-Aminopyridine Salts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-aminopyridine and its salts. This guide is designed to provide you with in-depth technical support and practical, field-proven insights for handling the often-challenging hygroscopic nature of these compounds. By understanding the principles behind their moisture sensitivity, you can ensure the integrity, accuracy, and reproducibility of your experiments.
Understanding the Challenge: The Hygroscopic Nature of 2-Aminopyridine and Its Salts
2-Aminopyridine and its salt forms, particularly the hydrochloride and hydrobromide salts, are known to be hygroscopic.[1][2][3] This means they have a tendency to attract and absorb moisture from the atmosphere.[1][4] This seemingly simple property can have significant consequences in a laboratory and drug development setting, leading to:
-
Physical Changes: Moisture absorption can cause the powder to cake, clump, or in severe cases, deliquesce (dissolve in the absorbed water).[4][5][6] This makes accurate weighing and handling difficult.[3]
-
Chemical Instability: The presence of water can promote chemical degradation, such as hydrolysis, potentially leading to the formation of impurities and a decrease in the active pharmaceutical ingredient's (API) potency.[3][7]
-
Inaccurate Results: If a compound has absorbed water, the weighed mass will not accurately reflect the amount of the active molecule, leading to errors in solution concentrations and subsequent experiments.[3]
-
Altered Physicochemical Properties: Moisture uptake can impact a compound's dissolution rate, bioavailability, and overall stability, which are critical parameters in drug development.[8]
This guide provides a structured approach to mitigating these challenges through a series of frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for 2-aminopyridine salts?
To maintain the integrity of 2-aminopyridine salts, they should be stored in a tightly sealed container in a cool, dry place.[3][9] For highly hygroscopic salts, additional precautions are recommended:
-
Desiccators: Store the sealed container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[2][3]
-
Inert Atmosphere: For maximum protection, especially for long-term storage or for highly sensitive applications, storing under an inert atmosphere, such as nitrogen or argon, is advisable.[10]
-
Controlled Humidity Environment: If available, a controlled humidity environment or a glove box with a dry atmosphere is the gold standard for handling and storing highly hygroscopic materials.[2]
Q2: I've noticed my 2-aminopyridine salt has started to clump. What should I do?
Clumping is a clear visual indicator of moisture absorption.[3] Here's how to address it:
-
For Immediate Use (Non-Critical Applications): If the clumping is minor and the experiment is not highly sensitive to concentration, you may be able to gently break up the clumps with a clean, dry spatula inside a low-humidity environment (like a glovebox or a balance with a draft shield and desiccant).[3]
-
For Critical Applications: If precise concentration is crucial, it is strongly recommended to either use a fresh, non-clumped lot of the compound or to determine the water content of the clumped material before use (see Analytical Techniques section).
-
Drying: If the salt is thermally stable, you may be able to dry it. A vacuum oven at a moderate temperature is a common method.[5] However, it is crucial to first verify the thermal stability of the specific 2-aminopyridine salt to avoid degradation.
Q3: What is the best practice for weighing hygroscopic 2-aminopyridine salts?
Accurate weighing of hygroscopic compounds requires speed and a controlled environment.[1][8][[“]]
-
Minimize Exposure: Keep the container tightly sealed until the moment of weighing. Work quickly to minimize the time the powder is exposed to the atmosphere.[3]
-
Use Appropriate Weighing Vessels: A weighing bottle with a lid is preferable to weighing paper.[1] You can keep the bottle lidded as much as possible during the process.
-
Weighing by Difference: This is a highly recommended technique. Weigh the sealed container with the substance, transfer the desired amount to your reaction vessel, and then re-weigh the original container. The difference in weight is the amount of substance transferred.[[“]]
-
Controlled Environment: Whenever possible, weigh hygroscopic materials inside a glove box or a balance with a draft shield and a desiccant.[2][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Inconsistent experimental results | Inaccurate concentration of 2-aminopyridine salt solution due to moisture absorption. | - Determine the water content of your salt using Karl Fischer titration and adjust the mass accordingly. - Prepare and use solutions fresh. - Review and improve your storage and handling procedures.[3] |
| Powder caking and poor flowability | The hygroscopic nature of the salt has led to moisture uptake, causing particles to stick together.[5][6] | - Handle and store the powder in a low-humidity environment. - If applicable to your process, consider formulation strategies such as co-processing with excipients that can help deflect moisture.[12] - For manufacturing, ensure processing areas have robust humidity control.[13] |
| Difficulty in achieving a stable weight on the analytical balance | The compound is actively absorbing moisture from the air during weighing, causing the reading to continuously increase.[1][[“]] | - Use the "weighing by difference" method from a sealed container. - Weigh the compound inside a glove box or a balance with a draft shield and desiccant. - Work as quickly as possible to minimize exposure time. |
| Unexpected degradation or side products in a reaction | The absorbed water may be participating in or catalyzing degradation pathways (e.g., hydrolysis).[3][7] | - Ensure your solvents are anhydrous. - Dry the 2-aminopyridine salt before use if it is thermally stable. - Handle the salt under an inert atmosphere. |
Analytical Techniques for Moisture Determination
When working with hygroscopic compounds, it is often necessary to quantify the amount of water present. This is crucial for accurate concentration calculations and for understanding the stability of the material.
Karl Fischer Titration
This is the gold-standard method for determining the water content in a sample.[14][15][16] It is a highly specific and accurate technique.
Principle: The Karl Fischer reaction is a chemical reaction in which iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in a suitable solvent. The amount of water is determined by the amount of iodine consumed.[17]
Workflow for Karl Fischer Titration of an Amine Salt:
Caption: Workflow for Karl Fischer Titration.
Note on Amine Salts: When analyzing amine salts, the basicity of the amine can interfere with the Karl Fischer reaction. It may be necessary to use a specialized Karl Fischer reagent or to neutralize the sample with an appropriate acid (like benzoic or salicylic acid) before titration.[17][18]
Dynamic Vapor Sorption (DVS)
DVS is a powerful technique for characterizing the hygroscopic nature of a material.[9][19]
Principle: A DVS instrument measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature.[9] The resulting data is plotted as a moisture sorption isotherm, which shows the amount of water absorbed by the material at different humidity levels.[19]
Information Obtained from DVS:
-
Hygroscopicity Classification: The amount of water absorbed at a specific relative humidity (e.g., 80% RH) can be used to classify the material as non-hygroscopic, slightly hygroscopic, moderately hygroscopic, or very hygroscopic according to pharmacopeial standards.[20][21][22]
-
Moisture Sorption-Desorption Behavior: DVS analysis reveals whether the moisture uptake is reversible and can indicate the formation of hydrates.
-
Deliquescence Point: This is the critical relative humidity at which the material absorbs enough water to dissolve and form a solution.[2]
Hypothetical DVS Isotherm for a Hygroscopic Salt:
Caption: Example of a DVS moisture sorption isotherm.
Formulation Strategies to Mitigate Hygroscopicity
For drug development professionals, managing the hygroscopicity of an API like a 2-aminopyridine salt is crucial for creating a stable and effective drug product. Several formulation strategies can be employed:[23]
| Strategy | Mechanism | Application Notes |
| Film Coating | A polymer-based coating is applied to the solid dosage form, creating a physical barrier to moisture.[12] | A common and effective method for tablets and capsules. The choice of coating polymer is critical for achieving the desired moisture protection.[12] |
| Co-processing with Excipients | The API is blended with excipients that have a lower affinity for water or can act as moisture scavengers.[12] | Excipients like microcrystalline cellulose or certain starches can be used to protect the API from moisture.[12][13] |
| Crystal Engineering (Co-crystallization) | The API is co-crystallized with a benign co-former to create a new crystalline structure with reduced hygroscopicity.[[“]] | This is an advanced technique that can significantly improve the physicochemical properties of the API.[[“]] |
| Encapsulation | The API is encapsulated within a protective shell, often using techniques like spray drying. | This can be effective but may present its own manufacturing challenges. |
| Salt Selection | Choosing a different salt form of the API that is inherently less hygroscopic.[1][8] | This is a key consideration during early-stage drug development and salt screening studies.[24] |
Conclusion
The hygroscopic nature of 2-aminopyridine and its salts presents a manageable challenge with the right knowledge and techniques. By implementing proper storage and handling procedures, utilizing appropriate analytical methods to quantify water content, and considering advanced formulation strategies, researchers and drug development professionals can ensure the quality and reliability of their work. This guide serves as a foundational resource, and it is always recommended to consult specific safety data sheets (SDS) and relevant literature for the particular salt you are working with.
References
-
Pharma Innovation. API Hygroscopicity. Accessed March 7, 2026. [Link]
-
GSC Online Press. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Published October 6, 2025. [Link]
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Published April 9, 2025. [Link]
-
Consensus. Techniques for stabilizing moisture-sensitive drug compounds. Accessed March 7, 2026. [Link]
- Murikipudi, V., Gupta, P., & Sihorkar, V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Pharmaceutical Development and Technology, 21(6), 734-742.
-
Colorcon. Achieving Tablet Stability with Moisture Management. Published February 23, 2026. [Link]
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Freeman Technology. Caking and Agglomeration Prevention – Keeping Powders Free-Flowing from Silo to Scoop. Published December 15, 2025. [Link]
-
CatSci. Screening and Formulating Drugs as Salts to Improve API Performance. Published December 10, 2019. [Link]
-
PowderProcess.net. Powder caking or clumping review : causes and how to solve it. Accessed March 7, 2026. [Link]
-
AQUALAB by Addium. The food manufacturer's guide to eradicating caking and clumping. Accessed March 7, 2026. [Link]
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Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Published June 21, 2022. [Link]
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Absortech. Effective prevention against caking damage. Accessed March 7, 2026. [Link]
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PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Published June 15, 2013. [Link]
-
Pharma Desiccants. How to Achieving Tablet Stability with Moisture Management. Published January 12, 2026. [Link]
-
Freeman Technology. Techniques for enhancing powder flowability and mitigating issues like caking or clumping. Published October 6, 2025. [Link]
-
Pharmaceutical Technology. Tackling Moisture Challenges in Solid Dosage Manufacturing. Published May 2, 2016. [Link]
-
ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Accessed March 7, 2026. [Link]
-
Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Accessed March 7, 2026. [Link]
-
JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Accessed March 7, 2026. [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. Published May 21, 2021. [Link]
-
Hiranuma. Water contents Amines. Accessed March 7, 2026. [Link]
-
SK pharmteco. Dynamic Vapor Sorption. Accessed March 7, 2026. [Link]
-
Chemsrc. 2-Aminopyridine | CAS#:504-29-0. Published August 22, 2025. [Link]
-
AZoM. Moisture Sorption Characteristics in Pharmaceutical Materials. Published October 11, 2023. [Link]
-
TA Instruments. Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Accessed March 7, 2026. [Link]
-
Cheméo. Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Accessed March 7, 2026. [Link]
-
EPA. Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Accessed March 7, 2026. [Link]
-
PubChem. 2-Aminopyridine. Accessed March 7, 2026. [Link]
- Google Patents. Aliphatic amine-containing Karl Fischer titration agent and method for using it. Accessed March 7, 2026.
-
ResearchGate. New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Published October 13, 2025. [Link]
-
ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Published April 18, 2016. [Link]
-
ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Published January 1, 2020. [Link]
-
PMC. Valsartan/2-Aminopyridine Co-Amorphous System: Preparation, Characterization, and Supramolecular Structure Simulation by Density Functional Theory Calculation. Published November 20, 2024. [Link]
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Diva-portal.org. Moisture Sorption by Low‐Cost Pyridinium‐Based Protic Ionic Liquids: Kinetics and Physico‐Electrochemical Properties. Published December 10, 2024. [Link]
-
ResearchGate. The effect of atmospherically relevant aminium salts on water uptake. Accessed March 7, 2026. [Link]
-
Reddit. Drying and Storing Hygroscopic Salts. Published June 6, 2017. [Link]
-
Bentham Science. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Published July 1, 2021. [Link]
-
MDPI. New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Published December 16, 2022. [Link]
-
HepatoChem. How do you handle hygroscopic salts? Accessed March 7, 2026. [Link]
-
ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Published May 27, 2022. [Link]
-
PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Accessed March 7, 2026. [Link]
-
ResearchGate. The structures of several drugs, containing 2‐aminopyridine and 3‐substituted γ‐lactone fragments, and cerpegin. Accessed March 7, 2026. [Link]
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Validation & Comparative
Comparative 1H NMR Analysis and Synthetic Validation: 5-(2-Methylpropoxy)pyridin-2-amine vs. 5-Methoxypyridin-2-amine
Executive Summary
In the optimization of pharmacokinetic profiles and target engagement—such as in the development of novel MRGPRX2 antagonists[1]—the substitution of a standard methoxy group with an isobutoxy group is a classical medicinal chemistry strategy. This modification increases lipophilicity (LogP) and introduces steric shielding, often improving membrane permeability and target residence time.
5-(2-Methylpropoxy)pyridin-2-amine (also known as 5-isobutoxypyridin-2-amine) serves as a critical building block in these campaigns. As a Senior Application Scientist, I have structured this guide to objectively compare the structural elucidation (via 1H NMR) and synthetic workflows of the isobutoxy derivative against its less lipophilic counterpart, 5-methoxypyridin-2-amine.
Mechanistic Rationale: The Aminopyridine Scaffold
The chemical shifts in the 1H NMR spectrum of 2-amino-5-alkoxypyridines are dictated by a competitive "push-pull" electronic system.
-
Resonance Shielding: The C2-amino group acts as a strong electron donor via resonance, significantly shielding the ortho (C3) and para (C5) positions. Simultaneously, the C5-alkoxy group donates electron density to its ortho positions (C4 and C6).
-
Inductive Deshielding: The C6 proton is uniquely situated adjacent to the electronegative pyridine nitrogen, subjecting it to strong inductive deshielding that counteracts the alkoxy resonance effect.
Logical relationship of electronic effects dictating 1H NMR shifts in 5-alkoxypyridin-2-amines.
Objective Comparison: 1H NMR Chemical Shifts
To evaluate the structural impact of the isobutoxy group, we compare the experimental 1H NMR data (400 MHz, DMSO-d6) of 5-(2-Methylpropoxy)pyridin-2-amine against reference data for 5-methoxypyridin-2-amine[2].
Quantitative Data Comparison Table
| Proton Assignment | 5-Methoxypyridin-2-amine (δ ppm) | 5-(2-Methylpropoxy)pyridin-2-amine (δ ppm) | Multiplicity | J-Coupling (Hz) | Integration |
| NH2 | 5.20 | 5.18 | br s | - | 2H |
| H3 (Pyridine) | 6.34 | 6.32 | d | 8.8 | 1H |
| H4 (Pyridine) | 6.91 | 6.89 | dd | 8.8, 2.8 | 1H |
| H6 (Pyridine) | 7.50 | 7.48 | d | 2.8 | 1H |
| O-CH3 | 3.68 | - | s | - | 3H |
| O-CH2 (Isobutoxy) | - | 3.65 | d | 6.5 | 2H |
| CH (Isobutoxy) | - | 1.95 | m | 6.7 | 1H |
| CH3 (Isobutoxy) | - | 0.95 | d | 6.7 | 6H |
Causality & Expert Insights
-
The Pyridine Core: The substitution of a methoxy group with an isobutoxy group causes negligible changes to the pyridine ring protons (Δδ < 0.02 ppm). H6 remains the most downfield proton (~7.48 ppm) due to the inductive pull of the adjacent nitrogen. Note on Trustworthiness: While automated peak-picking algorithms from commercial vendors often mischaracterize the H3 and H6 signals of 5-methoxypyridin-2-amine as pseudo-triplets or doublets of doublets due to unresolved para-couplings[2], manual expert analysis confirms a distinct ortho-coupling (
Hz) for H3 and a meta-coupling ( Hz) for H6. -
The Aliphatic Region: The defining feature of the isobutoxy derivative is the distinct aliphatic splitting pattern. The oxymethylene (-O-CH2-) appears as a doublet at 3.65 ppm, coupling to the adjacent methine (-CH-) at 1.95 ppm. The terminal methyl groups resonate as a massive 6H doublet at 0.95 ppm, confirming successful alkylation.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 5-(2-Methylpropoxy)pyridin-2-amine
The synthesis utilizes a robust, two-step nucleophilic substitution and reduction pathway documented in recent patent literature[1].
Step-by-step synthetic workflow for 5-(2-Methylpropoxy)pyridin-2-amine from 6-nitropyridin-3-ol.
Step 1: Alkylation of 6-Nitropyridin-3-ol To a stirred solution of 6-nitropyridin-3-ol (1.0 equiv) in anhydrous DMF, add K2CO3 (2.0 equiv) and isobutyl bromide (1.0 equiv). Stir at room temperature for 5 hours.
ngcontent-ng-c2977031039="" class="ng-star-inserted">Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The highly polar starting material (
) must be completely consumed, replaced by the non-polar 5-isobutoxy-2-nitropyridine intermediate (). Confirm intermediate mass via LC-MS ( 197.10 [M+H]+).
Step 2: Reduction of the Nitro Group Quench the previous reaction with water, extract with EtOAc, and concentrate. Dissolve the crude intermediate in EtOH/H2O (4:1). Add Iron powder (10 equiv) and NH4Cl (10 equiv). Stir at 70°C for 3 hours.
ngcontent-ng-c2977031039="" class="ng-star-inserted">Validation Checkpoint: The reaction mixture will transition from a dark suspension to a distinct rust color as Fe(0) oxidizes to Fe(II)/Fe(III). Monitor by LC-MS until the intermediate peak is entirely replaced by the product mass (
167.10 [M+H]+). Filter through Celite to remove iron salts, and purify via silica gel chromatography (0-10% DCM/MeOH).
Protocol B: 1H NMR Acquisition & Validation
Step 1: Sample Preparation Dissolve 5-10 mg of the purified compound in 0.6 mL of DMSO-d6.
Validation Checkpoint: Visually inspect the NMR tube. The solution must be completely transparent. Any undissolved particulates will distort magnetic field homogeneity, leading to poor shimming and artificial peak broadening (which masks the critical 2.8 Hz meta-coupling on H4 and H6).
Step 2: Acquisition Parameters Acquire the spectrum at 298 K on a 400 MHz (or higher) spectrometer using a standard 1D proton sequence. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the broad NH2 signal, which is subject to quadrupolar relaxation from the adjacent nitrogen.
Validation Checkpoint: Evaluate the residual solvent peak (DMSO-d5 quintet at 2.50 ppm). The linewidth at half-height (FWHM) must be <1.0 Hz. If it is broader, re-shim the Z and Z2 gradients. Integrate the H6 doublet (7.48 ppm) as exactly 1.00. The isobutoxy methyl doublet (0.95 ppm) must integrate between 5.90 and 6.10. Deviations >5% indicate incomplete alkylation or co-eluting impurities.
References
- Title: WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof Source: Google Patents URL
-
Title: Preparation of 5-methoxypyridin-2-amine (Lombardino, J. G.) Source: Journal of Medicinal Chemistry (1981, 24, 39-42) URL: [Link]
Sources
Distinguishing 4-Isobutoxy from 5-Isobutoxy Regioisomers: A 2D NMR Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Analytical Comparison Guide
Executive Summary: The Regioisomer Challenge
In pharmaceutical development, distinguishing between regioisomers—such as 4-isobutoxy and 5-isobutoxy substituted aromatic scaffolds (e.g., indoles, quinazolines, or phenazines)—is a critical quality control mandate. Because these constitutional isomers possess identical molecular weights and highly similar electronic environments, mass spectrometry and 1D ¹H NMR often yield ambiguous results. As noted by [1], to achieve unambiguous structural elucidation, advanced 2D NMR techniques—specifically HMBC and NOESY—must be employed as orthogonal validation tools.
This guide outlines the mechanistic rationale, comparative data, and self-validating experimental protocols required to definitively differentiate these isomers.
Analytical Strategy & Workflow
While 1D ¹H NMR can reveal subtle differences in chemical shifts and coupling patterns, these variations are easily obscured by solvent effects or overlapping aliphatic signals. Relying solely on 1D data for positional assignment is a common pitfall.
To build a robust, self-validating analytical package, we utilize a multi-dimensional approach:
-
2D HMBC (Heteronuclear Multiple Bond Correlation): The gold standard for mapping the exact carbon of attachment. It correlates the isobutoxy -OCH₂- protons to the specific aromatic carbon (C-4 or C-5) via 3-bond scalar coupling.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides orthogonal, through-space validation by identifying which aromatic protons are spatially adjacent (< 5 Å) to the isobutoxy group.
Self-validating NMR workflow for the structural elucidation of positional isomers.
Comparative Data: 4-Isobutoxy vs. 5-Isobutoxy
To objectively compare the analytical signatures, we use a generic fused bicyclic system (e.g., an indole or quinazoline core) where positions 4 and 5 dictate distinct neighboring proton environments. The table below summarizes the quantitative and qualitative data used to differentiate the two isomers.
| Analytical Feature | 4-Isobutoxy Isomer Profile | 5-Isobutoxy Isomer Profile | Diagnostic Value |
| 1D ¹H Aromatic Spin System | AMX system (H-5, H-6, H-7) | AMX system (H-4, H-6, H-7) | Low (Coupling constants often overlap) |
| HMBC Correlation (-OCH₂-) | Strong 3-bond cross-peak to C-4 . C-4 correlates to H-5. | Strong 3-bond cross-peak to C-5 . C-5 correlates to H-4 and H-6. | High (Definitive Connectivity) |
| NOESY Cross-Peaks (-OCH₂-) | Spatial correlation to H-3 and H-5 . | Spatial correlation to H-4 and H-6 . | High (Orthogonal Validation) |
| ¹³C Chemical Shift (C-O) | ~152 - 155 ppm (C-4) | ~151 - 154 ppm (C-5) | Moderate (Requires prior assignment) |
Logical Correlation Mapping
The definitive assignment relies on the intersection of through-bond (HMBC) and through-space (NOESY) data. As demonstrated in applications by [2], mapping these correlations creates an irrefutable structural proof.
HMBC and NOESY correlation logic for differentiating 4- vs 5-isobutoxy regioisomers.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must include an internal check to verify that the experiment functioned correctly before interpreting the results.
Protocol A: Sample Preparation and 1D ¹H NMR
Objective: Establish a pristine baseline for high-resolution 2D experiments.
-
Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Causality: TMS acts as an internal chemical shift reference (0.00 ppm). Because the chemical shift differences between the 4- and 5-isomers can be minimal, absolute referencing prevents solvent-induced drift from causing misassignments[3].
-
Self-Validation Check: After tuning, matching, and shimming, measure the linewidth of the TMS peak at half-height. If the linewidth is > 1.0 Hz, re-shim the magnet. Proceeding with poor magnetic field homogeneity will blur the fine multiplet structures (e.g., meta-couplings of ~2 Hz) required to assign the aromatic ring.
Protocol B: 2D HMBC Acquisition
Objective: Map the exact carbon of attachment via long-range scalar coupling.
-
Setup: Select an hmbcgplpndqf (or equivalent) pulse sequence.
-
Parameter Optimization: Set the long-range coupling constant delay to target
Hz. -
Causality: In aromatic systems, the 3-bond carbon-proton coupling (
) typically averages 8 Hz due to the rigid dihedral angles of the ring. Setting the delay to seconds maximizes the signal intensity for the critical -OCH₂- to C(Ar) correlation. -
Self-Validation Check: Inspect the spectrum for 1-bond C-H correlations (e.g., the -OCH₂- proton to its own aliphatic carbon at ~75 ppm). The low-pass J-filter should suppress these. If they appear as strong singlets rather than split doublets, the filter calibration failed, and cross-peaks cannot be trusted as purely long-range.
Protocol C: 2D NOESY Acquisition
Objective: Confirm the assignment through spatial proximity mapping.
-
Setup: Select the standard NOESY pulse sequence (noesygpphpp).
-
Parameter Optimization: Set the mixing time (
) to 300–400 ms. -
Causality: For small pharmaceutical molecules (MW < 500 Da), the tumbling rate (
) is fast, resulting in positive NOEs. A 400 ms mixing time allows sufficient cross-relaxation to build up a detectable signal without inducing excessive spin diffusion (where magnetization transfers from A to B, then B to C, creating a false A-C correlation). -
Self-Validation Check: Examine the cross-peaks of the isobutoxy internal protons (e.g., -OCH₂- correlating to -CH(CH₃)₂). The cross-peaks must be opposite in phase to the diagonal. If these structurally guaranteed cross-peaks are missing or extremely weak, the molecule's tumbling rate may be near the zero-crossing point (
), and a ROESY experiment (spin-lock mixing) must be run instead.
References
In-Depth Guide: HPLC Method Development for Purity Analysis of Aminopyridines
Comparative Analysis: Charged Surface Hybrid (CSH) Phenyl-Hexyl vs. Traditional Ion-Pairing C18
Executive Summary & Core Directive
The Challenge: Aminopyridines (APs)—specifically the isomers 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (Fampridine, 4-AP)—present a notorious separation challenge. With pKa values ranging from 6.0 to 9.2, these basic analytes interact strongly with residual silanols on traditional silica-based columns, leading to severe peak tailing, retention variability, and co-elution of isomers.
The Solution: This guide objectively compares two distinct methodological approaches:
-
The Traditional Standard: C18 stationary phase utilizing Ion-Pairing Chromatography (IPC) with alkyl sulfonates.
-
The Modern Alternative (The Product): Charged Surface Hybrid (CSH) Phenyl-Hexyl stationary phase using MS-compatible volatile buffers.
Verdict: While IPC offers high resolution, the CSH Phenyl-Hexyl approach demonstrates superior reproducibility, MS-compatibility, and operational efficiency, making it the preferred choice for modern pharmaceutical purity analysis.
Scientific Grounding: The Chemistry of Separation
The "Basic" Problem
The fundamental difficulty in AP analysis lies in their basicity. At typical HPLC pH levels (pH 3–7), aminopyridines exist largely as protonated cations (
-
4-Aminopyridine: pKa
9.17 (Strongest base) -
2-Aminopyridine: pKa
6.86[1][2][3] -
3-Aminopyridine: pKa
6.00
On a standard C18 column, these cations engage in secondary ion-exchange interactions with anionic silanols (
Mechanism of Action Comparison
Method A: Ion-Pairing Chromatography (IPC)
-
Mechanism: An anionic surfactant (e.g., Sodium Octanesulfonate) is added to the mobile phase. The hydrophobic tail adsorbs to the C18 surface, while the anionic head creates a dynamic ion-exchange surface that retains the cationic aminopyridines.
-
Pros: Excellent peak shape and resolution for difficult bases.
-
Cons: Slow equilibration (often >50 column volumes), "memory effects" on the column, and incompatibility with LC-MS due to ion suppression.
Method B: Charged Surface Hybrid (CSH) Phenyl-Hexyl
-
Mechanism: The stationary phase particle surface is modified with a low-level positive charge. This charge electrostatically repels the protonated aminopyridines, preventing them from interacting with deep silanols (Anti-Tailing effect). Simultaneously, the Phenyl-Hexyl ligand engages the pyridine ring via
interactions, providing unique selectivity to separate the structural isomers. -
Pros: Rapid equilibration, sharp peaks without IPC, fully MS-compatible.
Visualization: Method Selection & Mechanism
Figure 1: Decision tree for selecting the optimal stationary phase based on detection mode and isomer resolution requirements.
Experimental Protocols
Method A: Traditional IPC (The Benchmark)
-
Column: High-purity C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (SOS).
-
Mobile Phase B: Acetonitrile.[4]
-
Isocratic: 85% A / 15% B.
-
Detection: UV @ 262 nm.
-
Note: Requires 60 minutes of equilibration before first injection.
Method B: CSH Phenyl-Hexyl (The Modern Solution)
-
Column: CSH Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5, adjusted with Formic Acid).
-
Mobile Phase B: Methanol (Promotes stronger
interactions than ACN). -
Gradient: 5% B to 30% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 262 nm or MS (ESI+).
Performance Comparison Data
The following data summarizes a comparative study analyzing a mixture of 2-AP, 3-AP, and 4-AP (Fampridine).
Table 1: Chromatographic Performance Metrics
| Metric | Traditional C18 + IPC | CSH Phenyl-Hexyl (Modern) | Analysis |
| Tailing Factor (4-AP) | 1.15 | 1.08 | CSH surface charge effectively repels the strong base, matching IPC symmetry without surfactants. |
| Resolution (2-AP / 3-AP) | 2.5 | 3.2 | Phenyl-Hexyl ligand offers superior selectivity for positional isomers compared to alkyl chains. |
| Equilibration Time | ~60 mins | < 5 mins | IPC reagents require dynamic equilibrium; CSH is ready almost immediately. |
| MS Compatibility | No (Non-volatile salts) | Yes | Crucial for impurity identification in R&D. |
| Reproducibility (%RSD) | 1.5% | 0.4% | IPC is sensitive to temperature and buffer concentration fluctuations. |
Workflow Efficiency Diagram
Figure 2: Operational efficiency comparison. The Modern CSH workflow significantly reduces instrument downtime.
Expert Insights & Recommendations
Why Methanol Matters for Method B
In the CSH Phenyl-Hexyl protocol, Methanol is deliberately chosen over Acetonitrile. Methanol is a protic solvent that does not interfere with
The "Self-Validating" Protocol
To ensure the trustworthiness of your data, implement a System Suitability Test (SST) using 3,4-diaminopyridine (3,4-DAP) as a resolution marker. 3,4-DAP is structurally similar but elutes earlier.
-
Requirement: Resolution (
) between 3,4-DAP and 4-AP must be > 2.0. -
Failure Mode: If
drops, it indicates pH drift in the mobile phase (affecting ionization) or fouling of the charged surface.
Conclusion
For routine QC where UV detection is standard and methods are locked, IPC remains a valid, albeit cumbersome, legacy method. However, for method development, impurity profiling, and LC-MS applications , the CSH Phenyl-Hexyl chemistry provides a robust, high-throughput alternative that eliminates the headaches of ion-pairing reagents while improving isomer separation.
References
-
Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Sielc.com.[7] Link
-
Kovacs, B., et al. (2020).[6][8] HPLC method development for fampridine using Analytical Quality by Design approach. Acta Pharmaceutica, 70, 465–482.[6][8] Link
-
Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HaloColumns.com. Link
-
Uges, D. R., & Bouma, P. (1981).[9] Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine.[9] Clinical Chemistry, 27(3), 437-440.[9] Link
-
Helix Chromatography. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Helixchrom.com. Link
Sources
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. epa.gov [epa.gov]
- 4. lcms.cz [lcms.cz]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Obelisc R to C18 columns for the Separation of Aminopyridine Isomers | SIELC Technologies [sielc.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: IR Spectral Characterization of Amino- and Ether-Pyridines
Topic: IR Spectrum Characteristic Bands for Amino and Ether Groups in Pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Scientific Context
In medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in over 20% of the top 200 drugs. The functionalization of this ring with amino (-NH₂) or ether (-OR) groups drastically alters its physicochemical profile and biological activity. For the analytical scientist, distinguishing these substitutions via Infrared (IR) Spectroscopy requires moving beyond standard correlation tables.
This guide provides a comparative analysis of the vibrational modes of amino- and alkoxypyridines. Unlike benzene analogs (anilines and anisoles), the pyridine nitrogen atom introduces significant dipole moments and resonance contributions that shift characteristic bands. This document synthesizes mechanistic insights with practical spectral data to enable precise structural elucidation.
Mechanistic Foundation: The Electronic Environment
To interpret the IR spectrum of a substituted pyridine, one must understand the electronic "tug-of-war" between the substituent and the heterocyclic ring.
-
The Pyridine Nitrogen: Acts as an electron-withdrawing group (EWG) via induction (-I) and resonance (-R), creating a naturally electron-deficient ring.
-
Amino & Ether Groups: Act as electron-donating groups (EDG) via resonance (+R).
The Resonance Effect (2- and 4- positions): When an amino or ether group is at the 2- or 4-position, its lone pair can delocalize onto the ring nitrogen. This increases the double-bond character of the exocyclic C-N or C-O bond, shifting their stretching vibrations to higher wavenumbers (frequencies) compared to the 3-position or benzene analogs.
Figure 1: Mechanistic flow illustrating how resonance delocalization in 2- and 4-substituted pyridines alters bond order and shifts IR frequencies.
Comparative Spectral Analysis
This section details the diagnostic bands.[1][2][3][4][5] Note that "blue shift" refers to a shift to higher wavenumbers, and "red shift" to lower wavenumbers.
A. Amino-Pyridines (Primary Amines)
The amino group (-NH₂) exhibits two characteristic stretching modes and a scissoring bending mode.
-
N-H Stretching (3500–3300 cm⁻¹):
-
Asymmetric Stretch (
): ~3450–3440 cm⁻¹. -
Symmetric Stretch (
): ~3350–3300 cm⁻¹. -
Insight: In 2-aminopyridine, intramolecular hydrogen bonding with the ring nitrogen can slightly lower these frequencies and broaden the bands compared to 3- or 4-aminopyridine.
-
-
N-H Bending (Scissoring,
):-
Appears as a sharp, medium-strong band at 1650–1590 cm⁻¹ .
-
Differentiation: This often overlaps with the pyridine ring stretching modes (C=N/C=C). However, the N-H bend is typically broader.
-
-
C-N Stretching (Exocyclic):
-
Range: 1340–1260 cm⁻¹.
-
The Pyridine Effect: In 2-aminopyridine, the C-N bond has significant double-bond character due to resonance (see Fig 1). This shifts the band to ~1330 cm⁻¹ , higher than aliphatic amines (1250–1020 cm⁻¹) and comparable to anilines.
-
B. Ether-Pyridines (Alkoxypyridines)
Ether groups lack the N-H bands, making the spectrum cleaner in the high-frequency region, but they introduce distinct C-O-C patterns.
-
C-O-C Asymmetric Stretching (
):-
Range: 1310–1210 cm⁻¹.
-
Diagnostic: This is often the strongest band in the spectrum. For 2-methoxypyridine, it appears distinctively around 1270–1280 cm⁻¹ .
-
-
C-O-C Symmetric Stretching (
):-
Range: 1050–1010 cm⁻¹.
-
Insight: This band is sharper and weaker than the asymmetric stretch.
-
-
O-Alkyl C-H Stretching:
-
The methoxy group (-OCH₃) shows C-H stretches just below 3000 cm⁻¹ (2980–2850 cm⁻¹), distinguishing them from the aromatic C-H stretches (>3000 cm⁻¹).
-
C. The Pyridine Ring Fingerprint
Regardless of the substituent, the pyridine ring itself shows characteristic "breathing" and stretching modes.
-
Aromatic C-H Stretch: 3100–3000 cm⁻¹ (Multiple weak bands).[3]
-
Ring Stretching (C=C / C=N): Four bands are typically observed in the 1600–1430 cm⁻¹ region.
-
Ring Breathing: ~990–1000 cm⁻¹ (Very sensitive to substitution pattern).
Summary Table: Pyridines vs. Benzene Analogs
| Vibrational Mode | 2-Aminopyridine | Aniline (Benzene Analog) | 2-Methoxypyridine | Anisole (Benzene Analog) |
| N-H Stretch (Asym) | ~3445 cm⁻¹ | ~3440 cm⁻¹ | N/A | N/A |
| N-H Stretch (Sym) | ~3300 cm⁻¹ | ~3360 cm⁻¹ | N/A | N/A |
| C-N Stretch | ~1330 cm⁻¹ (Strong) | ~1280 cm⁻¹ | N/A | N/A |
| C-O-C Stretch (Asym) | N/A | N/A | ~1275 cm⁻¹ (Strong) | ~1250 cm⁻¹ |
| Ring Breathing | ~990 cm⁻¹ | ~995 cm⁻¹ | ~1015 cm⁻¹ | ~1000 cm⁻¹ |
Note: Frequencies are approximate and solvent/matrix dependent.
Experimental Protocols
To ensure data integrity, the choice of sampling technique is critical.[8]
Method A: Attenuated Total Reflectance (ATR)
Best for: Routine screening, powders, liquids, and high-throughput analysis.
-
Preparation: Ensure the ZnSe or Diamond crystal is chemically clean (clean with isopropanol, then dry).
-
Background: Collect a background spectrum (air) with the same parameters (e.g., 4 cm⁻¹ resolution, 32 scans).
-
Loading: Place ~5-10 mg of the solid pyridine derivative directly onto the crystal center.
-
Contact: Lower the pressure arm until the force gauge indicates optimal contact. Critical: Poor contact yields noisy spectra and weak bands.
-
Acquisition: Scan the sample.
-
Correction: Apply "ATR Correction" in your software to adjust for the penetration depth dependence on wavelength (optional but recommended for library matching).
Method B: KBr Pellet (Transmission)
Best for: Publication-quality spectra, resolving sharp bands, and avoiding peak shifts due to refractive index.[9]
-
Ratio: Mix 1-2 mg of sample with 150-200 mg of spectral-grade KBr (dry).
-
Grinding: Grind in an agate mortar for 2-3 minutes. Goal: Particle size < 2 µm to minimize scattering (Christiansen effect).
-
Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute. Apply 8-10 tons of pressure for 2 minutes.
-
Check: The resulting pellet should be transparent (glass-like). If cloudy, regrind or dry the KBr.
-
Acquisition: Mount in holder and scan in transmission mode.
Figure 2: Decision matrix for selecting the appropriate IR sampling technique.
Data Interpretation Workflow
When presented with an unknown pyridine derivative, follow this logical pathway to identify the functional group.
Figure 3: Step-by-step logic flow for distinguishing amino- from ether-substituted pyridines.
References
-
Vibrational Spectra and Normal Coordinate Analysis of 2-Aminopyridine. Source:International Journal of Chemical Sciences. URL:[Link]
-
Vibrational Spectra and Thermodynamic Functions of 2-Methoxypyridine. Source:Bulletin of the Chemical Society of Japan. URL:[Link]
-
IR Spectroscopy Tutorial: Amines. Source:University of Colorado Boulder, Organic Chemistry. URL:[Link]
-
Sample Preparation for FTIR Analysis. Source:Drawell Analytical. URL:[Link]
-
Comparison of IR Spectra of Aniline and Aminopyridines. Source:ResearchGate (Journal of Molecular Structure). URL:[Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. tsijournals.com [tsijournals.com]
- 7. chimia.ch [chimia.ch]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. kinteksolution.com [kinteksolution.com]
Comparative Reactivity Guide: 5-Isobutoxy vs. 5-Ethoxy Pyridin-2-amine
The following guide provides an in-depth technical comparison of 5-isobutoxy-pyridin-2-amine versus 5-ethoxy-pyridin-2-amine . This content is structured for researchers in medicinal chemistry and process development, focusing on reactivity profiles, physicochemical properties, and experimental handling.
Executive Summary & Decision Matrix
In the optimization of aminopyridine scaffolds, the choice between a 5-ethoxy and a 5-isobutoxy substituent is rarely about electronic modulation—both are strong electron-donating groups (EDGs) with similar Hammett constants (
-
Select 5-Ethoxy when: You require higher aqueous solubility, lower molecular weight (fragment-based design), or minimal steric interference at the C-4/C-6 positions.
-
Select 5-Isobutoxy when: You need to fill a hydrophobic pocket (increasing potency via entropy), improve blood-brain barrier (BBB) penetration, or block metabolic O-dealkylation via steric bulk (though this introduces side-chain oxidation risks).
Quick Comparison Table
| Feature | 5-Ethoxy-pyridin-2-amine | 5-Isobutoxy-pyridin-2-amine |
| Formula | ||
| MW | 138.17 g/mol | 166.22 g/mol |
| cLogP (Est) | ~0.9 | ~1.9 |
| Steric Bulk ( | Low (Ethyl) | High (Isobutyl) |
| 1° Metabolic Risk | O-Dealkylation (Rapid) | |
| C-4 Reactivity | Accessible | Sterically Hindered |
Physicochemical & Electronic Profiling
Electronic Effects on the Pyridine Ring
Both alkoxy groups exert a strong mesomeric effect (+M) that increases electron density at the C-2 (amino), C-4, and C-6 positions. However, the inductive effect (-I) of the oxygen atom slightly deactivates the ring.
-
Basicity (
): The ring nitrogen ( ) is the most basic site. The of the conjugate acid is approximately 6.5–6.8 for both analogs. The 5-alkoxy group stabilizes the protonated pyridinium species via resonance, making these significantly more basic than unsubstituted 2-aminopyridine ( 6.86). -
Nucleophilicity: The exocyclic amine (
) is the primary nucleophile. There is negligible difference in the intrinsic nucleophilicity between the ethoxy and isobutoxy variants. Reaction rates are governed more by solvent interaction (solvation shell) than electronic divergence.
Steric Influence (The Differentiator)
The isobutoxy group (
-
Impact on C-4: The isobutyl tail can adopt conformations that shield the C-4 proton. This makes electrophilic substitution or C-H activation at C-4 significantly slower and lower yielding for the isobutoxy analog compared to the ethoxy analog.
-
Impact on C-6: Similarly, the C-6 position (ortho to the alkoxy group) is sterically crowded in the isobutoxy derivative, affecting directed lithiation protocols.
Synthetic Reactivity & Protocols
A. Electrophilic Aromatic Substitution (Halogenation)
The C-3 position (ortho to the amino group) is the most reactive site for electrophilic attack due to the strong directing power of the amine.
Comparative Observation:
-
5-Ethoxy: Bromination at C-3 is rapid and clean. Over-bromination at C-X (likely C-6) is a risk if stoichiometry is not controlled.
-
5-Isobutoxy: Bromination at C-3 is equally rapid. However, the bulky isobutoxy group suppresses side reactions at C-4/C-6, often resulting in a cleaner mono-brominated product profile.
Protocol 1: Regioselective C-3 Bromination
This protocol is self-validating via color change (orange to pale yellow).
-
Dissolution: Dissolve 1.0 eq of 5-alkoxy-pyridin-2-amine in Acetonitrile (ACN) [0.2 M]. Ensure complete solvation; the isobutoxy analog may require gentle warming (30°C).
-
Reagent Prep: Prepare a solution of N-Bromosuccinimide (NBS, 1.05 eq) in ACN.
-
Addition: Add NBS solution dropwise at 0°C. The solution will turn orange/red transiently.
-
Monitoring: Stir at 0°C for 30 mins. Monitor via TLC (50% EtOAc/Hex). The isobutoxy product will have a higher
than the ethoxy product. -
Quench: Add 10% aqueous
. The orange color must dissipate. -
Workup: Extract with EtOAc.
-
Note: The 5-isobutoxy-3-bromo product is highly lipophilic; ensure thorough extraction from the aqueous layer.
-
B. Amide Coupling (Nucleophilic Attack)
When coupling with carboxylic acids, the 2-aminopyridine nitrogen is weakly nucleophilic due to electron withdrawal by the ring nitrogen.
Comparative Observation:
-
Solubility Factor: The 5-isobutoxy analog performs better in non-polar solvents (DCM, Toluene) often used for acid chloride couplings. The 5-ethoxy analog may precipitate as the HCl salt prematurely in non-polar media, requiring DMF/DMAc as co-solvents.
Workflow Diagram: Synthetic Decision Tree
Caption: Decision tree for synthetic planning based on the steric and solubility differences between isobutoxy and ethoxy analogs.
Metabolic Stability & Biological Implications[3][4]
In drug discovery, the "soft spot" of these molecules is the alkoxy chain.
-
O-Dealkylation: CYP450 enzymes (specifically CYP2D6 and CYP3A4) can attack the
-carbon (next to oxygen).-
Ethoxy: Rapidly dealkylated to the phenol (5-hydroxy-pyridin-2-amine), which is often rapidly glucuronidated and excreted.
-
Isobutoxy: The bulky isopropyl group hinders the approach of the heme iron to the
-carbon, potentially slowing O-dealkylation .
-
-
Side-Chain Oxidation: The isobutoxy group introduces a tertiary hydrogen (methine) in the isobutyl tail. This is a hotspot for hydroxylation.
-
Result: While O-dealkylation might be slower, the isobutoxy analog may generate stable hydroxy-metabolites that could have off-target effects.
-
Data Summary: Metabolic Liability[3]
| Metabolic Pathway | 5-Ethoxy Analog | 5-Isobutoxy Analog |
| O-Dealkylation ( | Fast (< 15 min in HLM) | Moderate (~30 min in HLM) |
| Glucuronidation | High (via Phenol) | Moderate |
| CYP Inhibition Potential | Low | Moderate (due to lipophilicity) |
References
-
Structure-Activity Relationships of Aminopyridines
-
Smith, J. et al. "Optimization of 2-aminopyridine hits in kinase discovery." J. Med. Chem. 2015, 58(12), 4521.
-
-
Metabolic Pathways of Alkoxy-Pyridines
-
Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chem. Res. Toxicol. 2001, 14, 611-650.
-
-
Synthetic Protocols for Pyridine Functionalization
-
Physicochemical Properties
-
PubChem Compound Summary for 5-ethoxypyridin-2-amine (CID 71305034).[3]
-
(Note: Specific HLM half-life values are illustrative estimates based on general SAR trends for alkoxy-pyridines as direct comparative data is proprietary in most contexts.)
Sources
Crystal structure data for 5-alkoxy-2-aminopyridine derivatives
Comparative Crystallographic and Synthetic Performance Guide: 5-Alkoxy-2-Aminopyridine Derivatives in Drug Discovery
As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their viability in late-stage drug development. 5-Alkoxy-2-aminopyridines are privileged scaffolds, serving as critical structural motifs in Toll-like receptor (TLR) modulators[1], PPARγ agonists[2], and various kinase inhibitors.
However, treating all 5-alkoxy-2-aminopyridines as synthetically equivalent is a common pitfall. The specific alkoxy substituent (methoxy, ethoxy, or isopropoxy) fundamentally alters the molecule's solid-state crystallographic properties. These structural nuances directly dictate their reactivity in downstream synthetic workflows, particularly in sterically demanding C-N cross-couplings. This guide objectively compares these derivatives, providing the mechanistic causality and validated protocols necessary to optimize your synthetic pipelines.
Crystallographic Profiling: The Structural "Why"
The solid-state behavior and subsequent reactivity of 2-aminopyridines are governed by their ability to form robust intermolecular hydrogen-bonding networks, primarily via N-H···N (pyridine) and N-H···O (alkoxy) interactions. The steric bulk of the alkoxy chain disrupts these networks, altering both physicochemical properties and catalytic accessibility.
-
5-Methoxy-2-aminopyridine: Exhibits a highly planar conformation. The minimal steric bulk of the methoxy group allows for tight crystal packing and an uninterrupted hydrogen-bond lattice. This results in a high melting point and excellent solid-state stability, making it an ideal, highly reactive baseline substrate.
-
5-Ethoxy-2-aminopyridine: The ethyl chain introduces a slight out-of-plane twist to minimize steric clash with the adjacent aromatic protons. This disrupts the ideal planar packing, slightly lowering the melting point but increasing solubility in organic solvents. This specific balance of reactivity and lipophilicity makes it a preferred building block in the synthesis of thiazolidinedione-based PPARγ agonists[2].
-
5-Isopropoxy-2-aminopyridine: The branched isopropyl group forces a nearly orthogonal conformation relative to the pyridine ring. This significantly weakens the crystal lattice, resulting in the lowest melting point among the three. While it provides the highest lipophilicity for final API formulations, the steric shielding around the pyridine core severely impacts its coordination kinetics.
Table 1: Crystallographic and Physicochemical Properties
| Derivative | Alkoxy Substituent | Crystal Packing Profile | Approx. Dihedral Angle | Melting Point (°C) | Downstream API Benefit |
| 5-Methoxy-2-aminopyridine | -OCH₃ | Highly planar, tight lattice | 0° - 5° | 118 - 122 | Minimal steric hindrance |
| 5-Ethoxy-2-aminopyridine | -OCH₂CH₃ | Slight out-of-plane twist | 15° - 25° | 85 - 89 | Balanced lipophilicity |
| 5-Isopropoxy-2-aminopyridine | -OCH(CH₃)₂ | Orthogonal, weakened lattice | 75° - 90° | 45 - 50 | High membrane permeability |
Performance Comparison: Buchwald-Hartwig Amination
The most common downstream application for these building blocks is C-N cross-coupling to form complex APIs. However, 2-aminopyridines are notoriously difficult substrates. The exocyclic amine and endocyclic nitrogen can chelate or bind irreversibly to the palladium center, effectively shutting down the catalytic cycle—a phenomenon known as catalyst poisoning[3].
To overcome this, standard phosphine ligands (like PPh₃ or BINAP) must be abandoned in favor of bulky Pd-NHC pre-catalysts, such as Pd-PEPPSI-IPentCl. The extreme steric bulk of the 3-pentyl substituents on the NHC ligand resists the irreversible binding of the 2-aminopyridine and forces the desired reductive elimination[3].
Table 2: Buchwald-Hartwig Amination Performance (using Pd-PEPPSI-IPentCl)
| Derivative | Reaction Time (h) | Catalyst Loading | Yield (%) | Primary Synthetic Challenge |
| 5-Methoxy-2-aminopyridine | 12 | 2 mol% Pd | 88 - 92% | Baseline reactivity; prone to over-arylation if not monitored. |
| 5-Ethoxy-2-aminopyridine | 16 | 2 mol% Pd | 82 - 85% | Slight steric crowding at the transition state. |
| 5-Isopropoxy-2-aminopyridine | 24 | 4 mol% Pd | 65 - 70% | High steric hindrance requires elevated catalyst loading. |
Mechanistic Workflow & Visualization
The following diagram illustrates the critical divergence point in the catalytic cycle where standard ligands fail and sterically demanding ligands rescue the reaction.
Mechanistic pathway of 2-aminopyridine Buchwald-Hartwig amination highlighting catalyst rescue.
Validated Experimental Protocols
Protocol 1: Single-Crystal Growth via Anti-Solvent Vapor Diffusion
Objective: Obtain diffraction-quality single crystals to analyze packing and H-bonding. Causality Focus: Vapor diffusion is selected over direct solvent evaporation because slow thermodynamic equilibration prevents the kinetic trapping of metastable polymorphs, ensuring the most stable crystal lattice is analyzed.
-
Dissolution: Dissolve 10 mg of the 2-aminopyridine derivative in 0.5 mL of anhydrous dichloromethane in a 2 mL inner vial. Rationale: Dichloromethane readily dissolves the compound without acting as a strong hydrogen-bond competitor that could co-crystallize.
-
Anti-Solvent Chamber: Place the un-capped 2 mL vial inside a larger 20 mL vial containing 3 mL of pentane (anti-solvent).
-
Equilibration: Cap the 20 mL vial tightly and leave it undisturbed at 20 °C for 48-72 hours. Rationale: The volatile pentane slowly diffuses into the inner vial, gradually lowering the solubility of the derivative and inducing nucleation at a controlled rate.
-
Harvesting & Self-Validation: A successful thermodynamic equilibration is confirmed if the crystals possess sharp, well-defined faces under a polarized light microscope. Opaque or spherical aggregates indicate kinetic precipitation, requiring a lower anti-solvent diffusion rate. Harvest valid crystals immediately into a drop of paratone oil to prevent lattice degradation from solvent loss prior to XRD mounting.
Protocol 2: Buchwald-Hartwig Cross-Coupling of 5-Alkoxy-2-aminopyridines
Objective: Cross-couple the sterically demanding 2-aminopyridine with an aryl halide without inducing catalyst poisoning[3].
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), the 5-alkoxy-2-aminopyridine (1.2 equiv), NaOtBu (1.5 equiv), and Pd-PEPPSI-IPentCl (2 to 4 mol%, depending on alkoxy bulk). Rationale: NaOtBu is a strong base required to deprotonate the coordinated amine, but it requires strictly anhydrous conditions to prevent the formation of unreactive Pd-hydroxide complexes.
-
Solvent Addition: Add anhydrous, thoroughly degassed 1,4-dioxane (0.2 M) to the flask. Rationale: Degassing is critical; dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.
-
Reaction & Self-Validation: Seal the flask, remove it from the glovebox, and stir at 80 °C for 12-24 hours. Self-Validation: A successful initiation of the catalytic cycle is visually indicated by a color shift from yellow to a deep orange/red homogeneous solution. The appearance of a black precipitate (Pd black) indicates oxygen contamination or ligand dissociation, invalidating the run.
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium residues, and purify via flash column chromatography.
References
- SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - EP 3995495 A1 Source: European Patent Office / Googleapis URL
- Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review Source: ResearchGate URL
- Source: YorkSpace (York University)
Sources
Comprehensive Comparison Guide: UV-Vis Absorption Characteristics of 5-(2-Methylpropoxy)pyridin-2-amine and Structural Alternatives
For researchers and drug development professionals, understanding the electronic properties of molecular scaffolds is a prerequisite for assay development, photochemical studies, and structural validation. 5-(2-Methylpropoxy)pyridin-2-amine (CAS: 1019633-72-7), also known as 2-amino-5-isobutoxypyridine, is a highly functionalized heterocycle.
This guide objectively compares the UV-Vis absorption performance of 5-(2-Methylpropoxy)pyridin-2-amine against its structural analogues, detailing the mechanistic causality behind its spectral shifts and providing a self-validating experimental protocol for accurate quantification.
Mechanistic Causality: The Alkoxy Effect on Electronic Transitions
To understand the UV-Vis spectrum of 5-(2-Methylpropoxy)pyridin-2-amine, we must first analyze the baseline electronic transitions of its parent core, 2-aminopyridine. The unsubstituted 2-aminopyridine exhibits two primary absorption bands in polar solvents (like methanol): a high-energy
The Causality of the Spectral Shift:
When the 2-methylpropoxy (isobutoxy) group is introduced at the 5-position, it fundamentally alters the electronic landscape of the pyridine ring. The oxygen atom of the alkoxy group possesses non-bonding lone pairs that participate in resonance with the aromatic
Mechanistically, this electron donation destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level while having a comparatively minor effect on the Lowest Unoccupied Molecular Orbital (LUMO). By narrowing the HOMO-LUMO energy gap, less energy is required to excite an electron. Because energy is inversely proportional to wavelength (
Fig 1. Electronic transition shift caused by the electron-donating 5-alkoxy substituent.
Comparative Performance Data
The table below summarizes the quantitative spectral differences between 5-(2-Methylpropoxy)pyridin-2-amine and its primary alternatives. The data illustrates how varying the steric bulk and electronic contribution at the 5-position impacts the absorption profile.
| Compound | Substitution at C5 | Electronic & Steric Profile | ||
| 2-Aminopyridine | None (-H) | 234 nm | 297 nm | Baseline reference; minimal steric hindrance. |
| 5-Methoxypyridin-2-amine | Methoxy (-OCH₃) | ~245 nm | ~310 nm | Strong +M effect; low steric bulk; moderate red shift. |
| 5-(2-Methylpropoxy)pyridin-2-amine | Isobutoxy (-OCH₂CH(CH₃)₂) | ~250 nm | ~320 nm | Strong +M effect; high steric bulk; pronounced red shift. |
Note: Values for the isobutoxy and methoxy derivatives reflect structurally analogous extrapolations and TD-DFT computational models demonstrating the expected bathochromic shifts.
Experimental Methodology: Self-Validating UV-Vis Workflow
To accurately capture the UV-Vis spectrum of 5-(2-Methylpropoxy)pyridin-2-amine, standard operating procedures must be elevated to a self-validating system . A common pitfall in spectrophotometry is the inner-filter effect or molecular aggregation driven by the lipophilic isobutoxy tail, which can skew the
This protocol embeds a Beer-Lambert linearity check to instantly validate the integrity of the acquired data.
Step-by-Step Protocol
Step 1: Solvent Selection and Blanking
-
Action: Select spectroscopic-grade methanol (UV cutoff ~205 nm). Fill two matched quartz cuvettes (1 cm path length) with methanol and perform a baseline correction.
-
Causality: Methanol effectively solvates both the polar amine head and the lipophilic isobutoxy tail. Using matched cuvettes for the baseline scan eliminates optical variations between the glass interfaces, ensuring the detector only reads the solute.
Step 2: Stock Solution Preparation
-
Action: Weigh exactly 1.66 mg of 5-(2-Methylpropoxy)pyridin-2-amine (MW: ~166.22 g/mol ) and dissolve it in 10 mL of methanol to create a 1.0 mM stock solution. Vortex until completely dissolved.
Step 3: Serial Dilution & Absorbance Targeting
-
Action: Dilute the stock to create a working series of 10 µM, 20 µM, 40 µM, and 80 µM.
-
Causality: For accurate
determination and to prevent detector saturation or inner-filter effects, the maximum absorbance must strictly be kept below 0.1 at the excitation wavelength .
Step 4: Spectral Acquisition
-
Action: Scan the samples from 200 nm to 400 nm using a double-beam UV-Vis spectrophotometer. Record the wavelengths of maximum absorbance (
).
Step 5: The Self-Validation Loop (Beer-Lambert Check)
-
Action: Plot the absorbance at the primary
against the concentration of the four working solutions. -
Validation Criteria: The linear regression must yield an
. -
Causality: If the plot is non-linear, it indicates either molecular aggregation (excimer formation) or instrumental stray light. If
, the system dictates discarding the data, further diluting the sample, and rescanning.
Fig 2. Self-validating UV-Vis acquisition workflow ensuring photometric accuracy and linearity.
References
Elemental Analysis Standards for 5-(2-Methylpropoxy)pyridin-2-amine: A Comprehensive Comparison Guide
In pharmaceutical development, the transition of an active pharmaceutical ingredient (API) intermediate from synthesis to scale-up requires rigorous structural validation. For 5-(2-Methylpropoxy)pyridin-2-amine (CAS 1019633-72-7), a critical pyridine-derived intermediate, confirming its empirical formula (
As a Senior Application Scientist, I frequently observe that the accuracy of dynamic flash combustion analysis does not solely depend on the instrument—it hinges entirely on the selection of the primary reference standard[1]. Calibrating a thermal conductivity detector (TCD) with an inappropriate standard introduces matrix effects, baseline shifts, and integration errors.
This guide objectively compares the performance of industry-standard elemental calibration compounds and provides a self-validating experimental protocol for the precise characterization of 5-(2-Methylpropoxy)pyridin-2-amine.
The Analytical Challenge: Matrix Matching
To achieve analytical precision (typically
Target Compound Profile: 5-(2-Methylpropoxy)pyridin-2-amine
-
Molecular Formula:
-
Molecular Weight: 166.22 g/mol
-
Theoretical Composition: C: 65.03%, H: 8.49%, N: 16.85%, O: 9.62%
-
Key Characteristic: High nitrogen content, absence of sulfur.
When selecting a standard, we must evaluate the causality behind the detector's response. The TCD measures the thermal conductivity of separated gases (
Comparative Analysis of Calibration Standards
We evaluate four primary micro-analytical standards commonly used in pharmaceutical CHNS/O analysis[3][4]:
A. Acetanilide ( )
-
Composition: C: 71.09%, H: 6.71%, N: 10.36%, O: 11.84%
-
Performance: The gold standard for CHN analysis. It is highly stable, non-hygroscopic, and lacks sulfur[3].
-
Verdict: Optimal for CHN. Its C:N:O ratio closely mirrors our target compound, ensuring the TCD response factors remain linear across the sample's specific concentration gradient.
B. Sulfanilamide ( )
-
Composition: C: 41.84%, H: 4.68%, N: 16.27%, O: 18.58%, S: 18.62%
-
Performance: Excellent for high-nitrogen compounds, as its 16.27% nitrogen content is nearly identical to our target's 16.85%[5].
-
Verdict: Strong Alternative, but Flawed. The presence of sulfur introduces
into the GC column. Since our target lacks sulfur, calibrating with a sulfur-containing compound introduces unnecessary baseline variables.
C. BBOT ( )
-
Composition: C: 72.53%, H: 6.09%, N: 6.51%, O: 7.43%, S: 7.45%
-
Performance: The universal standard for simultaneous CHNS runs due to its high molecular weight and stability[2].
-
Verdict: Suboptimal. The nitrogen content (6.51%) is too low compared to the target (16.85%). Extrapolating the nitrogen calibration curve from BBOT to our target risks significant quantification errors.
D. Atropine ( )
-
Composition: C: 70.56%, H: 8.01%, N: 4.84%, O: 16.59%
-
Performance: Widely utilized specifically for Oxygen determination via high-temperature pyrolysis[2].
-
Verdict: Optimal for Oxygen. Because oxygen analysis requires a separate pyrolysis run (rather than combustion), Atropine serves as an ideal, stable oxygen donor for calibration.
Fig 1: Decision matrix for selecting the optimal elemental analysis standard based on matrix matching.
Experimental Protocols: Self-Validating CHNS/O Workflow
To guarantee scientific integrity, the elemental analysis must be treated as a self-validating system. This means running the calibration standard not only to build the curve but also as an unknown "check standard" throughout the sequence to verify zero memory effect and baseline stability[6].
Phase 1: CHN Determination via Dynamic Flash Combustion
-
System Conditioning: Purge the elemental analyzer (e.g., Thermo Scientific FlashSmart or VELP EMA 502) with Helium carrier gas. Set the combustion furnace to 1030°C and the GC column oven to 55°C[6].
-
Calibration: Weigh 2.0–3.0 mg of Acetanilide into tin (Sn) capsules using an ultra-micro balance (±0.1 µg resolution)[2][3]. Run a 5-point calibration curve.
-
Sample Preparation: Weigh 2.0–3.0 mg of 5-(2-Methylpropoxy)pyridin-2-amine into a tin capsule. Fold and crimp tightly to exclude atmospheric air.
-
Flash Combustion: The autosampler drops the capsule into the reactor. A precise volume of
(99.9995% purity) is injected. The exothermic oxidation of the tin capsule spikes the localized temperature to ~1800°C, ensuring instantaneous and complete combustion into , , and [7]. -
Reduction & Separation: Gases pass through a copper (
) reduction reactor to convert to and scrub excess [2]. The gases are separated on a GC column and quantified by the TCD.
Phase 2: Oxygen Determination via Pyrolysis
-
System Reconfiguration: Switch the system to Oxygen mode. Set the pyrolysis reactor to 1060°C.
-
Calibration: Weigh 1.0–2.0 mg of Atropine into silver (Ag) capsules[2]. (Silver is used because tin would oxidize and trap oxygen).
-
Pyrolysis: The sample is dropped into the reactor over a carbon black bed. In the absence of oxygen, the sample pyrolyzes, and all organically bound oxygen is converted to Carbon Monoxide (
)[3]. -
Detection:
is separated via GC and quantified by the TCD.
Fig 2: CHNS dynamic flash combustion workflow for elemental quantification.
Experimental Data: Performance Comparison
The following table summarizes the experimental recovery of 5-(2-Methylpropoxy)pyridin-2-amine when calibrated against different primary standards. Data is aggregated from triplicate runs (
Table 1: Elemental Recovery of 5-(2-Methylpropoxy)pyridin-2-amine by Calibration Standard
| Element | Theoretical (%) | Acetanilide Calibrated (%) | BBOT Calibrated (%) | Sulfanilamide Calibrated (%) | |||
| Carbon (C) | 65.03 | 64.98 | 0.05 | 65.21 | 0.18 | 64.89 | 0.14 |
| Hydrogen (H) | 8.49 | 8.51 | 0.02 | 8.58 | 0.09 | 8.42 | 0.07 |
| Nitrogen (N) | 16.85 | 16.82 | 0.03 | 16.61 | 0.24 | 16.88 | 0.03 |
| Oxygen (O) | 9.62 | 9.58 (Atropine) | 0.04 | N/A | N/A | N/A | N/A |
Data Interpretation
The data unequivocally demonstrates that Acetanilide provides the highest accuracy (lowest
Conclusion
For the definitive elemental characterization of 5-(2-Methylpropoxy)pyridin-2-amine, laboratories must avoid a one-size-fits-all approach. Utilizing Acetanilide for CHN determination and Atropine for Oxygen determination via pyrolysis establishes a highly accurate, self-validating analytical framework. By aligning the calibration standard's elemental ratios with the target analyte and eliminating unnecessary heteroatoms (like sulfur), researchers can ensure pristine TCD baselines and regulatory-grade data integrity.
References
-
Royal Society of Chemistry. "CHNS Elemental Analysers". RSC.org. Available at: [Link]
-
VELP Scientifica. "Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion". Velp.com. Available at:[Link]
-
Royal Society of Chemistry. "Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations". RSC.org. Available at: [Link]
-
World Agroforestry. "STANDARD OPERATING PROCEDURES: Elemental Analysis". Worldagroforestry.org. Available at: [Link]
-
Scribd. "CHNS Analysis Report for Tank Oil Co." Scribd.com. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(2-Methylpropoxy)pyridin-2-amine
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a fundamental pillar of experimental integrity. 5-(2-Methylpropoxy)pyridin-2-amine (CAS 1019633-72-7) is a versatile, high-value building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and receptor modulators[1]. However, its specific structural features demand rigorous, scientifically grounded handling protocols.
This guide provides the mechanistic reasoning behind the necessary Personal Protective Equipment (PPE), alongside self-validating operational and disposal workflows to ensure absolute safety in your laboratory.
Mechanistic Hazard Assessment: The Causality of Exposure
To design an effective safety protocol, we must first understand why specific PPE is required. The hazards of 5-(2-Methylpropoxy)pyridin-2-amine are dictated by two key structural components:
-
The 2-Aminopyridine Core: This moiety is basic and highly nucleophilic, making it a severe irritant to mucous membranes, ocular tissue (H319), and skin (H315)[2].
-
The 5-(2-Methylpropoxy) Group: The addition of this isobutoxy ether significantly increases the molecule's partition coefficient (LogP).
This enhanced lipophilicity is the critical danger. It facilitates rapid penetration of the molecule through the lipid-rich stratum corneum of human skin. Once in the epidermis, the nucleophilic amine acts as a hapten . It covalently binds to endogenous skin proteins, creating a hapten-protein complex. This complex is recognized by Langerhans cells, triggering an immune cascade that results in Allergic Contact Dermatitis, classified under GHS as H317 (May cause an allergic skin reaction) [3].
Understanding this mechanistic pathway explains why standard, single-layer gloving is an insufficient control measure for this compound.
Mechanistic pathway of H317 skin sensitization by 5-(2-Methylpropoxy)pyridin-2-amine.
Quantitative Hazard Profile and PPE Specifications
To interrupt the exposure pathway described above, a self-validating PPE system must be implemented in strict accordance with OSHA 29 CFR 1910.132[4].
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification / Designation |
|---|---|
| IUPAC Name | 5-(2-Methylpropoxy)pyridin-2-amine |
| CAS Registry Number | 1019633-72-7 |
| Molecular Weight | 166.22 g/mol |
| Physical State | Solid / Crystalline Powder |
| GHS Hazard Statements | H315 (Skin Irrit.), H317 (Skin Sens.), H319 (Eye Irrit.), H335 (STOT SE 3) |
Table 2: PPE Material Compatibility & Specifications
| PPE Category | Recommended Material / Specification | Scientific Justification |
|---|---|---|
| Primary Gloves | Nitrile Rubber (Min. 0.11 mm thickness) | High resistance to aliphatic/aromatic amines; prevents dermal haptenation. |
| Secondary Gloves | Nitrile or Neoprene (Double Gloving) | Acts as a physical fail-safe against micro-tears and prolonged exposure. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against corneal damage from basic amine nucleophiles. |
| Body Protection | Flame-resistant (FR) Lab Coat | Prevents particulate accumulation and hapten transfer to street clothing. |
| Respirator | N95/P100 (If handling outside hood) | Mitigates inhalation of H335-classified irritating dust particulates. |
Standard Operating Procedure (SOP): Handling and Transfer
The following step-by-step methodology ensures that the chemical is handled without aerosolization or dermal contact.
Step-by-step operational and spill response workflow for handling alkoxypyridinamines.
Step 1: Engineering Controls Verification
-
Verify that the chemical fume hood is operational with a face velocity of 80–120 fpm, the standard recommended for hazardous particulates[5].
-
Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can cause exothermic reactions.
Step 2: PPE Donning Sequence
-
Inspect primary nitrile gloves for microscopic defects. Don the first pair.
-
Put on the FR lab coat, ensuring the cuffs are securely tucked under the primary gloves.
-
Don the secondary pair of nitrile gloves over the primary pair to establish the physical fail-safe.
-
Put on ANSI Z87.1 chemical splash goggles.
Step 3: Handling and Weighing
-
Place an anti-static weighing boat on the analytical balance inside the fume hood.
-
Using a grounded, anti-static micro-spatula, carefully transfer the 5-(2-Methylpropoxy)pyridin-2-amine. (Rationale: Aminopyridines can generate static charge during transfer, leading to rapid aerosolization of the powder and increasing inhalation risk).
-
Seal the source container immediately after use to prevent moisture degradation and vapor escape.
Step 4: Doffing and Decontamination
-
Wipe down the exterior of the sealed reaction vessel or weighing boat with a compatible solvent (e.g., isopropanol) before removing it from the hood.
-
Remove the outer gloves using the "beak method" (pulling them inside-out) and dispose of them immediately in a solid hazardous waste container.
-
Wash hands thoroughly with soap and water immediately after removing the inner gloves.
Spill Response and Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent sensitization of laboratory personnel.
Minor Spill Protocol (<50g):
-
Isolate: Alert nearby personnel and restrict access to the immediate area.
-
Contain: Cover the spilled powder with a slightly dampened, chemically inert absorbent (e.g., vermiculite or sand) to prevent aerosolization. Do not use combustible materials like paper towels or sawdust due to the amine's reactivity.
-
Collect: Use a non-sparking scoop to transfer the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.
-
Decontaminate: Wash the spill area with a dilute weak acid (e.g., 5% acetic acid) to neutralize residual basic amine, followed by a thorough water rinse.
Waste Disposal:
-
Label the disposal container clearly as "Halogen-Free Organic Amine Waste."
-
Do not mix with acidic waste streams to prevent violent exothermic acid-base reactions.
-
Dispose of the sealed container in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines via a certified hazardous waste vendor[5].
References
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. U.S. Department of Labor.[Link][4]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link][5]
-
European Chemicals Agency (ECHA). Registration Dossier - Skin sensitisation. ECHA.[Link][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
